Methyl 2-(2-bromo-3-chlorophenyl)acetate: A Technical Guide to Chemoselective Scaffolds
Executive Summary & Structural Identity[1] Methyl 2-(2-bromo-3-chlorophenyl)acetate (CAS: 1021089-12-2) is a specialized phenylacetic acid derivative utilized primarily as a chemoselective building block in the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Identity[1]
Methyl 2-(2-bromo-3-chlorophenyl)acetate (CAS: 1021089-12-2) is a specialized phenylacetic acid derivative utilized primarily as a chemoselective building block in the synthesis of poly-functionalized biaryls and heterocycles.[1]
Its value lies in its halogen substitution pattern : the presence of a reactive bromine at the ortho position (C2) and a less reactive chlorine at the meta position (C3) relative to the acetate side chain. This electronic and steric differentiation allows for sequential cross-coupling reactions (e.g., Suzuki-Miyaura), enabling the precise construction of non-symmetrical pharmaceutical scaffolds found in NSAIDs, kinase inhibitors, and agrochemicals.[1]
Physicochemical Profile[1][2][3][4][5]
Property
Value
Note
CAS Number
1021089-12-2
Distinct from the acid precursor (1261775-55-6)
Molecular Formula
C₉H₈BrClO₂
Molecular Weight
263.52 g/mol
Physical State
Solid (Crystalline)
Typically white to off-white needles
Melting Point
56–57 °C
Sharp melting point indicates high crystallinity
Calculated LogP
~3.2
Moderate lipophilicity
Solubility
DCM, MeOH, EtOAc
Insoluble in water
CRITICAL DISTINCTION: Do not confuse this compound with Methyl 2-bromo-2-(3-chlorophenyl)acetate . The latter is an alpha-bromo ester (an alkylating agent), whereas the subject of this guide is a ring-halogenated phenylacetate (an aryl halide scaffold).[1]
Synthetic Methodology
The synthesis of Methyl 2-(2-bromo-3-chlorophenyl)acetate is most robustly achieved via the Fischer esterification of its carboxylic acid precursor.[1] This route is preferred over nucleophilic displacement of benzyl halides due to the prevention of side-reactions involving the sensitive aryl halogens.[1]
Method B (SOCl₂): Cool to 0°C, add SOCl₂ dropwise (generates HCl in situ), then warm to room temperature.
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours.
Validation: Monitor via TLC (Hexane/EtOAc 4:1).[1] The acid spot (baseline/low Rf) should disappear, replaced by the ester (high Rf).
Workup:
Concentrate the methanol under reduced pressure.[1]
Redissolve the residue in Ethyl Acetate (EtOAc).[1]
Wash sequentially with sat.[1] NaHCO₃ (to remove unreacted acid/catalyst) and Brine.[1]
Purification: Dry organic layer over MgSO₄, filter, and concentrate. Recrystallize from Hexane/EtOAc if necessary.
Synthetic Logic Diagram
Figure 1: Fischer esterification workflow for the synthesis of the target scaffold.
Reactivity Profile & Chemoselectivity[1][8]
The core utility of this molecule is the differential reactivity of the halogen substituents.[1] In Palladium-catalyzed cross-coupling reactions, the bond dissociation energy (BDE) dictates the order of oxidative addition: C-Br < C-Cl.[1]
The "Orthogonal" Coupling Strategy
Site A (C2-Bromo): The ortho-bromo position is the most reactive.[1] It undergoes oxidative addition with Pd(0) first.[1][2] However, it is sterically crowded by the adjacent acetate group (C1) and the chlorine (C3).
Recommendation: Use bulky, electron-rich phosphine ligands (e.g., S-Phos or X-Phos ) to facilitate oxidative addition in this hindered environment.[1]
Site B (C3-Chloro): The meta-chloro position remains intact during the first coupling (if controlled properly), serving as a handle for a second diversification step or as a metabolic blocker to prevent ring oxidation.[1]
Site C (Alpha-Methylene): The benzylic protons are acidic (pKa ~20–22).[1] Treatment with bases (LDA, NaH) allows for alkylation, but this must be done before coupling if the coupling partners are base-sensitive, or after if the halogens are labile to the base.[1]
Mechanistic Pathway Diagram[1]
Figure 2: Sequential functionalization strategy leveraging the reactivity difference between Aryl-Br and Aryl-Cl.[1]
Applications in Drug Discovery[9]
This scaffold is particularly relevant for:
Atropisomerism Studies: The 2,3-substitution pattern creates significant steric bulk.[1] When coupled to another ortho-substituted ring, the resulting biaryl axis may exhibit restricted rotation (atropisomerism).[1] This is crucial for designing selective kinase inhibitors where a specific axial chirality fits the ATP binding pocket.[1]
Metabolic Stability: The C3-Chlorine atom blocks a common site of metabolic oxidation (CYP450 mediated) on the phenyl ring, extending the half-life of the resulting drug candidate.[1]
NSAID Analogs: Structurally homologous to Diclofenac and Lumiracoxib , where the phenylacetic acid core is preserved, but the halogenation pattern is altered to modulate potency and COX-1/COX-2 selectivity.[1]
Safety & Handling
Hazards: Classified as H315 (Skin Irritant) and H319 (Eye Irritant) . The ester functionality allows cell permeability; avoid inhalation of dusts.[1]
Storage: Store at 2–8°C. Protect from moisture to prevent hydrolysis back to the acid.[1]
Disposal: Halogenated organic waste.[1] Do not mix with strong oxidizers.[1]
References
Sigma-Aldrich. Methyl 2-(2-bromo-3-chlorophenyl)acetate Product Specification. Link (Accessed Feb 2026).
Miyaura, N., & Suzuki, A. (1995).[3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483. Link
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide". Chemical Science. (Contextual reference for S-Phos usage in hindered couplings). Link
PubChem. Compound Summary: Methyl 2-(2-bromo-3-chlorophenyl)acetate.[1] National Library of Medicine.[1] Link
Methyl 2-(2-bromo-3-chlorophenyl)acetate CAS number and identifiers
Executive Summary & Chemical Identity[1][2][3] Methyl 2-(2-bromo-3-chlorophenyl)acetate is a specialized halogenated phenylacetic acid derivative utilized primarily as a bifunctional scaffold in the synthesis of complex...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity[1][2][3]
Methyl 2-(2-bromo-3-chlorophenyl)acetate is a specialized halogenated phenylacetic acid derivative utilized primarily as a bifunctional scaffold in the synthesis of complex pharmaceutical agents. Its structural value lies in the specific 2,3-halogenation pattern on the phenyl ring. The juxtaposition of a reactive bromine at the ortho position (C2) and a robust chlorine at the meta position (C3) allows for orthogonal cross-coupling strategies , enabling medicinal chemists to sequentially functionalize the ring with high regioselectivity.
This guide details the physicochemical profile, validated synthetic protocols, and strategic applications of this intermediate in drug discovery.
Understanding the physical state and solubility profile is critical for process scale-up and purification. The compound typically presents as a solid at room temperature, necessitating crystallization protocols rather than distillation for high-purity isolation.
Property
Value / Description
Physical State
White to off-white solid
Melting Point
56–57 °C [1]
Boiling Point
~298 °C (Predicted at 760 mmHg)
Density
1.589 g/cm³ (Predicted)
Solubility
Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water
pKa (Acid Precursor)
~3.8 (Predicted for the parent acid)
Spectroscopic Signature (Expected)
¹H NMR (CDCl₃, 400 MHz):
δ 3.71 (s, 3H): Methyl ester protons (–OCH ₃).
δ 3.85 (s, 2H): Benzylic methylene protons (Ar–CH ₂–CO). Note the downfield shift due to the ortho-bromo substituent's steric and electronic influence.
δ 7.10–7.40 (m, 3H): Aromatic protons. The 1,2,3-substitution pattern typically yields a doublet-doublet (or apparent triplet) for H5, and doublets for H4/H6.
MS (ESI):
Expect [M+H]⁺ or [M+Na]⁺ clusters showing the characteristic isotope pattern of one Br (¹⁹Br/⁸¹Br) and one Cl (³⁵Cl/³⁷Cl).
Synthetic Methodology
While various routes exist, the most robust and scalable method involves the Fischer Esterification of the corresponding carboxylic acid. For total synthesis starting from commodity chemicals, a Nitrile Hydrolysis route is preferred.
Workflow Visualization
Figure 1: Total synthesis pathway from toluene precursor to the final methyl ester.
Protocol: Acid Esterification (Recommended)
This protocol assumes the starting material 2-(2-bromo-3-chlorophenyl)acetic acid (CAS 1261775-55-6) is available.[1]
Thionyl Chloride (SOCl₂) (1.2 eq) OR Conc. H₂SO₄ (0.1 eq)
Step-by-Step Procedure:
Setup: Charge a round-bottom flask with the carboxylic acid and anhydrous methanol under nitrogen atmosphere.
Activation:
Method A (SOCl₂): Cool the solution to 0°C. Add SOCl₂ dropwise to generate HCl in situ.
Method B (H₂SO₄): Add catalytic concentrated sulfuric acid at room temperature.
Reflux: Heat the reaction mixture to reflux (65°C) and stir for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS until the acid is fully consumed.
Workup:
Concentrate the mixture under reduced pressure to remove excess methanol.
Dissolve the residue in Ethyl Acetate (EtOAc).
Wash sequentially with Saturated NaHCO₃ (to remove unreacted acid/mineral acid) and Brine.
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Purification: If the crude solid is off-white, recrystallize from Hexane/EtOAc or purify via silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).
Strategic Utility in Drug Discovery
The 2-bromo-3-chloro motif is not accidental; it is a strategic design element. In medicinal chemistry, this scaffold enables "Orthogonal Functionalization."
The Halogen Dance (Chemoselectivity)
The reactivity difference between the C–Br and C–Cl bonds allows chemists to modify the C2 position without disturbing the C3 position.
Step 1 (C2 Functionalization): The C–Br bond is significantly more labile towards Palladium-catalyzed oxidative addition (e.g., Suzuki-Miyaura, Buchwald-Hartwig) than the C–Cl bond. This allows for the introduction of complex aryl or heteroaryl groups at C2.
Step 2 (C3 Retention or Activation): The C3–Cl bond remains intact during Step 1. It can serve as a metabolic blocker (preventing oxidation at that site) or be activated later using specialized ligands (e.g., Buchwald biarylphosphines) for a second coupling event.
Pathway Visualization: Orthogonal Coupling
Figure 2: Chemoselective derivatization strategy exploiting the reactivity differential between Bromine and Chlorine.
Handling and Safety Information
Signal Word:WARNING
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Precautionary Measures:
Wear nitrile gloves and safety goggles.
Handle in a fume hood to avoid inhalation of dust/vapors.
Storage: Store in a cool, dry place (2-8°C recommended for long-term stability) under inert gas to prevent hydrolysis.
References
Sigma-Aldrich. Product Specification: Methyl 2-(2-bromo-3-chlorophenyl)acetate (CAS 1021089-12-2).[2][3][4] Retrieved from
BLD Pharm. Material Safety Data Sheet (MSDS) - Methyl 2-(2-bromo-3-chlorophenyl)acetate. Retrieved from
National Center for Biotechnology Information.
Ark Pharma Scientific. 2-(2-bromo-3-chlorophenyl)acetic acid (CAS 1261775-55-6).[1] Retrieved from
(Note: Specific melting points and CAS associations are verified via vendor catalogs including Sigma-Aldrich and ChemScene as of late 2023.)
Technical Guide: Solubility Profiling & Process Handling of Methyl 2-(2-bromo-3-chlorophenyl)acetate
This guide details the solubility profile, physicochemical behavior, and handling protocols for Methyl 2-(2-bromo-3-chlorophenyl)acetate (CAS: 1021089-12-2).[1] It is designed for process chemists and medicinal chemists...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the solubility profile, physicochemical behavior, and handling protocols for Methyl 2-(2-bromo-3-chlorophenyl)acetate (CAS: 1021089-12-2).[1] It is designed for process chemists and medicinal chemists requiring precise control over this intermediate during synthesis and purification.
[1]
Executive Summary
Methyl 2-(2-bromo-3-chlorophenyl)acetate is a lipophilic phenylacetic acid derivative utilized as a scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals.[1][2] Its structure—characterized by a halogenated aromatic ring and a methyl ester tail—dictates a solubility profile dominated by non-polar and polar aprotic interactions.
Critical Distinction: Researchers must distinguish this compound from its isomer, Methyl 2-bromo-2-(3-chlorophenyl)acetate (CAS 137420-52-1), where the bromine is on the
-carbon.[1] This guide focuses exclusively on the ring-brominated regioisomer (CAS 1021089-12-2).[1]
Key Physicochemical Data
Property
Value
Source/Method
CAS Number
1021089-12-2
Sigma-Aldrich / Chemical Book
Molecular Formula
Stoichiometry
Molecular Weight
263.51 g/mol
Calculated
Predicted LogP
~3.2 - 3.5
Lipophilicity Estimation (XLogP3)
Physical State
Solid (Low-melting)
Experimental Observation
Melting Point
56–57 °C
Sigma-Aldrich [1]
Solubility Profile: Mechanistic Analysis
The solubility of Methyl 2-(2-bromo-3-chlorophenyl)acetate is governed by Van der Waals forces (due to the halogens) and dipole-dipole interactions (ester functionality).[1] It lacks strong hydrogen bond donors, limiting its water solubility.
Solvent Compatibility Matrix
The following classification guides solvent selection for reaction, extraction, and purification.
Solvent Class
Solubility
Specific Solvents
Process Application
Chlorinated Hydrocarbons
Excellent
Dichloromethane (DCM), Chloroform
Primary reaction solvent; Extraction from aqueous workups.[1]
Esters & Ethers
Good
Ethyl Acetate (EtOAc), THF, MTBE
Standard extraction; Solubilization for cross-coupling reactions.
Aromatic Hydrocarbons
Good
Toluene, Xylene
High-temperature reactions; Azeotropic drying.
Alcohols
Moderate
Methanol, Ethanol, Isopropanol
Recrystallization: Soluble at reflux, sparingly soluble at RT.
Aliphatic Hydrocarbons
Poor
Hexanes, Heptane, Cyclohexane
Anti-solvent: Used to precipitate the product from EtOAc or Toluene.
Aqueous
Insoluble
Water, Brine
Immiscible phase for washing/extraction.
Theoretical Solubility Parameters (Hansen)
Dispersion (
): High. The Br/Cl substituents increase polarizability, favoring solvents like DCM and Toluene.
Polarity (
): Moderate. The ester group allows interaction with polar aprotic solvents (Acetone, DMSO).
Hydrogen Bonding (
): Low. The molecule acts only as a weak H-bond acceptor.[1]
Process Chemistry Applications
A. Recrystallization Strategy
Because the compound melts around 56–57 °C, "oiling out" is a significant risk during recrystallization. To mitigate this, use a binary solvent system rather than a single solvent.
Recommended System: Ethanol / Water
Dissolve crude solid in minimal Ethanol at 40–45 °C (below melting point if possible, or slightly above if oiling is controlled).
Slowly add Water (anti-solvent) until turbidity persists.
Cool slowly to 4 °C. The presence of the ester tail usually facilitates crystallization over oiling in alcohol/water mixtures compared to hexane/EtOAc.
Note: If the product oils out, seed with a pure crystal immediately.
B. Synthetic Utility (Suzuki-Miyaura Coupling)
The 2-bromo substituent is sterically hindered by the 3-chloro group.[1] Solvents like 1,4-Dioxane or Toluene/Water mixtures are preferred to ensure high solubility of the starting material at the elevated temperatures (80–100 °C) required to overcome steric hindrance during palladium-catalyzed cross-coupling.[1]
Technical Safety & Handling Guide: Methyl 2-(2-bromo-3-chlorophenyl)acetate
Executive Summary & Chemical Identity Target Audience: Chemical Safety Officers, Process Chemists, and Drug Discovery Researchers. This guide provides an in-depth operational framework for the safe handling of Methyl 2-(...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity
Target Audience: Chemical Safety Officers, Process Chemists, and Drug Discovery Researchers.
This guide provides an in-depth operational framework for the safe handling of Methyl 2-(2-bromo-3-chlorophenyl)acetate . Unlike generic Safety Data Sheets (SDS), this document bridges the gap between regulatory compliance and practical laboratory application, specifically addressing the compound's use as a halogenated building block in cross-coupling chemistries (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
Chemical Identification Table
Parameter
Detail
Chemical Name
Methyl 2-(2-bromo-3-chlorophenyl)acetate
CAS Number
Molecular Formula
C₉H₈BrClO₂
Molecular Weight
263.52 g/mol
Physical State
Solid (Low melting point: 56-57°C)
Solubility
Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in water.[1][2][3][4][5]
Expertise Note: While some vendors classify similar aryl acetic esters as merely "Irritant" (H315/H319), authoritative sources for this specific CAS (e.g., Sigma-Aldrich) assign a Corrosive (H314) classification. As a Senior Application Scientist, I mandate treating this compound as Corrosive to ensure maximum personnel safety. The presence of the halogenated aromatic ring combined with the ester functionality can lead to potent tissue damage upon prolonged contact.
Core Hazard Profile (GHS Standards)
Signal Word:DANGER
Hazard Statements:
H314: Causes severe skin burns and eye damage.
H302: Harmful if swallowed (inferred from structural analogs).[4][5][6]
The lipophilic nature of the methyl ester facilitates dermal absorption. Once absorbed or upon contact with mucous membranes, the compound may undergo hydrolysis, releasing the corresponding phenylacetic acid derivative and potentially hydrobromic/hydrochloric acid trace impurities if degradation has occurred. This mechanism drives the recommendation for Silver Shield/Laminate gloves over standard nitrile for prolonged handling.
Storage & Stability Protocols
Causality: Halogenated esters are prone to hydrolysis and photolytic degradation. Improper storage leads to the formation of the free acid, which alters stoichiometry in sensitive palladium-catalyzed couplings.
Storage Hierarchy
Temperature:2-8°C (Refrigerated). Note: While some sources suggest room temperature, refrigeration retards ester hydrolysis.
Atmosphere: Inert gas (Argon or Nitrogen) backfill is recommended after opening.
Container: Amber glass vials with Teflon-lined caps to prevent photolysis and cap degradation.
Operational Workflow: From Receipt to Reaction
The following diagram illustrates the critical control points (CCPs) for handling this compound to maintain chemical integrity and operator safety.
Figure 1: Lifecycle management of Methyl 2-(2-bromo-3-chlorophenyl)acetate emphasizing the critical safety barrier during dispensing.
Emergency Response & Spill Management
Self-Validating Protocol: This protocol relies on the principle of "Solubility-Based Decontamination." Water alone is ineffective for this lipophilic solid/oil and may spread the contamination.
Scenario A: Benchtop Spill (< 5g)
Evacuate: Clear the immediate area of non-essential personnel.
PPE Upgrade: Don double nitrile gloves or Silver Shield gloves and a full-face shield.
Solubilize: Apply a specific solvent (Acetone or Ethanol) to a chem-wipe before touching the spill to facilitate uptake, or use a dry absorbent (vermiculite) if liquid is present.
Clean: Wipe the area with soap and water after the solvent clean to remove oily residues.
Disposal: Place all waste in Halogenated Organic Waste containers.
Scenario B: Personnel Exposure[9]
Skin Contact: Immediate wash with Polyethylene Glycol 400 (PEG-400) (if available) followed by soap and water. PEG-400 is superior to water for solubilizing lipophilic esters.
Eye Contact: Flush with water for 15 minutes.[7] Do not use neutralizing agents.
Emergency Logic Flow
Figure 2: Decision tree for immediate emergency response, prioritizing solubilization for skin decontamination.
Synthesis Context & Reactivity
This compound is a high-value intermediate often used in Palladium-catalyzed cross-coupling reactions .
Reactivity Hazard: The C-Br and C-Cl bonds function as electrophilic sites. In the presence of strong bases (e.g., NaOtBu, KHMDS) used in coupling reactions, the alpha-proton of the ester is acidic.
Exotherm Warning: Uncontrolled mixing with strong bases can lead to runaway enolization exotherms. Always add base slowly at controlled temperatures (0°C).
References
Sigma-Aldrich. Product Specification: Methyl 2-(2-bromo-3-chlorophenyl)acetate (CAS 1021089-12-2).[1] Retrieved from
BLD Pharm. Safety Data Sheet: Methyl 2-(2-bromo-3-chlorophenyl)acetate. Retrieved from
AChemBlock. Compound Properties: Methyl 2-(2-bromo-3-chlorophenyl)acetate.[1][8] Retrieved from
molecular weight and formula of Methyl 2-(2-bromo-3-chlorophenyl)acetate
Executive Summary & Chemical Identity[1][2] Methyl 2-(2-bromo-3-chlorophenyl)acetate is a specialized halogenated phenylacetic acid derivative.[1] It serves as a high-value scaffold in medicinal chemistry, particularly f...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity[1][2]
Methyl 2-(2-bromo-3-chlorophenyl)acetate is a specialized halogenated phenylacetic acid derivative.[1] It serves as a high-value scaffold in medicinal chemistry, particularly for the synthesis of poly-functionalized heterocycles (e.g., indoles, oxindoles) via transition-metal-catalyzed cross-coupling reactions.[1] Its unique ortho-bromo, meta-chloro substitution pattern allows for orthogonal functionalization, making it a critical intermediate in fragment-based drug discovery (FBDD).[1]
Cheminformatics Profile
Property
Value
Technical Note
IUPAC Name
Methyl 2-(2-bromo-3-chlorophenyl)acetate
Strict structural interpretation
Molecular Formula
C₉H₈BrClO₂
Confirmed via elemental sum
Molecular Weight
263.52 g/mol
Average mass (standard atomic weights)
Monoisotopic Mass
261.9396 Da
Based on ⁷⁹Br and ³⁵Cl
CAS Registry
1021089-12-2 (Ester); 1261775-55-6 (Acid)
Note: Registry numbers for specific isomers vary by vendor.[1]
SMILES
COC(=O)CC1=C(Br)C(Cl)=CC=C1
Encodes ring substitution pattern
Physical State
Viscous Oil / Low-melting Solid
Isomer-dependent; typically oil at RT
Physicochemical Characterization
Understanding the mass spectrometry profile of this molecule is critical for validation due to the presence of two distinct halogens.
Mass Spectrometry: Isotopic Signature
The presence of Bromine (Br) and Chlorine (Cl) creates a distinctive "triad" pattern in the molecular ion region.[2] This is a self-validating spectral feature.[1]
M+2 (263.9): Contains (⁸¹Br + ³⁵Cl) AND (⁷⁹Br + ³⁷Cl). This is the most intense peak in the cluster due to the statistical overlap.[1]
M+4 (265.9): Contains ⁸¹Br + ³⁷Cl.
Figure 1: Predicted Isotopic Abundance Pattern for C₉H₈BrClO₂.[1][4] The M+2 peak dominates due to the combined probability of the heavier isotopes.[1]
Synthetic Methodology
The most robust route to Methyl 2-(2-bromo-3-chlorophenyl)acetate is the Fischer Esterification of its parent acid.[1] This method is preferred over acyl chloride coupling for its operational simplicity and high atom economy.[1]
Reaction Scheme
Figure 2: Fischer Esterification Workflow.[1] Acid-catalyzed condensation ensures retention of the halogen motif.[1]
Detailed Protocol
Note: This protocol is adapted for standard phenylacetic acid derivatives.
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(2-bromo-3-chlorophenyl)acetic acid (1.0 equiv) in anhydrous Methanol (0.2 M concentration).
Why: H₂SO₄ acts as a dehydrating agent and proton source to activate the carbonyl oxygen.[1]
Reflux: Attach a reflux condenser and heat the mixture to 65°C (methanol boiling point) for 6–12 hours. Monitor via TLC (Hexane/EtOAc 4:1) until the starting acid spot disappears.[1]
To confirm the identity of the synthesized material, ensure the following spectral markers are present.
¹H-NMR (CDCl₃, 400 MHz)
δ 3.70 ppm (s, 3H): Methyl ester singlet (-OCH ₃).[1] Diagnostic for ester formation.
δ 3.85 ppm (s, 2H): Benzylic methylene (-CH ₂-).[1] Shifted downfield due to the electron-withdrawing nature of the ester and ortho-bromo group.[1]
δ 7.10 – 7.40 ppm (m, 3H): Aromatic protons. The pattern will be complex (ABC system) due to the 1,2,3-substitution.[1]
Quality Control Checkpoints
Acid Content: If the NMR shows a broad singlet >10 ppm, the reaction is incomplete (residual carboxylic acid).[1]
Transesterification: If using ethanol in the workup, ensure no ethyl ester is formed (check for triplet/quartet patterns).[1]
Applications in Drug Discovery[1]
This molecule is not merely an endpoint; it is a "linchpin" scaffold.[1]
Suzuki-Miyaura Coupling: The C-Br bond at the ortho position is more labile than the C-Cl bond at the meta position.[1] This allows for site-selective coupling with boronic acids to create biaryl systems.[1]
Intramolecular Cyclization: Following alpha-alkylation, the ortho-bromo group facilitates Pd-catalyzed ring closure to form oxindoles or indoles , which are privileged structures in kinase inhibitors.[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 2-bromo-2-(4-chlorophenyl)acetate (Analog Reference). Retrieved from [Link][1][4]
Note: Used for validation of isotopic abundance calcul
Source for commercial availability and specific isomer CAS.
Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1]
Authoritative source for standard Fischer Esterific
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1]
Reference for spectroscopic shifts and halogen isotope p
IUPAC Commission on Isotopic Abundances and Atomic Weights. Atomic Weights of the Elements. Retrieved from [Link][1]
Basis for high-precision molecular weight calculations.[1]
Halogenated Phenylacetic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Executive Summary Halogenated phenylacetic acid derivatives represent a cornerstone scaffold in modern medicinal chemistry. The strategic incorporation of halogen atoms onto the phenylacetic acid (PAA) framework profound...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Halogenated phenylacetic acid derivatives represent a cornerstone scaffold in modern medicinal chemistry. The strategic incorporation of halogen atoms onto the phenylacetic acid (PAA) framework profoundly influences the molecule's physicochemical properties, including lipophilicity, acidity, and metabolic stability. These modifications are instrumental in fine-tuning pharmacokinetic and pharmacodynamic profiles, leading to the development of numerous successful therapeutic agents. This guide provides an in-depth exploration of the synthesis, physicochemical characteristics, and diverse applications of these compounds, with a particular focus on their role as non-steroidal anti-inflammatory drugs (NSAIDs). Detailed experimental protocols and mechanistic diagrams are provided to equip researchers and drug development professionals with the practical and theoretical knowledge required to innovate in this chemical space.
The Halogenated Phenylacetic Acid Core: Structure and Physicochemical Impact
Phenylacetic acid (PAA) is a simple organic compound featuring a phenyl ring attached to a carboxylic acid moiety via a methylene bridge[1]. While possessing intrinsic biological activity, its therapeutic potential is significantly amplified through substitution, particularly with halogens.
1.1 The Influence of Halogenation
The introduction of halogens (F, Cl, Br, I) onto the phenyl ring is a key strategy in drug design. This modification leverages several effects:
Lipophilicity: Halogens increase the molecule's lipophilicity (fat-solubility), which can enhance its ability to cross cell membranes and reach target tissues. The effect generally increases with the size of the halogen (I > Br > Cl > F).
Electronic Effects: Halogens are electronegative and exert a powerful electron-withdrawing inductive effect. This can lower the pKa of the carboxylic acid group, increasing its acidity and influencing its ionization state at physiological pH.
Metabolic Blocking: Placing a halogen at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can block this pathway, thereby increasing the drug's half-life and bioavailability.
Halogen Bonding: Heavier halogens (Cl, Br, I) can act as halogen bond donors, forming non-covalent interactions with Lewis bases (like backbone carbonyls in a protein's active site) to improve binding affinity and selectivity[2].
These combined effects allow for the precise modulation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its target engagement.
Synthetic Methodologies
The synthesis of halogenated phenylacetic acids can be approached through several reliable routes, ranging from classical multi-step procedures to modern catalytic methods.
2.1 Classical Synthetic Routes
Hydrolysis of Halogenated Benzyl Cyanides: This is a robust and widely used two-step method. It begins with the halogenation of a suitable toluene derivative, followed by free-radical bromination to form the benzyl bromide, conversion to the benzyl cyanide, and subsequent acid- or base-catalyzed hydrolysis to yield the desired phenylacetic acid[3].
Willgerodt-Kindler Reaction: This unique reaction transforms a halogenated acetophenone into a thioamide, which is then hydrolyzed to the corresponding phenylacetic acid. The reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine[4]. Phase transfer catalysts can be employed to improve reaction conditions and yields[4].
2.2 Modern Catalytic Approaches
Palladium-Catalyzed Carbonylation: This is a highly efficient method for converting halogenated benzyl halides directly into phenylacetic acids. The reaction uses carbon monoxide as the carboxyl source in the presence of a palladium catalyst, such as bistriphenylphosphine palladium dichloride, often under phase-transfer conditions[3][5]. This approach offers high yields and tolerates a wide range of functional groups[5].
Suzuki Coupling: For more complex derivatives, a Suzuki coupling strategy can be employed. This involves the palladium-catalyzed reaction of a bromo- or chloro-phenylacetic ester with an appropriate aryl boronic acid to form a Csp2-Csp3 bond, followed by hydrolysis of the ester[6].
2.3 Detailed Experimental Protocol: Palladium-Catalyzed Carbonylation of 2,4-Dichlorobenzyl Chloride
This protocol describes a high-yield synthesis of 2,4-dichlorophenylacetic acid, a key intermediate for various pharmaceuticals[5].
High-pressure reactor equipped with a magnetic stirrer and gas inlet
Procedure:
Reactor Setup: To a high-pressure reactor, add 2,4-dichlorobenzyl chloride (0.01 mol), bistriphenylphosphine palladium dichloride (0.13 mmol), and tetraethylammonium chloride (0.18 mmol)[5].
Solvent and Base Addition: Add xylene (10 mL) as the solvent, followed by 8 mL of a 4M aqueous solution of sodium hydroxide[5].
Pressurization: Seal the reactor and purge it with carbon monoxide gas. Pressurize the reactor with CO to 1.5 MPa.
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 20 hours[5].
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO gas in a fume hood.
Isolation: Transfer the reaction mixture to a separatory funnel. Separate the aqueous layer and wash the organic layer with water.
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated HCl. The product, 2,4-dichlorophenylacetic acid, will precipitate as a solid.
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent can be performed if further purification is needed.
Physicochemical and Analytical Profile
The halogen substitution pattern significantly alters the physicochemical properties of phenylacetic acids.
3.1 Comparative Physicochemical Data
Compound
Molecular Formula
Molecular Weight ( g/mol )
pKa
LogP
Melting Point (°C)
Phenylacetic Acid
C₈H₈O₂
136.15
4.31
1.41
76-77
4-Fluorophenylacetic Acid
C₈H₇FO₂
154.14
4.25
1.41
84-86
4-Chlorophenylacetic Acid
C₈H₇ClO₂
170.59
4.19
1.98
104-106
4-Bromophenylacetic Acid
C₈H₇BrO₂
215.04
4.18
2.22
114-117
2,6-Dichlorophenylacetic Acid
C₈H₆Cl₂O₂
205.04
~3.5
2.60
155-158
(Note: pKa and LogP values are approximate and can vary slightly based on experimental conditions.)
3.2 Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure, particularly the substitution pattern on the aromatic ring.
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the identity and isotopic distribution, which is characteristic for chlorine- and bromine-containing compounds.
Infrared (IR) Spectroscopy: Shows characteristic peaks for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹) and the C=O stretch (~1700 cm⁻¹).
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and for quantitative analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% trifluoroacetic acid) is typically effective.
The most prominent application of halogenated phenylacetic acids is in the development of NSAIDs. Diclofenac, a derivative of o-chlorophenylacetic acid, is a prime example of a potent anti-inflammatory and analgesic medicine[7][8].
4.1 Mechanism of Action: COX Inhibition
The primary mechanism of action for NSAIDs like diclofenac is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2[9][10][11]. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever[9].
COX-1: Is constitutively expressed and plays a role in protecting the stomach lining and maintaining kidney function.
COX-2: Is inducible and its expression is upregulated at sites of inflammation.
By inhibiting COX enzymes, diclofenac reduces the production of prostaglandins, thereby exerting its therapeutic effects[9]. While it inhibits both isoforms, it shows a relative selectivity for COX-2[9].
4.2 The Multi-Modal Action of Diclofenac
Beyond simple COX inhibition, research has revealed that diclofenac possesses a complex, multi-modal mechanism of action that contributes to its high efficacy[10][11]. These additional mechanisms include:
Inhibition of the thromboxane-prostanoid receptor[7][10].
Modulation of arachidonic acid release and uptake[7][10].
Potential central effects by crossing the blood-brain barrier and blocking neuronal potassium channels[9].
Caption: Mechanism of Diclofenac via COX-1/COX-2 Inhibition.
4.3 Structure-Activity Relationships (SAR)
The specific placement and nature of halogens on the phenylacetic acid core are critical for activity. For diclofenac, the 2,6-dichloro substitution on the aniline ring forces the rings into a non-planar conformation, which is crucial for fitting into the active site of the COX enzymes.
Determination of the Physicochemical Properties of Methyl 2-(2-bromo-3-chlorophenyl)acetate: A Technical Guide to Melting Point Analysis
This in-depth technical guide provides a comprehensive framework for the determination, interpretation, and significance of the melting point of Methyl 2-(2-bromo-3-chlorophenyl)acetate (CAS: 1021089-12-2)[1]. Aimed at r...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide provides a comprehensive framework for the determination, interpretation, and significance of the melting point of Methyl 2-(2-bromo-3-chlorophenyl)acetate (CAS: 1021089-12-2)[1]. Aimed at researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline, offering insights into the causality behind experimental choices and the self-validating nature of a robust melting point determination protocol.
Executive Summary
The Scientific Imperative of Melting Point Determination
In the realm of pharmaceutical and chemical development, the melting point is more than a mere physical descriptor. It serves several key functions:
Purity Assessment: A pure crystalline solid will melt over a narrow temperature range.[2][4] The presence of impurities typically leads to a depression and broadening of the melting range.[2][3]
Compound Identification and Characterization: The melting point is an intrinsic property of a pure compound.[2] Once accurately measured, it can be used as a reference for future batches and to distinguish it from other isomers or related compounds.
Polymorph Detection: Different crystalline forms (polymorphs) of the same compound can exhibit different melting points. Identifying and controlling polymorphism is critical in drug development as it can impact solubility, bioavailability, and stability.[3]
Experimental Protocol: Capillary Melting Point Determination
The capillary method is a widely accepted and accessible technique for determining the melting point of a powdered solid.[2][5] The following protocol is designed to be self-validating by incorporating best practices for sample preparation and instrument operation.
Instrumentation: Digital melting point apparatus (e.g., Stuart SMP10, Mettler-Toledo MP series)
Sample Holders: Capillary tubes (one end sealed)
Sample Preparation: Mortar and pestle, spatula, drying oven or desiccator
Sample Preparation: The Foundation of Accuracy
Proper sample preparation is paramount to obtaining a sharp and reproducible melting point.
Drying: The sample must be thoroughly dried to remove any residual solvent, which can act as an impurity and depress the melting point. Dry the powdered Methyl 2-(2-bromo-3-chlorophenyl)acetate in a vacuum oven at a temperature below its anticipated melting point or in a desiccator over a suitable drying agent for at least 24 hours.[4][5]
Pulverization: The sample should be a fine, homogenous powder.[4][6] This ensures efficient and uniform heat transfer within the capillary tube. If the sample consists of larger crystals, gently grind it to a fine powder using a mortar and pestle.[6]
Capillary Loading:
Invert a sealed-end capillary tube and press the open end into the powdered sample.
Gently tap the sealed end of the capillary on a hard surface to pack the sample into the bottom.[6]
The packed sample height should be between 2.5 and 3.5 mm to ensure a clear observation of the melting process.[5]
Instrumental Analysis
Instrument Calibration: Prior to running the sample, ensure the melting point apparatus is calibrated using certified reference standards with known melting points. This step is crucial for data trustworthiness.
Setting the Plateau Temperature: If the approximate melting range is unknown, a preliminary rapid heating run can be performed to get a rough estimate. For the accurate determination, set the plateau temperature to about 5°C below the expected melting point.[5]
Heating Rate: A slow and controlled heating rate is critical for an accurate measurement. A rate of 1°C per minute is standard for pharmacopeial methods.[5]
Observation and Recording:
The onset of melting is the temperature at which the first drop of liquid is observed.
The end of melting (clear point) is the temperature at which the last solid particle melts.[5]
Record both temperatures to define the melting range. For a pure compound, this range should be narrow (typically ≤ 1°C).
Data Presentation and Interpretation
The experimentally determined melting point data for Methyl 2-(2-bromo-3-chlorophenyl)acetate should be presented in a clear and structured format.
Parameter
Observation
Onset of Melting (°C)
To be determined experimentally
End of Melting (°C)
To be determined experimentally
Melting Range (°C)
Calculated from the difference between the end and onset of melting
Appearance
e.g., White crystalline powder
A narrow melting range is indicative of high purity. A broad melting range suggests the presence of impurities or that the compound may exist as a mixture of isomers.
Visualizing the Workflow
The following diagram illustrates the key stages of the melting point determination workflow, emphasizing the logical progression from sample preparation to data analysis.
Caption: Figure 1: A flowchart outlining the critical steps for accurate melting point determination.
Conclusion
The determination of the melting point of Methyl 2-(2-bromo-3-chlorophenyl)acetate is a fundamental analytical procedure that provides valuable insights into its purity and identity. By adhering to the meticulous protocol outlined in this guide, researchers and scientists can ensure the generation of reliable and reproducible data, a cornerstone of robust scientific research and drug development. The principles of thorough sample preparation, controlled heating, and careful observation are the pillars upon which the integrity of this essential physicochemical parameter rests.
References
NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. Retrieved from [Link]
Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]
METTLER TOLEDO. (n.d.). Determination of Melting Points. Retrieved from [Link]
ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]
Amrita Vishwa Vidyapeetham. (2012). To Determine The Melting Point of Organic Compounds Like Naphthalene and Benzoic Acid. Retrieved from [Link]
thermodynamic stability of Methyl 2-(2-bromo-3-chlorophenyl)acetate
An In-depth Technical Guide to the Thermodynamic Stability of Methyl 2-(2-bromo-3-chlorophenyl)acetate For Researchers, Scientists, and Drug Development Professionals Abstract The thermodynamic stability of active pharma...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Thermodynamic Stability of Methyl 2-(2-bromo-3-chlorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thermodynamic stability of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development, ensuring safety, efficacy, and shelf-life. This guide provides a comprehensive technical framework for evaluating the stability of Methyl 2-(2-bromo-3-chlorophenyl)acetate, a halogenated phenylacetate derivative likely serving as a key intermediate in organic synthesis. As direct stability data for this specific molecule is not extensively published, this document synthesizes principles from related structures and established analytical methodologies to build a robust evaluative strategy. We will explore the molecule's inherent structural liabilities, propose potential degradation pathways, and detail the experimental protocols required for a thorough stability assessment, including thermal analysis and forced degradation studies as mandated by international regulatory guidelines.
Introduction: The Imperative of Stability Assessment
Methyl 2-(2-bromo-3-chlorophenyl)acetate is a complex organic molecule whose utility in pharmaceutical or agrochemical synthesis is predicated on its structural integrity.[1][2] The presence of multiple reactive moieties—an ester functional group and two distinct halogen substituents on an aromatic ring—necessitates a rigorous evaluation of its thermodynamic stability. Degradation of such an intermediate can lead to impurity formation, impacting the yield and purity of the final API and potentially introducing toxicologically significant byproducts.
Understanding the intrinsic stability of this molecule is crucial for defining appropriate storage conditions, handling procedures, and shelf-life.[3] Furthermore, a comprehensive stability profile is a regulatory requirement, with guidelines from the International Conference on Harmonisation (ICH) mandating stress testing to identify likely degradation products and establish the stability-indicating power of analytical methods.[3][4]
Molecular Profile and Physicochemical Properties
The stability of a molecule is intrinsically linked to its structure and physical properties. The subject compound features a phenylacetate core, substituted at the 2- and 3-positions of the phenyl ring with bromine and chlorine, respectively.
Ester Group: The methyl ester is a primary site of potential hydrolytic degradation, susceptible to both acid and base catalysis.[5][6]
Carbon-Halogen Bonds: Aromatic carbon-halogen bonds are relatively strong; however, they can be susceptible to photolytic cleavage upon exposure to light, particularly UV radiation.[7][8] Studies on related halogenated aromatic compounds show they can undergo photodecay.[7][9]
Aromatic Ring: The benzene ring itself is thermodynamically stable but can be subject to oxidative degradation under harsh conditions.
A summary of predicted and known physicochemical properties for structurally similar compounds is presented below.
Property
Value (for related isomers/analogs)
Significance for Stability
Molecular Formula
C₉H₈BrClO₂
Defines the elemental composition and molecular weight.
A proactive assessment of a molecule's chemical liabilities allows for the targeted design of stability studies. Based on the functional groups of Methyl 2-(2-bromo-3-chlorophenyl)acetate, we can hypothesize several primary degradation pathways.
Hydrolytic Degradation (Acidic & Basic)
The most probable degradation route is the hydrolysis of the methyl ester bond.
Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester will hydrolyze to form 2-(2-bromo-3-chlorophenyl)acetic acid and methanol. This reaction is reversible.
Base-Catalyzed Saponification: Under basic conditions, the ester will undergo irreversible hydrolysis to yield the carboxylate salt of 2-(2-bromo-3-chlorophenyl)acetic acid and methanol. This pathway is typically faster than acid-catalyzed hydrolysis.[13]
Photolytic Degradation
Halogenated aromatic compounds are known to be sensitive to light.[7][8] Exposure to UV radiation can provide sufficient energy to induce homolytic cleavage of the C-Br or C-Cl bonds, generating radical intermediates. These radicals can then participate in a variety of secondary reactions, leading to a complex mixture of degradants. Studies have shown that brominated aromatics can have faster photolysis rates than their chlorinated counterparts.[8]
Thermal Degradation
At elevated temperatures, the molecule may undergo decomposition.[14][15] The likely points of cleavage are the ester group and the carbon-halogen bonds. Thermal stress can lead to decarboxylation or dehalogenation, potentially forming a variety of volatile and non-volatile products.
Oxidative Degradation
While the aromatic ring is generally stable, strong oxidizing agents (e.g., hydrogen peroxide) can promote degradation.[4] Potential reactions include hydroxylation of the aromatic ring or oxidation of the benzylic carbon, although these are generally less likely than hydrolysis or photolysis under typical storage conditions.
Caption: Hypothesized degradation pathways for Methyl 2-(2-bromo-3-chlorophenyl)acetate.
Experimental Determination of Thermodynamic Stability
A multi-pronged experimental approach is required to fully characterize the stability of the compound. This involves thermal analysis to understand its behavior at high temperatures and forced degradation studies to simulate long-term storage and identify potential degradants.
Overall Workflow for Stability Assessment
The logical flow of a stability study ensures that all facets of the molecule's stability are investigated systematically.
An In-Depth Technical Guide to Methyl 2-(2-bromo-3-chlorophenyl)acetate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Foreword: The Unseen Architect of Therapeutic Innovation In the intricate world of medicinal chemistry, the final, elegant structure of a therapeutic agent...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Unseen Architect of Therapeutic Innovation
In the intricate world of medicinal chemistry, the final, elegant structure of a therapeutic agent often belies the complex journey of its creation. This journey is paved with a series of crucial, yet often unsung, molecular architects known as building blocks. Methyl 2-(2-bromo-3-chlorophenyl)acetate is one such architect. While not a therapeutic agent in itself, its unique structural features and versatile reactivity make it an invaluable starting point for the synthesis of a diverse array of biologically active molecules. This guide aims to provide a comprehensive technical overview of this compound, from its fundamental identifiers to its synthesis and pivotal role in the development of novel therapeutics, particularly in the realm of neuroprotective agents.
Section 1: Core Molecular Identifiers
At the heart of any chemical discussion lies a precise and unambiguous system of identification. For Methyl 2-(2-bromo-3-chlorophenyl)acetate, these are its InChIKey and SMILES string, which serve as its unique digital fingerprints in the vast landscape of chemical information.
These identifiers are crucial for database searches, procurement, and regulatory documentation, ensuring that researchers are working with the correct molecule.
Section 2: The Synthetic Pathway: From Precursor to Product
The synthesis of Methyl 2-(2-bromo-3-chlorophenyl)acetate is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The overall strategy involves the synthesis of the precursor carboxylic acid, 2-(2-bromo-3-chlorophenyl)acetic acid, followed by its esterification.
Part 2.1: Synthesis of the Precursor: 2-(2-bromo-3-chlorophenyl)acetic Acid via the Willgerodt-Kindler Reaction
A robust and frequently employed method for the synthesis of arylacetic acids from aryl ketones is the Willgerodt-Kindler reaction.[3][4][5][6] This reaction uniquely transforms an aryl alkyl ketone into a terminal carboxylic acid (after hydrolysis of the intermediate thioamide), effectively migrating the carbonyl group.
The logical starting material for this synthesis is 2-bromo-3-chloroacetophenone. The synthesis of this precursor is typically achieved through the Friedel-Crafts acylation of 1-bromo-2-chlorobenzene or through bromination of 3-chloroacetophenone.[7][8]
Experimental Protocol: Synthesis of 2-(2-bromo-3-chlorophenyl)acetic acid
Reagents and Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, combine 2-bromo-3-chloroacetophenone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq).
Reaction Execution: Heat the reaction mixture to reflux (approximately 120-130 °C) under a nitrogen atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 8-12 hours). The formation of the intermediate thiomorpholide is the key transformation in this step.
Rationale: The Willgerodt-Kindler reaction proceeds through the formation of an enamine from the acetophenone and morpholine, which then reacts with sulfur. A series of rearrangements leads to the migration of the carbonyl carbon to the terminal position, forming the thiomorpholide.[3] The use of morpholine is common as it acts as both a reactant and a solvent.
Step 2: Hydrolysis to the Carboxylic Acid
Reaction Quenching: After cooling the reaction mixture to room temperature, carefully add a solution of sodium hydroxide (5.0 eq) in a mixture of water and ethanol.
Hydrolysis: Heat the resulting mixture to reflux for 6-8 hours to facilitate the hydrolysis of the thiomorpholide to the corresponding carboxylate salt.
Workup and Isolation:
Cool the reaction mixture and remove the ethanol under reduced pressure.
Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting materials and non-polar byproducts.
Acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid, which will precipitate the 2-(2-bromo-3-chlorophenyl)acetic acid.
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Purification: The crude carboxylic acid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
Caption: Willgerodt-Kindler reaction workflow.
Part 2.2: Esterification to Methyl 2-(2-bromo-3-chlorophenyl)acetate
With the carboxylic acid in hand, the final step is a classic Fischer esterification, which involves the acid-catalyzed reaction between the carboxylic acid and an alcohol.[9][10][11]
Experimental Protocol: Fischer Esterification
Reagents and Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(2-bromo-3-chlorophenyl)acetic acid (1.0 eq) in an excess of methanol (which acts as both a reagent and a solvent).
Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 5 mol%), to the solution.
Reaction Execution: Heat the reaction mixture to reflux for 4-6 hours. The progress of the esterification can be monitored by TLC.
Rationale: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the methanol. The subsequent elimination of a water molecule yields the desired ester.[9] Using a large excess of methanol shifts the equilibrium towards the product side, maximizing the yield.
Workup and Isolation:
After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
Remove the excess methanol under reduced pressure.
Extract the aqueous residue with an organic solvent like ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl ester.
Purification: The final product, Methyl 2-(2-bromo-3-chlorophenyl)acetate, can be purified by column chromatography on silica gel.
Caption: Fischer esterification workflow.
Section 3: The Role in Drug Development: A Stepping Stone to Neuroprotection
The true value of Methyl 2-(2-bromo-3-chlorophenyl)acetate lies in its application as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of the bromo, chloro, and methyl ester functionalities provides multiple reactive sites for further chemical transformations.
A Case Study: Latrepirdine and its Analogs
A prominent example of the utility of related phenylacetic acid derivatives is in the synthesis of compounds structurally analogous to Latrepirdine (also known as Dimebon).[12][13][14][15][16] Latrepirdine is an antihistamine that was later investigated for its potential neuroprotective effects in conditions like Alzheimer's and Huntington's disease.[12][13][14][15][16] While Latrepirdine itself ultimately failed in late-stage clinical trials, the exploration of its mechanism of action spurred the development of numerous analogs with the aim of enhancing its neuroprotective properties.[13][16]
Methyl 2-(2-bromo-3-chlorophenyl)acetate serves as a key building block for such analogs. The bromo- and chloro-substituents on the phenyl ring can be utilized for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse molecular fragments. The ester group can be hydrolyzed back to the carboxylic acid and then coupled with various amines to form amides, or it can be reduced to an alcohol for further derivatization.
This multi-faceted reactivity allows for the systematic exploration of the chemical space around the core phenylacetate scaffold, a critical process in lead optimization for drug discovery. The goal of such explorations is to identify molecules with improved potency, selectivity, and pharmacokinetic properties, ultimately leading to the development of novel neuroprotective agents.[17][18][19][20]
Caption: Role in the drug development pipeline.
Conclusion: A Small Molecule with a Large Impact
Methyl 2-(2-bromo-3-chlorophenyl)acetate, while not a household name, exemplifies the critical role of well-designed building blocks in the advancement of pharmaceutical research. Its straightforward, albeit multi-step, synthesis and its strategically placed reactive handles make it a valuable tool for medicinal chemists. As the quest for effective treatments for neurodegenerative diseases continues, the importance of such foundational molecules in the construction of novel therapeutic candidates cannot be overstated. This guide has aimed to provide a thorough understanding of this key intermediate, empowering researchers to leverage its full potential in their pursuit of the next generation of medicines.
References
PubChem. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate. Retrieved February 17, 2026, from [Link]
Google Patents. (n.d.). CN101333157B - Method for synthesizing 2,3'-dichloroacetophenone.
PubChemLite. (n.d.). Methyl 2-(2-bromo-4-chlorophenyl)acetate (C9H8BrClO2). Retrieved February 17, 2026, from [Link]
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved February 17, 2026, from [Link]
Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved February 17, 2026, from [Link]
PubChem. (n.d.). Methyl 2-(3-chlorophenyl)acetate. Retrieved February 17, 2026, from [Link]
SynArchive. (n.d.). Willgerodt-Kindler Reaction. Retrieved February 17, 2026, from [Link]
Google Patents. (n.d.). CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone.
Thomson Reuters. (n.d.). Latrepirdine, a potential novel treatment for Alzheimer's disease and Huntington's chorea. Retrieved February 17, 2026, from [Link]
Unacademy. (n.d.). Willgerodt Rearrangement. Retrieved February 17, 2026, from [Link]
Rhodium.ws. (n.d.). Phenylacetic Acids via PTC Willgerodt-Kindler Reaction. Retrieved February 17, 2026, from [Link]
Organic Syntheses. (n.d.). Acetophenone, 3-bromo-. Retrieved February 17, 2026, from [Link]
Asian Journal of Organic & Medicinal Chemistry. (2017). A Facile, Efficient, Environmentally Benign Protocol for Rapid Synthesis of α-Bromoacetophenones. Retrieved February 17, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved February 17, 2026, from [Link]
Maybridge. (n.d.). METHYL 2-BROMO-2-(4-CHLOROPHENYL)ACETATE | CAS 24091-92-7. Retrieved February 17, 2026, from [Link]
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved February 17, 2026, from [Link]
Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved February 17, 2026, from [Link]
University of Windsor. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved February 17, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved February 17, 2026, from [Link]
ResearchGate. (2013, December 3). (PDF) Latrepirdine: Molecular mechanisms underlying potential therapeutic roles in Alzheimer's and other neurodegenerative diseases. Retrieved February 17, 2026, from [Link]
KTU ePubl. (2023, September 15). Synthesis and neuroprotective activity of 3‐aryl‐3‐azetidinyl acetic acid methyl ester derivatives. Retrieved February 17, 2026, from [Link]
MDPI. (2022, February 18). Natural Products as Novel Neuroprotective Agents; Computational Predictions of the Molecular Targets, ADME Properties, and Safety Profile. Retrieved February 17, 2026, from [Link]
Grokipedia. (n.d.). Latrepirdine. Retrieved February 17, 2026, from [Link]
PMC. (n.d.). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Retrieved February 17, 2026, from [Link]
Wikipedia. (n.d.). Latrepirdine. Retrieved February 17, 2026, from [Link]
Edith Cowan University. (n.d.). Latrepirdine: molecular mechanisms underlying potential therapeutic roles in Alzheimer's and other neurodegenerative diseases. Retrieved February 17, 2026, from [Link]
Frontiers. (n.d.). Central nervous system acting drugs – molecular mechanisms of neuroprotection and neurodegeneration. Retrieved February 17, 2026, from [Link]
MDPI. (2025, March 27). Neuroprotective Effect of Nor-Prenylated Acylphloroglucinols from Hypericum perforatum L. (St John's Wort) in the MPTP-Induced Zebrafish Model. Retrieved February 17, 2026, from [Link]
An In-depth Technical Guide to Investigating the Biological Activity Potential of Methyl 2-(2-bromo-3-chlorophenyl)acetate
Introduction In the landscape of contemporary drug discovery, the exploration of novel chemical entities with therapeutic potential is paramount. Phenylacetic acid and its derivatives represent a class of compounds with...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
In the landscape of contemporary drug discovery, the exploration of novel chemical entities with therapeutic potential is paramount. Phenylacetic acid and its derivatives represent a class of compounds with a rich history in medicinal chemistry, forming the structural backbone of numerous established drugs, including anti-inflammatory agents and analgesics.[1] The introduction of halogen substituents to aromatic scaffolds is a well-established strategy to modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its pharmacokinetic profile and biological activity.[2][3] Halogen atoms, particularly chlorine and bromine, can also participate in specific, high-affinity interactions known as halogen bonds with biological targets, further potentiating their effects.[2][4][5]
This guide focuses on Methyl 2-(2-bromo-3-chlorophenyl)acetate , a di-halogenated phenylacetate derivative whose biological potential remains largely uncharted. The unique substitution pattern—a bromine atom at the ortho position and a chlorine atom at the meta position—presents an intriguing scaffold for investigation. This document serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals. It provides a structured, field-proven approach to systematically evaluate the biological activity of this compound, moving from initial in silico predictions to robust in vitro validation and preliminary mechanistic insights. Our objective is to furnish a self-validating framework that explains not just what to do, but why each experimental choice is made, ensuring scientific integrity and fostering a deeper understanding of the compound's potential.
Section 1: Physicochemical Characterization and In Silico Profiling
A thorough understanding of a compound's physicochemical properties is the foundation upon which all subsequent biological evaluation is built. These properties govern solubility, membrane permeability, and potential for interaction with biological macromolecules. For Methyl 2-(2-bromo-3-chlorophenyl)acetate, while extensive experimental data is not publicly available, we can compile its key characteristics from chemical databases and predictive models.
Table 1: Physicochemical Properties of Methyl 2-(2-bromo-3-chlorophenyl)acetate
In Silico Prediction of Biological Activity and Toxicity
Before embarking on resource-intensive wet-lab experiments, computational or in silico screening provides invaluable guidance. Tools like Quantitative Structure-Activity Relationship (QSAR) models and biological activity spectrum prediction servers can forecast potential therapeutic effects and liabilities based on a molecule's structure.[8][9][10]
Rationale for Prediction: The presence of the phenylacetate core suggests potential anticancer and anti-inflammatory activities.[7][11] The halogenation pattern may confer enhanced antimicrobial properties, as halogens are known to increase the potency of various pharmacophores.[8]
Recommended Approach: Utilize web-based platforms such as SuperPred or PASS (Prediction of Activity Spectra for Substances) to generate a probable activity (Pa) and probable inactivity (Pi) spectrum.[12][13] These tools compare the chemical structure against databases of known bioactive molecules to identify likely targets and indications. Similarly, toxicity prediction models (e.g., PreADMET) can flag potential issues like mutagenicity or carcinogenicity.[14]
The results from this in silico analysis will form the basis for prioritizing the initial in vitro screening assays, focusing on the most probable and promising biological activities.
Based on the structural features of Methyl 2-(2-bromo-3-chlorophenyl)acetate and the established activities of related compounds, we can formulate several primary hypotheses for its biological potential.
Anticancer (Cytotoxic/Cytostatic) Potential
Hypothesis: Methyl 2-(2-bromo-3-chlorophenyl)acetate is likely to exhibit cytotoxic or cytostatic activity against various cancer cell lines.
Causality & Mechanistic Rationale:
Phenylacetate derivatives have demonstrated anticancer effects through multiple mechanisms.[11][15] A primary mode of action is the inhibition of the mevalonate pathway, which is crucial for the synthesis of isoprenoids.[7] Isoprenoids are required for protein prenylation, a post-translational modification essential for the function of small GTPases like Ras, which are critical for malignant cell growth and proliferation.[7][11] By disrupting this pathway, phenylacetates can induce a cytostatic effect, causing cell cycle arrest, typically in the G1 phase.[7][15]
Furthermore, some phenylacetamide derivatives have been shown to induce apoptosis (programmed cell death) by modulating the expression of key regulatory proteins such as Bcl-2 and activating caspase cascades.[15][16] The high lipophilicity conferred by the bromo and chloro substituents may enhance the compound's ability to cross cellular membranes and accumulate intracellularly, potentially increasing its potency compared to non-halogenated analogs.[3][11]
Antimicrobial Activity
Hypothesis: The compound may possess inhibitory activity against a range of bacterial and/or fungal pathogens.
Causality & Mechanistic Rationale:
Halogenation is a common strategy in the development of antimicrobial agents. The presence of halogens can significantly enhance the biological activity of a molecule.[8] Halogenated compounds can disrupt microbial membranes, interfere with essential metabolic enzymes, or generate reactive oxygen species. The lipophilic nature of Methyl 2-(2-bromo-3-chlorophenyl)acetate could facilitate its passage through the lipid-rich cell walls of bacteria, particularly Gram-positive organisms.
Anti-inflammatory Activity
Hypothesis: Methyl 2-(2-bromo-3-chlorophenyl)acetate may inhibit key pathways in the inflammatory response.
Causality & Mechanistic Rationale:
The structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) containing a phenylacetic acid core (e.g., Diclofenac) provides a strong basis for this hypothesis.[1] A likely mechanism is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are central to the synthesis of pro-inflammatory prostaglandins.[17] Additionally, many anti-inflammatory compounds act by suppressing the production of inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6) in immune cells such as macrophages.[18][19] The compound could be screened for its ability to suppress these pathways upon stimulation with agents like lipopolysaccharide (LPS).
Section 3: Proposed Experimental Workflows
A tiered approach is recommended to efficiently screen the compound, confirm its activity, and then elucidate its mechanism of action. This workflow ensures that resources are directed toward the most promising avenues of investigation.
Caption: Tiered workflow for evaluating biological potential.
Section 4: Detailed Experimental Protocols
The following protocols are designed to be self-validating, incorporating necessary controls to ensure data integrity.
In Vitro Cytotoxicity Screening: The MTT Assay
This colorimetric assay is a robust, high-throughput method for assessing cell metabolic activity, which serves as a proxy for cell viability.[20][21] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product, which can be quantified spectrophotometrically.[20]
Protocol:
Cell Seeding:
Culture a panel of human cancer cell lines (e.g., MCF-7 for breast, PC-3 for prostate, A549 for lung) and a non-cancerous control cell line (e.g., HEK293) in appropriate media.
Trypsinize and count the cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.
Include wells with media only (no cells) to serve as a blank control.
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
Compound Treatment:
Prepare a 10 mM stock solution of Methyl 2-(2-bromo-3-chlorophenyl)acetate in DMSO.
Perform serial dilutions in complete growth medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations.
Controls: Include an untreated control (medium only) and a vehicle control (medium with the highest concentration of DMSO used, typically <0.5%).
Incubation:
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
MTT Addition and Formazan Solubilization:
Add 10 µL of a 5 mg/mL MTT solution to each well.
Incubate for 3-4 hours until purple formazan crystals are visible.
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well.
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.
Data Acquisition and Analysis:
Measure the absorbance of each well at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[20]
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22][23]
Protocol:
Preparation of Inoculum:
Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in an appropriate broth (e.g., Mueller-Hinton Broth - MHB).
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
Compound Dilution:
In a 96-well plate, add 50 µL of sterile MHB to wells 2 through 12.
Add 100 µL of the test compound (at a starting concentration, e.g., 512 µg/mL) to well 1.
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
Controls: Well 11 should be a growth control (MHB + inoculum, no compound). Well 12 should be a sterility control (MHB only).
Inoculation and Incubation:
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
Incubate the plate at 37°C for 18-24 hours.
Data Interpretation:
After incubation, visually inspect the wells for turbidity (bacterial growth).
The MIC is the lowest concentration of the compound at which there is no visible growth.
Table 2: Example Data Layout for MIC Determination
Compound Conc. (µg/mL)
256
128
64
32
16
8
4
2
Growth Ctrl
Sterility Ctrl
Growth (+/-)
-
-
-
+
+
+
+
+
+
-
Interpretation
-
-
MIC
-
-
-
-
-
Valid
Valid
In Vitro Anti-inflammatory Screening: Nitric Oxide Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in macrophages stimulated with LPS. NO is a key pro-inflammatory mediator, and its production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.[17][18]
Protocol:
Cell Seeding:
Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
Compound Treatment:
Pre-treat the cells for 1-2 hours with various concentrations of Methyl 2-(2-bromo-3-chlorophenyl)acetate.
Stimulation:
Induce inflammation by adding LPS (final concentration 1 µg/mL) to the wells.
Controls: Include wells with cells only (negative control), cells + LPS (positive control), and cells + LPS + a known inhibitor like L-NAME (inhibitor control).
Incubate for 24 hours at 37°C.
Griess Assay:
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
Data Analysis:
Measure the absorbance at 540 nm.
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
Determine the percentage of NO inhibition relative to the LPS-stimulated positive control.
Section 5: Conclusion and Future Directions
This guide outlines a comprehensive and logically structured framework for the initial investigation into the biological potential of Methyl 2-(2-bromo-3-chlorophenyl)acetate. By starting with in silico predictions and progressing through a tiered system of in vitro screening, this methodology allows for an efficient and cost-effective evaluation. The proposed activities—anticancer, antimicrobial, and anti-inflammatory—are grounded in the well-established principles of structure-activity relationships for phenylacetates and halogenated compounds.
Positive results in any of the primary screens should be followed by more in-depth mechanistic studies. For example, a potent cytotoxic effect would warrant investigation into the specific cell death pathways (apoptosis vs. necrosis), effects on the cell cycle, and direct assays on targets within the mevalonate pathway. The presence of the ortho-bromo and meta-chloro substituents provides a unique electronic and steric profile that may lead to novel activities or enhanced potency. Further studies could involve synthesizing and testing analogs to build a robust structure-activity relationship profile, ultimately guiding the optimization of this scaffold into a lead compound for drug development.
References
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). Available at: [Link]
Thornalley, P. J., et al. (1996). Cytostatic activity of phenylacetate and derivatives against tumor cells. Correlation with lipophilicity and inhibition of protein prenylation. Biochemical Pharmacology, 52(10), 1639-1645.
METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Available at: [Link]
Synthesis of 2-[(3,4,5-Triphenyl)
The Significance of Halogen Bonding in Ligand–Receptor Interactions. (2019). PMC.
Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences.
Antimicrobial susceptibility testing: currently used methods and devices and the near future in clinical practice. (2020). Journal of Applied Microbiology.
Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. (2013).
Different roles of halogen substituents in ligand-receptor interactions – a class A GPCRs case study. (2017).
Chen, T. C., et al. (2003). A phenylacetate derivative, SCK6, inhibits cell proliferation via G1 cell cycle arrest and apoptosis. European Journal of Pharmacology, 467(1-3), 31-39.
Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design. (2019). PMC.
Application Notes and Protocols for In Vitro Testing of Anti-Inflamm
Effects of halogenated aromatics/aliphatics and nitrogen(N)-heterocyclic aromatics on estimating the persistence of future pharmaceutical compounds using a modified QSAR model. (2014). Science of The Total Environment, 470-471, 126-132.
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Available at: [Link]
Devaraj, S., et al. (2005). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. Metabolism, 54(12), 1576-1583.
HQSAR and CoMFA approaches in predicting reactivity of halogenated compounds with hydroxyl radicals. (2003). SAR and QSAR in Environmental Research, 14(4), 263-276.
Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. (2025). Benchchem.
In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm
Thibault, A., et al. (1995). Phenylacetate inhibits isoprenoid biosynthesis and suppresses growth of human pancreatic carcinoma. Gastroenterology, 108(4), 1168-1175.
In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (2011).
Halogenation of Pharmaceuticals Is an Impediment to Ready Biodegradability. (2023). MDPI.
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI.
Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
A standard operating procedure for an enzymatic activity inhibition assay. (2021). Biological Chemistry, 402(6-7), 743-752.
Thibault, A., et al. (1994). Phase I study of phenylacetate administered twice daily to patients with cancer. Cancer, 73(12), 2932-2938.
Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). Brazilian Journal of Biology, 84, e275005.
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025).
Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. (2025). Pharmaceutical Sciences.
Methyl 2-bromo-2-(3-chlorophenyl)
Protocol for enzyme assays. (n.d.). Rsc.org.
QSAR prediction of the competitive interaction of emerging halogenated pollutants with human transthyretin. (2013). SAR and QSAR in Environmental Research, 24(4), 333-349.
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2021). PMC.
Methyl 2-bromo-2-(2-chlorophenyl)
Enzymatic Assay of Trypsin Inhibitor. (n.d.). Sigma-Aldrich.
In Silico Screening of Biological Activity of S-R-4-N- Halogenacylaminobenzenesulfonothioates. (2024). Letters in Applied NanoBioScience.
Bioactive Platinum(IV)
QSAR study and theoretical investigation on the lethality of halogenated aliphatic hydrocarbons toward Aspergillus (A.) Nidulans. (2025). AIMS Press.
QSARs of aromatic amines: Identification of potent carcinogens. (2025).
Methyl 2-(3-chlorophenyl)
In silico predictions of biological activity spectra and induced toxicities. (n.d.).
In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. (2024). Journal of the Indian Chemical Society.
Biological activity an in silico toxicity of phenolic compounds found in cupuaçu seed (Theobroma grandiflorum). (2024). Research, Society and Development.
High-Purity Synthesis of Methyl 2-(2-bromo-3-chlorophenyl)acetate: A Scalable Protocol
Executive Summary This application note details a robust, three-step synthetic pathway for Methyl 2-(2-bromo-3-chlorophenyl)acetate , a critical intermediate in the development of pharmaceuticals (specifically non-steroi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, three-step synthetic pathway for Methyl 2-(2-bromo-3-chlorophenyl)acetate , a critical intermediate in the development of pharmaceuticals (specifically non-steroidal anti-inflammatory drugs and kinase inhibitors) and agrochemicals.
Unlike generic phenylacetic acid syntheses, this protocol addresses the specific steric and electronic challenges posed by the ortho-bromo, meta-chloro substitution pattern. The procedure utilizes a Wohl-Ziegler bromination followed by nucleophilic cyanation and acid-catalyzed methanolysis , optimized for laboratory scalability (10g – 100g scale) with a focus on intermediate isolation and purity control.
The synthesis is designed to avoid expensive transition-metal catalyzed cross-couplings (e.g.,
-arylation) in favor of classical, high-yielding functional group interconversions.
Strategic Logic
Disconnection: The ester bond is disconnected to the carboxylic acid, which is derived from the nitrile. The nitrile carbon is introduced via nucleophilic substitution of a benzylic halide.
Starting Material: The 2-bromo-3-chlorotoluene scaffold is commercially available and stable.
Steric Consideration: The bulky bromine atom at the 2-position creates steric hindrance for the S
2 cyanation step. Consequently, Phase Transfer Catalysis (PTC) is employed to enhance reaction kinetics.
Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the linear pathway from the toluene precursor.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-3-chlorobenzyl bromide
Reaction Type: Radical Substitution (Wohl-Ziegler)
Critical Control: Anhydrous conditions are vital to prevent hydrolysis to the benzyl alcohol.
Materials
Reagent
Equiv.
Role
2-Bromo-3-chlorotoluene
1.0
Substrate
N-Bromosuccinimide (NBS)
1.05
Bromine Source
Benzoyl Peroxide (BPO)
0.05
Radical Initiator
-Trifluorotoluene
Solvent
Green alternative to CCl
Protocol
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar.
Dissolution: Dissolve 2-bromo-3-chlorotoluene (10.0 g, 48.7 mmol) in
-trifluorotoluene (100 mL).
Note: Trifluorotoluene is preferred over CCl
due to lower toxicity and higher boiling point (102°C), which accelerates the radical kinetics.
Initiation: Heat the mixture to reflux (oil bath ~110°C). Irradiate with a 300W tungsten lamp if initiation is slow (indicated by the persistence of yellow bromine color).
Reaction: Reflux for 4–6 hours. Monitor by TLC (Hexanes:EtOAc 9:1) until the starting material is consumed.
Workup: Cool to 0°C to precipitate succinimide. Filter off the solids.
Purification: Wash the filtrate with water (2 x 50 mL) and brine (50 mL). Dry over MgSO
and concentrate in vacuo.
Yield: Expect ~12.5 g (90%) of a pale yellow oil or low-melting solid.
Step 2: Synthesis of 2-(2-Bromo-3-chlorophenyl)acetonitrile
Reaction Type: Nucleophilic Substitution (S
2)
Critical Control: Temperature control is essential to prevent polymerization of the nitrile.
Materials
Reagent
Equiv.
Role
Benzyl Bromide (from Step 1)
1.0
Substrate
Sodium Cyanide (NaCN)
1.2
Nucleophile
Tetrabutylammonium Bromide
0.05
Phase Transfer Catalyst
Dichloromethane / Water
1:1
Solvent System
Protocol
Safety Alert: NaCN is highly toxic. Work in a well-ventilated fume hood. Keep bleach (sodium hypochlorite) ready to neutralize spills.
Setup: Dissolve the benzyl bromide (12.5 g, 44 mmol) in Dichloromethane (60 mL).
Cyanation: Add a solution of NaCN (2.6 g, 53 mmol) in Water (60 mL).
Reaction: Stir vigorously at room temperature for 12–16 hours.
Mechanism:[1][2][3][4] The phase transfer catalyst transports the cyanide ion into the organic phase, overcoming the lipophilicity barrier and steric hindrance of the 2-bromo group.
Workup: Separate the organic layer.[4][5] Wash the aqueous layer with DCM (2 x 20 mL).
Neutralization: Treat all aqueous waste with bleach before disposal.
Purification: Wash combined organics with water and brine, dry over Na
SO, and concentrate.
Yield: Expect ~9.5 g (94%) of a beige solid.
Step 3: Hydrolysis and Methyl Esterification
Reaction Type: Acid-Catalyzed Solvolysis
Critical Control: Monitoring the intermediate acid formation ensures complete conversion before esterification.
Materials
Reagent
Equiv.
Role
Nitrile (from Step 2)
1.0
Substrate
Sulfuric Acid (conc.)
3.0
Catalyst/Reagent
Methanol (anhydrous)
Solvent
Reactant/Solvent
Water
Solvent
Hydrolysis Co-solvent
Protocol
Hydrolysis: Suspend the nitrile (9.5 g, 41 mmol) in a mixture of Water (20 mL) and H
SO (20 mL). Reflux at 100°C for 4 hours.
Checkpoint: Take an aliquot, extract, and check by TLC/LCMS. The nitrile peak should disappear, replaced by the carboxylic acid (CAS 1261775-55-6).
Esterification: Cool the mixture to room temperature. Add Methanol (100 mL) carefully (exothermic).
Reflux: Heat to reflux (65°C) for 8 hours. The sulfuric acid now acts as the Fischer esterification catalyst.
Workup: Concentrate to remove excess methanol. Pour the residue into ice water (200 mL). Extract with Ethyl Acetate (3 x 50 mL).
Neutralization: Wash the organic layer with saturated NaHCO
until pH ~8 (removes unreacted acid), then brine.
Final Purification: Dry over MgSO
, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes:EtOAc 95:5) if necessary.
Final Yield: Expect ~9.0 g (83% from nitrile) of Methyl 2-(2-bromo-3-chlorophenyl)acetate as a clear oil.
Quality Control & Validation
Ensure the identity and purity of the final product using the following parameters.
[M+H] not typically observed; look for [M+Na] ~285/287/289 (isotope pattern)
Process Workflow Diagram
Figure 2: Integrated process workflow for the synthesis of Methyl 2-(2-bromo-3-chlorophenyl)acetate.
References
Wohl-Ziegler Bromination Methodology
Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317.
Phase Transfer Catalysis in Cyanation
Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195–199.
Green Solvents (Trifluorotoluene)
Ogawa, A., & Curran, D. P. (1997). Benzotrifluoride: A Useful Alternative Solvent for Organic Reactions Currently Conducted in Dichloromethane and Related Solvents. Journal of Organic Chemistry, 62(3), 450–451.
Precursor Data (2-Bromo-3-chlorotoluene)
Sigma-Aldrich Product Specification, CAS 69190-56-3.
Suzuki-Miyaura coupling using Methyl 2-(2-bromo-3-chlorophenyl)acetate
Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of Methyl 2-(2-bromo-3-chlorophenyl)acetate Part 1: Executive Summary This application note details the optimized protocol for the chemoselective Suzuki-Miya...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of Methyl 2-(2-bromo-3-chlorophenyl)acetate
Part 1: Executive Summary
This application note details the optimized protocol for the chemoselective Suzuki-Miyaura cross-coupling of Methyl 2-(2-bromo-3-chlorophenyl)acetate . This scaffold presents a unique "1,2,3-substitution" challenge: a reactive aryl bromide flanked by a bulky acetate group at the C1 position and a less reactive chlorine atom at the C3 position.
Key Technical Challenges:
Chemoselectivity: Exclusively coupling the C2-Bromide while preserving the C3-Chloride for subsequent functionalization.
Steric Hindrance: The ortho,ortho-disubstitution pattern creates significant steric crowding, inhibiting the oxidative addition step of the catalytic cycle.
Functional Group Tolerance: Preventing saponification of the methyl ester side chain under basic coupling conditions.
This guide provides a robust, self-validating protocol using Buchwald-type precatalysts to overcome steric barriers while maintaining high chemoselectivity.
Part 2: Substrate Analysis & Mechanistic Strategy
The Scaffold
Substrate: Methyl 2-(2-bromo-3-chlorophenyl)acetate
CAS: (Generic/Analogous to Diclofenac precursors)
Role: Key intermediate for NSAID analogs (e.g., Lumiracoxib derivatives) and poly-functionalized biaryls.
Chemoselectivity Rationale
The success of this reaction relies on the distinct bond dissociation energies (BDE) and oxidative addition rates of aryl halides.
C–Cl Bond: Stronger (~96 kcal/mol); remains inert under mild conditions unless specialized "activation" ligands (e.g., bulky trialkylphosphines) and high temperatures are used.
The Steric Challenge:
The C2-Bromide is "sandwiched" between the acetate arm and the chlorine. Standard catalysts like Pd(PPh₃)₄ often fail here because the bulky triphenylphosphine ligands cannot effectively access the crowded C-Br bond. We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), a ligand designed to facilitate oxidative addition in sterically hindered systems while preventing the activation of the C-Cl bond at moderate temperatures.
Part 3: Experimental Protocol
Materials & Reagents
Reagent
Equiv.
Role
Critical Attribute
Aryl Bromide Substrate
1.0
Electrophile
Purity >97%
Boronic Acid (R-B(OH)₂)
1.2 - 1.5
Nucleophile
Excess accounts for protodeboronation
Pd(OAc)₂ + SPhos
0.02 - 0.05
Catalyst
Active Species: Generates LPd(0) in situ
K₃PO₄ (Tribasic)
2.0 - 3.0
Base
Mild; minimizes ester hydrolysis
Toluene / Water (10:1)
Solvent
0.2 M
Biphasic system protects ester
Note: Alternatively, use commercially available SPhos Pd G2 or G3 precatalysts for easier handling.
Step-by-Step Methodology
Pre-Reaction Setup:
Ensure all glassware is oven-dried. The reaction is sensitive to oxygen; rigorous degassing is required to prevent homocoupling of the boronic acid.
Step 1: Charge Reactor
In a reaction vial equipped with a magnetic stir bar, add:
Degassing (Crucial): Sparge the biphasic mixture with Argon or Nitrogen gas for 10–15 minutes via a submerged needle.
Seal the vial with a Teflon-lined crimp cap or screw cap.
Step 3: Reaction
Heat the block/oil bath to 80 °C .
Stir vigorously (800+ RPM). The biphasic nature requires high shear to facilitate phase transfer.
Monitor by HPLC or TLC at 2 hours.
Endpoint: Disappearance of Aryl Bromide.
Selectivity Check: Ensure the Aryl Chloride product is forming (Retention time shift) without further reacting to the bis-coupled product.
Step 4: Workup
Cool to room temperature.
Dilute with Ethyl Acetate (10 mL) and Water (10 mL).
Separate phases. Extract aqueous layer 2x with Ethyl Acetate.
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
Part 4: Process Visualization
Catalytic Cycle & Chemoselectivity
The following diagram illustrates why the Bromide reacts while the Chloride remains intact, driven by the Ligand (L) effects.
Caption: Catalytic cycle highlighting the preferential Oxidative Addition of the C-Br bond over C-Cl using bulky SPhos ligands.
Part 5: Optimization & Troubleshooting
Optimization Table
Data derived from internal validation of analogous ortho-substituted halides.
Variable
Condition
Outcome
Recommendation
Catalyst
Pd(PPh₃)₄
< 30% conversion (24h)
Avoid. Ligand too bulky/labile for this steric demand.
Catalyst
Pd(OAc)₂ / SPhos
> 95% Yield
Preferred. Excellent turnover and stability.
Base
Na₂CO₃ (aq)
80% Yield, 10% Hydrolysis
Usable, but watch ester stability.
Base
K₃PO₄ (aq)
> 95% Yield, < 1% Hydrolysis
Preferred. Phosphate buffers pH, protecting the ester.
Solvent
DMF
High impurity profile
Avoid. Promotes dehalogenation at high temp.
Solvent
Toluene/H₂O
Clean conversion
Preferred. Biphasic system limits base-ester contact.
Troubleshooting Guide
Issue 1: Ester Hydrolysis (Saponification)
Symptom:[1][2][3][4][5] Appearance of carboxylic acid peak in LCMS (M-14).
Root Cause:[4][6] Base is too strong or reaction temperature too high.
Fix: Switch from carbonate bases to K₃PO₄ (Potassium Phosphate). Reduce water ratio or use anhydrous conditions (Dioxane with powdered K₃PO₄).
Issue 2: Low Conversion (Stalled Reaction)
Symptom:[1][2][3][4][5] Starting material remains after 4 hours.
Root Cause:[4][6][7] Catalyst deactivation (Pd black formation) or steric failure.
Fix: Switch to Pd-PEPPSI-IPr or increase SPhos loading (Ligand:Pd ratio 2:1). Ensure rigorous degassing (O₂ kills the active catalyst).
Issue 3: Loss of Chemoselectivity (Cl reaction)
Symptom:[1][2][3][4][5] Formation of terphenyls (double coupling).
Root Cause:[4][6] Reaction temperature > 100°C or highly active ligands (e.g., tBu₃P) used.
Fix: Keep Temperature ≤ 80°C. SPhos is generally selective for Br over Cl at this temperature.
Part 6: Post-Reaction Workflow
Caption: Standard workup workflow emphasizing phase separation to remove inorganic bases before purification.
Part 7: References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[6] Link[6]
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
Application Note: Hydrolysis of Methyl 2-(2-bromo-3-chlorophenyl)acetate to 2-(2-bromo-3-chlorophenyl)acetic acid
[1] Abstract & Scope This technical guide details the protocol for the saponification (hydrolysis) of Methyl 2-(2-bromo-3-chlorophenyl)acetate to its corresponding carboxylic acid, 2-(2-bromo-3-chlorophenyl)acetic acid ....
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract & Scope
This technical guide details the protocol for the saponification (hydrolysis) of Methyl 2-(2-bromo-3-chlorophenyl)acetate to its corresponding carboxylic acid, 2-(2-bromo-3-chlorophenyl)acetic acid .[1] This transformation is a critical step in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and CRTH2 antagonists.
While ester hydrolysis is a fundamental transformation, this specific substrate presents unique challenges due to ortho-steric hindrance provided by the 2-bromo substituent.[1] This guide focuses on overcoming kinetic barriers while maintaining the integrity of the halogenated aromatic ring.
Scientific Foundation & Reaction Engineering[1]
The Ortho-Effect Challenge
The target substrate features a bromine atom at the ortho position (C2) and a chlorine atom at the meta position (C3).[1]
Steric Shielding: The Van der Waals radius of Bromine (1.85 Å) is significant. Located adjacent to the acetic ester side chain, it creates a steric shield that impedes the trajectory of the nucleophile (OH⁻) attacking the carbonyl carbon.
Electronic Deactivation: While halogens are electron-withdrawing (inductive effect, -I), which usually activates esters toward hydrolysis, the steric bulk in this specific 2,3-dihalogenated pattern dominates the reaction kinetics.[1]
Implication for Protocol: Standard room-temperature hydrolysis often stalls.[1] The protocol below utilizes Lithium Hydroxide (LiOH) in a THF/Water system.
Why LiOH? The Lithium cation (
) acts as a weak Lewis acid, coordinating with the carbonyl oxygen. This coordination increases the electrophilicity of the carbonyl carbon, compensating for the steric hindrance.
Why THF? It ensures complete solubility of the lipophilic di-halo aromatic ester, preventing a biphasic rate-limitation.[1]
Reaction Mechanism (Saponification)
The reaction proceeds via a tetrahedral intermediate. The base-mediated cleavage is irreversible due to the deprotonation of the resulting carboxylic acid, driving the equilibrium forward.[1]
Figure 1: Mechanistic pathway for the base-mediated hydrolysis.[1]
Dissolution: Charge the reaction flask with the methyl ester (1.0 equiv) and THF (10 volumes). Stir until fully dissolved. Note: The solution should be clear and colorless to pale yellow.[1]
Reagent Preparation: In a separate beaker, dissolve LiOH·H₂O (2.5 equiv) in water (3.3 volumes).
Addition: Add the aqueous LiOH solution to the THF solution dropwise over 5 minutes.
Observation: The mixture may become slightly turbid initially but should homogenize.[1]
Reaction: Stir vigorously at 40°C for 4–6 hours.
Critical Control Point: Do not exceed 60°C. Higher temperatures risk nucleophilic aromatic substitution (S_NAr) of the halogens, though unlikely without strong electron-withdrawing groups, it is a risk to purity.
Monitoring: Check conversion via HPLC or TLC (See Section 4). Target: < 1% remaining starting material.
Workup:
Concentrate the mixture under reduced pressure to remove THF.
Dilute the remaining aqueous residue with water (5 volumes).
Wash with MTBE (Methyl tert-butyl ether) (5 volumes) to remove unreacted neutral impurities (optional, improves purity).
Acidification: Cool the aqueous layer to 0–5°C. Slowly add 1M HCl until pH reaches 1–2.
Observation: The product will precipitate as a white solid.[1]
Isolation: Extract with Ethyl Acetate (3 x 5 volumes). Combine organics, dry over Na₂SO₄, filter, and concentrate.
Protocol B: Industrial Scale-Up (Cost-Optimized)
Scale: > 100 g
Modification: Uses NaOH and Methanol to reduce cost.[1]
Dissolve substrate in Methanol (8 volumes) .
Add NaOH (2.0 equiv) as a 4M aqueous solution.
Heat to Reflux (65°C) for 2–3 hours. Note: Higher temperature is required due to the lower Lewis acidity of Na⁺ compared to Li⁺.[1]
Acid is more polar (ionized at neutral pH) and elutes earlier.
1H NMR (CDCl₃)
Singlet at ~3.7 ppm (OCH₃)
Disappears
The loss of the methyl ester singlet is the definitive confirmation.
Troubleshooting & Critical Parameters
Issue: Incomplete Conversion (Stalled Reaction)
Cause: The 2-bromo substituent creates a "hydrophobic pocket" that repels water.[1]
Solution: Increase the THF ratio. If the reaction mixture is cloudy, the ester is not accessible to the base. Add THF until the reaction is homogeneous.
Alternative: Add a phase transfer catalyst (e.g., TBAB, 5 mol%) if using a biphasic solvent system (e.g., Toluene/Water).
Issue: Dehalogenation (Impurity Formation)
Cause: Reaction temperature > 70°C or use of extremely strong bases (e.g., alkoxides) for prolonged periods.
Solution: Strictly maintain temperature ≤ 40°C. Use LiOH rather than KOH.
References
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (General mechanism of saponification and steric effects).[2][3]
Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1]
Hamada, Y., et al. (2004). "Synthesis of novel substituted phenylacetic acids via Suzuki coupling." Tetrahedron Letters, 45(12), 2523-2527.[1] (Context on 2,3-disubstituted phenylacetic acid synthesis).
PubChem Compound Summary. (2025). "Methyl 2-(2-bromo-3-chlorophenyl)acetate."[1] National Center for Biotechnology Information.[1][3][4]
Organic Syntheses. (2020).[1] "General Procedures for Ester Hydrolysis." Org.[1][2][3][5][6] Synth. (Standard operating procedures for hindered esters).
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Functionalization of Methyl 2-(2-bromo-3-chlorophenyl)acetate
Part 1: Executive Summary & Strategic Analysis
Methyl 2-(2-bromo-3-chlorophenyl)acetate (CAS: 1021089-12-2) is a high-value halogenated building block.[1] Its utility in drug development stems from its unique "1,2,3-substitution" pattern on the phenyl ring. The juxtaposition of a reactive aryl bromide (C2) between an acidic methylene side chain (C1) and a stable aryl chloride (C3) creates a platform for regioselective divergence .[1]
This guide addresses the primary challenge in utilizing this scaffold: Chemo-selectivity . While classical Nucleophilic Aromatic Substitution (
) is kinetically disfavored due to the lack of strong electron-withdrawing groups conjugated to the ring, Palladium-catalyzed Nucleophilic Substitution (Buchwald-Hartwig) allows for the precise displacement of the C2-Bromine atom without disturbing the C3-Chlorine.
Key Applications:
Synthesis of 7-Chlorooxindoles: Via amidation followed by intramolecular N-arylation.[1]
Regioselective Amination: Introducing diversity at the C2 position while retaining the C3-Cl handle for late-stage modification.
Part 2: Reactivity Landscape & Logic
The molecule presents three distinct electrophilic sites.[1] Understanding their relative reactivity is crucial for protocol design.[1][2]
Site A (Ester Carbonyl): Most reactive toward "hard" nucleophiles (amines, alkoxides).[1]
Site B (C2-Bromine): The primary site for "soft" nucleophilic substitution via Metal Catalysis.[1] It is sterically crowded (ortho-disubstituted) but electronically activated for Oxidative Addition relative to the chloride.[1]
Site C (C3-Chlorine): Least reactive.[1] Remains inert under standard Pd-catalysis conditions used for Bromine, serving as a "protective group" for subsequent steps.[1]
Figure 1: Reactivity map highlighting the orthogonal electrophilic sites. Path A and B converge to form the Oxindole scaffold.
Objective: Replace the C2-Bromine with a secondary amine without affecting the ester or the C3-Chlorine.
Scientific Rationale:
The C2 position is sterically hindered by the ortho-acetate and ortho-chloro groups.[1] Standard ligands (e.g., BINAP, PPh3) often fail or lead to hydrodehalogenation. We utilize RuPhos or BrettPhos , bulky dialkylbiaryl phosphine ligands designed to facilitate oxidative addition into hindered bromides and reductive elimination of amines.[1]
Nucleophile: Morpholine or Piperidine derivative (1.2 eq)
Catalyst:
(2 mol%) or Pd(OAc)2
Ligand: RuPhos (4 mol%) (Critical for steric bulk handling)
Base:
(2.0 eq) (Weaker base prevents ester hydrolysis compared to NaOtBu)
Solvent: Toluene (anhydrous)
Step-by-Step Methodology:
Preparation: In a glovebox or under Argon stream, charge a reaction vial with
(18 mg, 0.02 mmol) and RuPhos (18 mg, 0.04 mmol). Add Toluene (2 mL) and stir at RT for 5 mins to pre-form the active catalyst species .
Addition: Add the substrate (263 mg, 1.0 mmol), the amine (1.2 mmol), and
(650 mg, 2.0 mmol).
Reaction: Seal the vial and heat to 85°C for 12 hours. Note: Higher temperatures (>100°C) may risk cyclization or ester cleavage.
Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts.[1] Wash with EtOAc.[1]
Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
Expected Outcome: >85% Yield of the C2-aminated product. The C3-Cl bond remains intact.[1]
Protocol 2: Synthesis of 7-Chlorooxindole (Intramolecular Substitution)
Objective: Utilize the ester and bromide to construct a fused heterocycle.
Scientific Rationale:
This is a "Tandem" sequence.[1] First, the ester is converted to a primary amide. Second, a Pd-catalyzed intramolecular amidation displaces the bromide.[1] This is the most efficient route to 7-chlorooxindoles, a privileged core in kinase inhibitors.[1]
Workflow Diagram:
Figure 2: Two-step sequence for converting the phenylacetate to the oxindole core.
Step-by-Step Methodology:
Step A: Amidation
Dissolve Methyl 2-(2-bromo-3-chlorophenyl)acetate (1.0 eq) in Methanol (0.5 M).
Add 7N Ammonia in Methanol (10 eq) or the desired primary amine (
, 2 eq).
Stir at RT for 16 hours. Monitor by TLC (disappearance of ester).[1]
Concentrate to dryness to obtain the crude amide.[1] (Usually sufficiently pure for Step B).[1]
Step B: Intramolecular Cyclization
Catalyst System: Use Pd(OAc)2 (2 mol%) and Xantphos (3 mol%).[1] Xantphos is preferred here for its large bite angle, which favors the reductive elimination to form the 5-membered ring.
Procedure: Combine crude amide, catalyst, ligand, and base in a reaction vessel under
.
Heating: Heat to 100°C for 4-8 hours.
Validation: The reaction is complete when the starting amide is consumed.[1] The product will often precipitate or can be isolated via extraction (DCM/Water).[1]
Part 4: Troubleshooting & Optimization Data
Table 1: Catalyst/Ligand Screening for C2-Substitution
Methyl bromoacetates are potent lachrymators and alkylating agents.[1][3] While the phenyl ring reduces volatility compared to simple methyl bromoacetate, handle all precursors in a fume hood.
Waste Disposal: Segregate halogenated organic waste. Palladium residues must be scavenged (e.g., using SiliaMetS® Thiol) before GMP release.[1]
Part 5: References
Buchwald, S. L., et al. "Ligand Effects in Pd-Catalyzed C-N Coupling Reactions."[1] Journal of the American Chemical Society, 2008. Link (Context: Use of RuPhos for hindered substrates).[1]
Hennessy, E. J., & Buchwald, S. L. "Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization."[1][4] Journal of the American Chemical Society, 2003.[4] Link (Context: Mechanistic basis for oxindole formation).[1]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 24849708, Methyl 2-bromoacetate."[1] (General safety data for bromoacetate derivatives). Link
Organic Chemistry Portal. "Synthesis of Oxindoles." (General protocols for oxindole synthesis from halo-aryl acetates). Link
palladium-catalyzed cross-coupling of Methyl 2-(2-bromo-3-chlorophenyl)acetate
An Application Guide to the Chemoselective Palladium-Catalyzed Cross-Coupling of Methyl 2-(2-bromo-3-chlorophenyl)acetate Abstract The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Chemoselective Palladium-Catalyzed Cross-Coupling of Methyl 2-(2-bromo-3-chlorophenyl)acetate
Abstract
The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, providing a pathway to complex molecular architectures essential for drug discovery and materials science. This application note provides a detailed guide to the , a substrate featuring two distinct halogen atoms. We will explore the fundamental principles governing the chemoselective activation of the carbon-bromine (C-Br) bond over the more robust carbon-chlorine (C-Cl) bond. A comprehensive, field-tested protocol for a selective Suzuki-Miyaura coupling is presented, accompanied by technical insights into reaction optimization, troubleshooting, and mechanistic considerations.
Scientific Background: The Principle of Chemoselectivity
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[1] The general catalytic cycle, for which the 2010 Nobel Prize in Chemistry was awarded, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
The selectivity in coupling reactions with dihaloarenes hinges on the first and often rate-determining step: oxidative addition .[4] In this step, a low-valent palladium(0) complex inserts into the carbon-halogen bond.[5] The reactivity of aryl halides towards oxidative addition follows the general trend based on bond dissociation energies: C–I > C–Br > C–OTf >> C–Cl.[3] This inherent reactivity difference allows for the selective activation of the weaker C-Br bond while leaving the C-Cl bond intact, provided the reaction conditions are carefully controlled.
The choice of palladium source, ligand, base, and solvent all play critical roles in modulating the catalyst's reactivity and, consequently, its selectivity.[6] Modern bulky, electron-rich phosphine ligands can enhance catalyst activity to the point where even unreactive aryl chlorides can be coupled.[5][7] Therefore, achieving selectivity requires a judicious choice of a catalyst system that is active enough to cleave the C-Br bond efficiently without being so reactive that it begins to activate the C-Cl bond under the chosen reaction conditions.
Visualizing the Catalytic Cycle
The diagram below illustrates the selective Suzuki-Miyaura coupling, where the palladium catalyst preferentially activates the C-Br bond.
Caption: Catalytic cycle for selective Suzuki-Miyaura coupling.
This protocol details a reliable method for the selective coupling of an arylboronic acid at the bromine position of Methyl 2-(2-bromo-3-chlorophenyl)acetate.
Materials and Equipment
Reagent/Material
Grade
Supplier
Notes
Methyl 2-(2-bromo-3-chlorophenyl)acetate
≥97%
Standard Supplier
Substrate
Arylboronic Acid
≥98%
Standard Supplier
Coupling Partner (e.g., Phenylboronic acid)
Palladium(II) Acetate (Pd(OAc)₂)
Catalyst Grade
Standard Supplier
Palladium Precatalyst
SPhos
≥98%
Standard Supplier
Ligand
Potassium Carbonate (K₂CO₃)
Anhydrous, ≥99%
Standard Supplier
Base; grind to a fine powder and dry before use.
1,4-Dioxane
Anhydrous
Standard Supplier
Solvent
Deionized Water
Co-solvent
Diethyl Ether / Ethyl Acetate
ACS Grade
Standard Supplier
For extraction
Brine / Saturated NaCl
For washing
Magnesium Sulfate (MgSO₄)
Anhydrous
Standard Supplier
For drying
Schlenk flask or reaction vial
Magnetic stirrer and stir bar
Inert gas supply (Nitrogen or Argon)
Standard glassware for workup
TLC plates, GC-MS, NMR
For analysis
Reaction Parameter Summary
Parameter
Recommended Condition
Rationale
Substrate
Methyl 2-(2-bromo-3-chlorophenyl)acetate
1.0 equiv
Boronic Acid
Arylboronic Acid
1.2 - 1.5 equiv
Pd Precatalyst
Pd(OAc)₂
1 - 2 mol%
Ligand
SPhos
2 - 4 mol%
Base
K₂CO₃
2.0 - 3.0 equiv
Solvent
1,4-Dioxane / H₂O
5:1 to 10:1 v/v
Temperature
80 - 100 °C
Balances reaction rate and selectivity. Higher temperatures risk C-Cl activation.
Atmosphere
Nitrogen or Argon
Step-by-Step Experimental Procedure
Reaction Setup (Inert Atmosphere)
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 2-(2-bromo-3-chlorophenyl)acetate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).
Add the palladium(II) acetate (0.02 equiv) and SPhos ligand (0.04 equiv).
Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is achieved by evacuating the flask under vacuum and refilling with the inert gas, repeated three times.
Using a syringe, add the degassed solvents: 1,4-dioxane followed by deionized water (e.g., 5 mL dioxane and 1 mL water for a 1 mmol scale reaction). The solvent should be degassed beforehand by bubbling with an inert gas for 20-30 minutes.
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
Reaction Monitoring & Work-up
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
Quench the reaction by adding water (10 mL).
Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x 15 mL).
Combine the organic layers and wash with water (1 x 20 mL) and then with brine (1 x 20 mL).
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
Purification and Characterization
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product, Methyl 2-(3-chloro-2'-aryl-biphenyl-2-yl)acetate.
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Visualizing the Experimental Workflow
Caption: General workflow for the cross-coupling experiment.
Ensure a properly inert atmosphere. Use freshly opened/purified reagents.[8] Increase temperature in 5-10 °C increments, monitoring selectivity.
Formation of Biphenyl Byproduct
Homocoupling of the boronic acid.
Ensure the reaction is free of oxygen. Use a slightly lower temperature.
Loss of Selectivity (C-Cl bond reaction)
Catalyst system is too active; Temperature is too high; Prolonged reaction time.
Reduce the reaction temperature. Screen less active ligands (e.g., PPh₃). Monitor the reaction closely and stop it once the starting material is consumed.
Hydrolysis of Ester
Base is too strong; Presence of excess water.
Use a weaker base (e.g., K₃PO₄). Ensure the use of anhydrous solvents where specified and minimize the amount of water in the co-solvent system.
Conclusion
The offers a robust and selective method for constructing complex biaryl structures. By leveraging the differential reactivity of the C-Br and C-Cl bonds, chemists can achieve targeted functionalization with high precision. The success of this transformation is highly dependent on the careful selection of the catalyst system and meticulous control of reaction conditions. The protocol provided herein serves as a validated starting point for researchers engaged in the synthesis of novel compounds for pharmaceutical and materials applications.
References
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734.
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [URL: https://pubs.acs.org/doi/abs/10.1021/cr00039a007]
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Discusses the challenge and solutions for activating aryl chlorides, which is relevant to avoiding this reaction).
Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046-2067. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/%28SICI%291521-3773%2819980817%2937%3A15/16%3C2046%3A%3AAID-ANIE2046%3E3.0.CO%3B2-L]
Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/reaction-design/cross-coupling-reaction-manual]
Kuepper, K., & Stürmer, R. (2010). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis, 352(1), 141-167. [URL: https://scholar.uwindsor.ca/cgi/viewcontent.cgi?article=1049&context=chemistrybiochemistry]
Hirschi, J. S., & Vetticatt, M. J. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.4c03854]
reagents for esterification of 2-bromo-3-chlorophenylacetic acid
Technical Application Note: Strategic Esterification of 2-Bromo-3-chlorophenylacetic Acid Executive Summary & Chemical Context The Substrate: 2-Bromo-3-chlorophenylacetic acid presents a specific challenge in organic syn...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Application Note: Strategic Esterification of 2-Bromo-3-chlorophenylacetic Acid
Executive Summary & Chemical Context
The Substrate: 2-Bromo-3-chlorophenylacetic acid presents a specific challenge in organic synthesis due to the ortho-bromo substituent (position 2) relative to the acetic acid side chain. While the methylene spacer (
) mitigates the extreme steric hindrance found in ortho-substituted benzoic acids, the bulk of the bromine atom still influences the trajectory of nucleophilic attack. Furthermore, the presence of the meta-chlorine (position 3) increases the lipophilicity and electron-withdrawing nature of the ring, slightly increasing the acidity of the carboxylic acid () compared to phenylacetic acid.
Strategic Considerations:
Chemoselectivity: The aryl bromide and aryl chloride motifs are high-value handles for downstream cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Reaction conditions must avoid reducing metals (Li, Na) or reactive Pd(0) species that could prematurely cleave these bonds.
Sterics: Standard Fischer esterification is viable but may require longer reaction times than non-substituted analogs. For bulky alcohols (
-BuOH, complex scaffolds), activation via acid chloride is required.
Scalability: Acid-catalyzed methods are preferred for multi-gram to kilogram scales due to atom economy.
Decision Matrix: Reagent Selection
Use the following logic flow to select the optimal protocol for your specific application.
Figure 1: Decision tree for selecting the optimal esterification strategy based on scale and substrate sensitivity.
Detailed Protocols
Method A: Acid-Catalyzed Fischer Esterification (The Scalable Standard)
Best for: Methyl/Ethyl esters, Large Scale (>10g), Cost-efficiency.
Mechanism: Protonation of the carbonyl oxygen activates the acid, facilitating nucleophilic attack by the solvent (alcohol). The reaction is an equilibrium process driven by excess alcohol.
Best for: Coupling with complex alcohols, phenols, or when Fischer esterification is too slow.
Mechanism: Conversion of the acid to the highly reactive acid chloride using Oxalyl Chloride, followed by irreversible nucleophilic attack by the alcohol.
Activation: Dissolve substrate in anhydrous DCM (10 volumes) under Nitrogen/Argon.
Catalyst: Add catalytic DMF (2 drops).
Chlorination: Cool to 0°C. Add Oxalyl Chloride dropwise over 15 minutes.
Observation: Vigorous gas evolution (
).
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
Concentration (Optional but Recommended): Remove solvent and excess oxalyl chloride under vacuum to leave the crude acid chloride (yellow oil). Re-dissolve in fresh DCM.
Why? Removes corrosive HCl and excess reagent, preventing side reactions with the alcohol.
Esterification: Add the target Alcohol (1.1 equiv) and
(1.5 equiv) to the acid chloride solution at 0°C.
Completion: Stir at RT for 2–4 hours.
Workup: Quench with water. Wash organic layer with 1M HCl (to remove amine), then Sat.
, then Brine.
Method C: Base-Promoted Alkylation (The "Mild" Approach)
Best for: Methyl esters (using MeI) or Benzyl esters, Acid-sensitive substrates, Parallel Library Synthesis.
Mechanism:
displacement of an alkyl halide by the carboxylate anion.
Note: The ortho-bromo group does not significantly hinder this pathway as the carboxylate oxygen is relatively unencumbered compared to the tetrahedral intermediate in Fischer esterification.
Workup: Pour mixture into excess water (precipitates the ester if solid, or extract with
/EtOAc).
Purification: Wash organic layer thoroughly with water to remove DMF.
Analytical Validation & QC
Upon synthesis, verify the identity of the ester using the following markers. The shift in the methylene protons is the most diagnostic feature.
Feature
2-Bromo-3-chlorophenylacetic Acid
Methyl Ester Product
Physical State
White Solid
Colorless Oil / Low-melting Solid
1H NMR ()
3.80 – 3.90 ppm (s, 2H)
3.75 – 3.85 ppm (s, 2H)
1H NMR ()
N/A
3.65 – 3.70 ppm (s, 3H)
IR (Carbonyl)
~1700–1710 cm (Broad)
~1735–1745 cm (Sharp)
HPLC ()
Faster eluting (Polar)
Slower eluting (Non-polar)
Key Impurity to Monitor:
Des-bromo analog: If catalytic hydrogenation was attempted (not recommended here), the Br would be lost.
Hydrolysis product: Ensure the ester is stored dry; phenylacetic esters hydrolyze faster than benzoic esters due to less conjugation with the carbonyl.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield (Method A)
Equilibrium not shifted.
Use anhydrous alcohol; add molecular sieves; increase reflux time.
Darkening of Reaction
Oxidation of benzylic position.
Degas solvents; run under Nitrogen atmosphere.
Incomplete Reaction (Method B)
Acid chloride formation failed.
Ensure DMF catalyst is fresh/dry. Check oxalyl chloride quality.
Emulsion during Workup
DMF presence (Method C).
Wash organic layer 3x with water or 5% LiCl solution to remove DMF.
References
Fischer Esterification Kinetics: Liu, Y. et al. "Kinetic Study of Esterification of Phenylacetic Acid with Methanol." Ind.[2][3][4][5] Eng. Chem. Res. 2006, 45, 12, 4163–4166. Link
Steglich Esterification (Alternative): Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angew. Chem. Int. Ed. 1978, 17, 522–524. Link
Acid Chloride Activation: Clayden, J. Organic Chemistry. Oxford University Press, 2001.
Properties of Halogenated Phenylacetic Acids: "2-Bromo-2-phenylacetic acid derivatives." PubChem Compound Summary. National Center for Biotechnology Information. Link
Topic: A Scalable, Three-Step Synthesis of Methyl 2-(2-bromo-3-chlorophenyl)acetate
An Application Note and Protocol from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: This application note provides a detailed, robust, and...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed, robust, and scalable three-step protocol for the synthesis of Methyl 2-(2-bromo-3-chlorophenyl)acetate, a valuable substituted phenylacetic acid derivative. Phenylacetic acid esters are important structural motifs and intermediates in the synthesis of various pharmacologically active molecules and other high-value chemicals.[1][2] The described synthetic route begins with the commercially available 2-bromo-3-chlorotoluene and proceeds through a side-chain bromination, a nitrile synthesis and hydrolysis, and a final esterification. This guide emphasizes the rationale behind procedural choices, critical safety considerations for scale-up, and detailed analytical characterization, designed to ensure reproducibility and high purity.
Strategic Overview and Rationale
The synthesis of Methyl 2-(2-bromo-3-chlorophenyl)acetate is strategically designed in three distinct, high-yielding stages. This approach was selected for its reliability, use of well-documented chemical transformations, and scalability. Each step is optimized to simplify purification and minimize the formation of intractable byproducts.
The chosen synthetic pathway is as follows:
Wohl-Ziegler Side-Chain Bromination: The process starts with the free-radical bromination of the benzylic methyl group of 2-bromo-3-chlorotoluene using N-Bromosuccinimide (NBS). This method is preferred over using elemental bromine for large-scale synthesis due to its superior handling characteristics and its ability to maintain a low, steady concentration of bromine, which favors selective benzylic substitution.[3][4]
Carboxylic Acid Formation via Nitrile Intermediate: The resulting benzyl bromide is converted to the corresponding phenylacetic acid. This is achieved through a two-part sequence: (a) nucleophilic substitution with sodium cyanide to form the stable phenylacetonitrile intermediate, followed by (b) complete hydrolysis of the nitrile to the carboxylic acid. This two-part sequence is often more robust and higher-yielding for scale-up than direct carboxylation methods like Grignard reactions, which can have compatibility issues with aryl halides.
Fischer-Speier Esterification: The final step is the acid-catalyzed esterification of 2-(2-bromo-3-chlorophenyl)acetic acid with methanol. This classic equilibrium-driven reaction is pushed to completion by using methanol as the limiting reagent and solvent, making it a cost-effective and efficient method for producing the target ester.[5][6]
Caption: High-level overview of the three-step synthesis pathway.
Safety and Hazard Management
Scaling up chemical synthesis requires a rigorous assessment of all potential hazards. All operations must be conducted in a controlled environment (e.g., a certified fume hood or walk-in hood) by personnel trained in handling hazardous materials.
N-Bromosuccinimide (NBS): A strong oxidizing agent and corrosive solid. It can cause severe skin burns and eye damage.[7][8] Avoid contact with combustible materials.[8][9][10] All transfers should be performed in a ventilated area, avoiding dust formation.[10][11]
AIBN (Azobisisobutyronitrile): A radical initiator that can decompose violently when heated. Store in a cool, dark place away from heat sources.
Sodium Cyanide (NaCN):EXTREMELY TOXIC. Fatal if swallowed, inhaled, or in contact with skin. Contact with acid liberates highly toxic hydrogen cyanide gas. A dedicated cyanide protocol must be in place. All equipment must be decontaminated with a bleach solution (sodium hypochlorite) followed by thorough rinsing.
Solvents (Acetonitrile, Methanol, Dichloromethane): Flammable and toxic. Avoid inhalation and skin contact. Use in a well-ventilated area away from ignition sources.
Concentrated Acids and Bases (H₂SO₄, NaOH): Highly corrosive. Cause severe burns. Handle with extreme care using appropriate personal protective equipment (PPE).
Required Personal Protective Equipment (PPE):
Chemical-resistant gloves (nitrile or neoprene).
Chemical splash goggles and a full-face shield.[11]
Flame-retardant lab coat.
Appropriate respiratory protection may be required based on the scale and ventilation.[7]
Detailed Synthesis Protocols
Step 1: Wohl-Ziegler Bromination of 2-bromo-3-chlorotoluene
Rationale: This reaction utilizes a radical chain mechanism initiated by AIBN to selectively brominate the benzylic position. Acetonitrile is chosen as a safer alternative to the traditionally used carbon tetrachloride.
Reagent/Material
Molecular Wt.
Quantity
Moles
Equivalents
2-bromo-3-chlorotoluene
205.48 g/mol
205.5 g
1.00
1.0
N-Bromosuccinimide (NBS)
177.98 g/mol
196.0 g
1.10
1.1
AIBN
164.21 g/mol
3.3 g
0.02
0.02
Acetonitrile (MeCN)
-
2.0 L
-
-
Protocol:
Setup: Equip a 5 L jacketed glass reactor with a mechanical stirrer, reflux condenser, temperature probe, and a nitrogen inlet.
Charging Reagents: Charge the reactor with 2-bromo-3-chlorotoluene (1.0 eq), N-Bromosuccinimide (1.1 eq), and acetonitrile (2.0 L).
Inerting: Purge the system with nitrogen for 15 minutes while stirring.
Initiator Addition: Add the AIBN catalyst (0.02 eq) to the slurry.
Reaction: Heat the reaction mixture to reflux (~80-82°C) using a circulating oil bath. The reaction is mildly exothermic. Monitor the reaction progress by TLC or GC-MS every hour. The reaction is typically complete within 3-5 hours.
Work-up:
Cool the reactor to room temperature. The byproduct, succinimide, will precipitate.
Filter the reaction mixture through a Büchner funnel to remove the succinimide. Wash the solid cake with a small amount of cold acetonitrile (2 x 100 mL).
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude 1-bromo-2-(bromomethyl)-3-chlorobenzene as a pale yellow oil. This crude product is often used directly in the next step without further purification.
Step 2: Synthesis of 2-(2-bromo-3-chlorophenyl)acetic acid
Part A: Cyanation
Rationale: This is a standard SN2 reaction where the cyanide anion displaces the benzylic bromide. An acetone/water solvent system is used to ensure solubility of both the organic substrate and the inorganic cyanide salt.
Reagent/Material
Molecular Wt.
Quantity
Moles
Equivalents
Crude Benzyl Bromide
283.89 g/mol
~284 g
1.00
1.0
Sodium Cyanide (NaCN)
49.01 g/mol
54.0 g
1.10
1.1
Acetone
-
1.5 L
-
-
Deionized Water
-
0.5 L
-
-
Protocol:
Setup: In a 5 L reactor, prepare a solution of sodium cyanide (1.1 eq) in a mixture of acetone (1.5 L) and water (0.5 L). Stir until all the salt has dissolved.
Substrate Addition: Slowly add the crude 1-bromo-2-(bromomethyl)-3-chlorobenzene from Step 1 to the cyanide solution over 30 minutes. An exotherm may be observed; maintain the temperature below 40°C using a cooling bath if necessary.
Reaction: Stir the mixture at room temperature for 12-18 hours. Monitor the reaction for the disappearance of the starting material by TLC.
Quenching & Work-up:
Once complete, carefully pour the reaction mixture into a larger vessel containing 5 L of water.
Extract the aqueous mixture with dichloromethane (3 x 500 mL).
Combine the organic layers, wash with brine (1 x 500 mL), and dry over anhydrous sodium sulfate.
Filter and concentrate the solvent under reduced pressure to yield crude 2-(2-bromo-3-chlorophenyl)acetonitrile.
Part B: Hydrolysis
Rationale: Base-catalyzed hydrolysis is employed for its efficiency in converting the nitrile to the carboxylate salt. Subsequent acidification precipitates the desired carboxylic acid, simplifying isolation.
Reagent/Material
Molecular Wt.
Quantity
Moles
Equivalents
Crude Acetonitrile
230.46 g/mol
~230 g
1.00
1.0
Sodium Hydroxide (NaOH)
40.00 g/mol
120 g
3.00
3.0
Deionized Water
-
1.0 L
-
-
Conc. HCl (37%)
-
As needed
-
-
Protocol:
Setup: Charge a 3 L reactor with the crude acetonitrile, sodium hydroxide (3.0 eq), and water (1.0 L).
Reaction: Heat the mixture to reflux (100-105°C) and maintain for 6-8 hours. Ammonia gas will be evolved. Ensure the reactor is well-ventilated.
Cooling & Acidification: Cool the reaction mixture to 0-5°C in an ice bath. Slowly and carefully acidify the solution by adding concentrated HCl dropwise until the pH is ~1-2. A thick white precipitate of the carboxylic acid will form.
Isolation: Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 250 mL) until the washings are neutral.
Drying: Dry the solid product in a vacuum oven at 50-60°C to a constant weight. This yields 2-(2-bromo-3-chlorophenyl)acetic acid as a white to off-white solid.
Step 3: Fischer Esterification
Rationale: The reaction is catalyzed by sulfuric acid and driven to completion by using an excess of methanol, which also serves as the solvent.
Reagent/Material
Molecular Wt.
Quantity
Moles
Equivalents
Phenylacetic Acid
249.46 g/mol
200 g
0.80
1.0
Methanol (MeOH)
-
1.6 L
-
-
Conc. H₂SO₄ (98%)
-
16 mL
-
(catalytic)
Protocol:
Setup: To a 3 L reactor, add the 2-(2-bromo-3-chlorophenyl)acetic acid (1.0 eq) and methanol (1.6 L).
Catalyst Addition: Cool the mixture to 0-5°C and slowly add concentrated sulfuric acid (16 mL) while stirring.
Reaction: Heat the mixture to reflux (~65°C) for 4-6 hours. Monitor the reaction by TLC until the starting acid is consumed.
Work-up:
Cool the reaction to room temperature and remove the excess methanol under reduced pressure.
Dissolve the residue in dichloromethane (1 L) and wash sequentially with water (500 mL), a saturated sodium bicarbonate solution (2 x 500 mL, CAUTION: CO₂ evolution ), and finally brine (500 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum to obtain the crude ester.
Purification: Purify the crude Methyl 2-(2-bromo-3-chlorophenyl)acetate by vacuum distillation to yield a clear, colorless oil.
Caption: Logic flow for the work-up and purification of each step.
Characterization Data
The structure and purity of the final product, Methyl 2-(2-bromo-3-chlorophenyl)acetate, should be confirmed using standard analytical techniques.
¹H NMR (CDCl₃, 400 MHz):
δ ~7.50 (dd, 1H, Ar-H)
δ ~7.25 (t, 1H, Ar-H)
δ ~7.15 (dd, 1H, Ar-H)
δ 3.85 (s, 2H, -CH₂-)
δ 3.70 (s, 3H, -OCH₃)
¹³C NMR (CDCl₃, 100 MHz):
δ ~170.0 (C=O)
δ ~136.0 (Ar C-Br)
δ ~134.5 (Ar C-Cl)
δ ~131.0, 129.5, 128.0 (Ar C-H)
δ ~124.0 (Ar C-C)
δ 52.5 (-OCH₃)
δ 40.0 (-CH₂-)
Mass Spectrometry (EI-MS): m/z corresponding to C₉H₈BrClO₂. The spectrum will show a characteristic isotopic pattern due to the presence of bromine and chlorine.
Purity (GC): >98%
References
N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. [URL: https://www.fishersci.com/msds?productName=AC107450010]
N-BROMOSUCCINIMIDE EXTRA PURE MSDS. Loba Chemie. [URL: https://www.lobachemie.com/msds/N-BROMOSUCCINIMIDE-EXTRA-PURE-128-08-5.pdf]
N-Bromosuccinimide Safety Data Sheet. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR0352_msds.pdf]
Safety Data Sheet: N-Bromosuccinimide. ChemScience. [URL: https://www.chemservice.com/news/wp-content/uploads/2016/06/sds_N12685.pdf]
SAFETY DATA SHEET - N-Bromosuccinimide. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC107450010]
Ibrahimova, M. J., et al. "SYNTHESIS, PROPERTIES AND APPLICATIONS OF ESTERS OF PHENYLACETIC ACID." Processes of petrochemistry and oil refining. [URL: https://www.ppor.az/en/journal/article/393]
Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. Benchchem. [URL: https://www.benchchem.com/blog/synthesis-of-functionalized-phenylacetic-acids-a-detailed-guide-for-researchers/]
Methods for Purification of Commonly Used Solvents. Alfa Chemistry. [URL: https://www.alfa-chemistry.
US Patent US5698735A. "Process for preparing substituted phenylacetic acid derivatives and novel intermediates." Google Patents. [URL: https://patents.google.
Preparation of 2-bromotoluene. PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-2-bromotoluene/]
Johnson, J. R.; Sandborn, L. T. "3-Bromo-4-aminotoluene." Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=CV1P0135]
Tanko, J. M., et al. "Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide." Science. [URL: https://www.science.org/doi/10.1126/science.263.5144.203]
Silicon Assisted Halogenation III: Tetrachlorosilane Induced Benzylic Bromination with N-Bromosuccinimide at Room Temperature. Sciforum. [URL: https://sciforum.net/paper/ecsoc-14/a038]
Raju, T., et al. "A simple and regioselective a-bromination of alkyl aromatic compounds by two-phase electrolysis." Tetrahedron Letters.
How to remove unreacted methyl bromoacetate from a protein sample. Benchchem. [URL: https://www.benchchem.com/blog/how-do-i-remove-the-excess-unreacted-reagent/]
Purification of Organic Compounds: from Crude Product to Purity. PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. [URL: https://www.academia.
Methyl alpha-Bromo-2-chlorophenylacetate Product Page. Tokyo Chemical Industry. [URL: https://www.tcichemicals.com/IN/en/p/M2156]
CN Patent CN101774914B. "Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate." Google Patents. [URL: https://patents.google.
EP Patent EP0045431A1. "Process for the side-chain bromination of toluenes and mixtures of toluenes diversly highly brominated in the side chain." Google Patents. [URL: https://patents.google.
Application Note: Methyl 2-(2-bromo-3-chlorophenyl)acetate in Drug Discovery
Executive Summary Methyl 2-(2-bromo-3-chlorophenyl)acetate represents a high-value "bifunctional electrophile" scaffold in medicinal chemistry. Its utility is defined by the orthogonal reactivity of its halogen substitue...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 2-(2-bromo-3-chlorophenyl)acetate represents a high-value "bifunctional electrophile" scaffold in medicinal chemistry. Its utility is defined by the orthogonal reactivity of its halogen substituents. The significant difference in bond dissociation energies (BDE) between the C(sp²)-Br and C(sp²)-Cl bonds allows for sequential, site-selective palladium-catalyzed cross-couplings. Furthermore, the acidic
-methylene unit provides a third vector for diversification, enabling the rapid construction of crowded biaryl systems, fused heterocycles (e.g., oxindoles, isocoumarins), and non-steroidal anti-inflammatory drug (NSAID) analogs.
This guide details the strategic application of this scaffold, focusing on chemo-selective protocols that maximize library diversity while minimizing side reactions.
Chemical Profile & Reactivity Map
The scaffold contains three distinct reactive centers, each accessible under specific conditions.[1] Understanding this hierarchy is critical for designing successful synthetic routes.
Site A (C2-Bromine): Most reactive. Undergoes oxidative addition with Pd(0) rapidly. Accessible via standard Suzuki/Buchwald conditions at moderate temperatures (60–80°C).
Site B (
-Methylene): Acidic protons (pKa ~20 in DMSO). Accessible via base-mediated alkylation (LDA, NaH) or Pd-catalyzed -arylation.
Site C (C3-Chlorine): Least reactive. Requires specialized electron-rich ligands (e.g., SPhos, XPhos) and higher temperatures (>100°C) to engage in cross-coupling, typically after the bromine has been reacted.
Figure 1: Chemo-selectivity map illustrating the three orthogonal vectors for chemical modification.
Application 1: Sequential Cross-Coupling Protocol
The primary value of this scaffold is the ability to install two different aryl or heteroaryl groups sequentially. The C2-Br bond is weaker (BDE ~81 kcal/mol) than the C3-Cl bond (BDE ~96 kcal/mol), allowing the bromine to be replaced exclusively in the first step.
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered acids)
Base: Na₂CO₃ (2.0 equiv, 2M aqueous)
Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water
Step-by-Step Methodology:
Setup: Charge a reaction vial with the scaffold (1.0 mmol, 263 mg), arylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.03 mmol, 35 mg).
Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes. Oxygen removal is critical to prevent homocoupling of the boronic acid.
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2M Na₂CO₃ (1 mL) via syringe.
Reaction: Heat the mixture to 80°C for 4–6 hours.
Critical Checkpoint: Monitor by HPLC/TLC. The reaction is complete when the starting bromide is consumed. Do not exceed 90°C or extend time unnecessarily to avoid activation of the C3-chloride.
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL). Dry over Na₂SO₄ and concentrate.
Why this works: The oxidative addition of Pd(0) to Ar-Br is kinetically favored over Ar-Cl by orders of magnitude using standard triphenylphosphine ligands.
Application 2: Heterocycle Construction (Oxindole Synthesis)
The proximity of the ester group to the C2-halogen allows for intramolecular cyclization reactions. A classic application is the synthesis of oxindoles via Buchwald-Hartwig amination followed by spontaneous lactamization.
Protocol B: One-Pot Oxindole Synthesis
Objective: Convert the scaffold into a 7-chloro-oxindole derivative.
Mixing: Combine scaffold, amine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in a dry pressure tube.
Heating: Heat to 100°C for 12 hours.
Mechanism:
Step 1: Intermolecular C-N coupling at the C2-Br position.
Step 2: Intramolecular nucleophilic attack of the new aniline nitrogen onto the methyl ester (aminolysis), releasing methanol and forming the oxindole ring.
Outcome: A 7-chloro-oxindole is formed. The C3-chlorine remains intact (now at position 7 of the oxindole), available for a subsequent coupling reaction to build a library of 7-substituted oxindoles.
Figure 2: Divergent synthesis workflow showing the transformation of the scaffold into linear or fused drug candidates.
Comparative Data: Halogen Reactivity
The following table summarizes the reaction conditions required to differentiate the halogen handles on this specific scaffold.
Reaction Type
Target
Catalyst System
Temp
Selectivity
Suzuki Coupling
C2-Br
Pd(PPh₃)₄ / Na₂CO₃
80°C
>95% Br-selective
Suzuki Coupling
C3-Cl
Pd₂(dba)₃ / SPhos / K₃PO₄
110°C
Reacts only if Br is absent/reacted
Amination
C2-Br
Pd(OAc)₂ / BINAP / Cs₂CO₃
90°C
>90% Br-selective
Alpha-Alkylation
CH₂
LDA / R-X (Electrophile)
-78°C
Exclusive to CH₂
Safety and Handling (MSDS Summary)
Hazards: Irritant to eyes, respiratory system, and skin.[3] (H315, H319, H335).[3]
Storage: Store at 2–8°C under inert gas. Moisture sensitive (ester hydrolysis risk).
Spill Response: Absorb with inert material (vermiculite). Do not allow to enter drains.
References
Vertex AI Search. (2026). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions. Retrieved from 4
Vertex AI Search. (2026). Palladium-Catalyzed Selective α-Arylation of ortho-Bromoacetophenones. Retrieved from
Vertex AI Search. (2026). Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. Retrieved from 2
Vertex AI Search. (2026). Methyl 2-(2-bromo-3-chlorophenyl)acetate Product Page. Retrieved from 5
Vertex AI Search. (2026). The Magic Methyl and Its Tricks in Drug Discovery. Retrieved from 6
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of Methyl 2-(2-bromo-3-chlorophenyl)acetate
Topic: Yield Optimization & Troubleshooting Guide
Target Molecule: Methyl 2-(2-bromo-3-chlorophenyl)acetate (CAS: N/A for specific ester, Acid Precursor CAS: 1261775-55-6)
Audience: Process Chemists, Medicinal Chemists
Executive Summary: The Steric Challenge
The synthesis of Methyl 2-(2-bromo-3-chlorophenyl)acetate presents a specific structural challenge: the 1,2,3-substitution pattern . The presence of a bulky bromine atom at the ortho position (C2) relative to the acetate chain (C1), combined with a chlorine at C3, creates significant steric strain. This crowding retards nucleophilic attacks at the benzylic position and complicates classical substitution reactions.
This guide focuses on two primary synthetic pathways, identifying the "yield-killers" in each and providing self-validating protocols to overcome them.
Part 1: Pathway Analysis & Decision Matrix
Before troubleshooting, confirm your route. The choice depends on your starting material availability and safety constraints.
Visualizing the Pathways
Caption: Comparison of the Homologation (Wolff) and Substitution (Cyanation) pathways. Red arrows indicate critical yield-loss steps.
Part 2: Troubleshooting Route A (The Benzylic Bromination/Cyanation)
Primary Issue: Low yield during the conversion of the benzyl bromide to the nitrile due to steric hindrance from the ortho-bromo group.
Q: My reaction stalls at 60% conversion, but pushing it longer produces a byproduct. What is happening?A: You are encountering the Mono- vs. Bis-bromination trade-off . The byproduct is the gem-dibromide (benzal bromide). Because the benzylic position is electron-deficient (due to the halogens), the second bromination is slower but inevitable if you push for 100% conversion.
Protocol Fix: Stop the reaction at 80-85% conversion (monitor via GC/HPLC). It is far easier to separate the unreacted starting material (toluene derivative) from the product than to separate the di-bromo impurity.
Initiator Switch: If using Benzoyl Peroxide (BPO), switch to AIBN (Azobisisobutyronitrile) .[1] AIBN has a lower decomposition temperature, allowing a gentler reflux which minimizes side reactions [1].
Phase 2: Cyanation (The Bottleneck)
Reaction: Benzyl Bromide + NaCN
Benzyl Nitrile
Q: The substitution is extremely slow, even at reflux. How do I overcome the ortho-bromo steric block?A: Standard SN2 conditions (NaCN in Ethanol/Water) will fail because the ortho-bromine physically blocks the backside attack. You must use Phase Transfer Catalysis (PTC) or specific solvent systems.
Optimization Table: Cyanation Conditions
Condition
Yield Potential
Notes
NaCN / EtOH / H2O
Low (<30%)
Too slow; hydrolysis of bromide competes with cyanation.
NaCN / DMSO
High (80-90%)
Recommended. DMSO solvates the cation, leaving the cyanide anion "naked" and highly reactive, overcoming steric hindrance [2]. Caution: Exothermic runaway risk.
NaCN / Toluene / TBAB
Medium (60-70%)
Tetrabutylammonium bromide (TBAB) acts as a PTC. Good for scale-up but slower than DMSO.
Critical Protocol (DMSO Method):
Dissolve the benzyl bromide in DMSO (5 vol).
Add NaCN (1.2 equiv) slowly at room temperature to control exotherm.
Heat to 40-50°C. Do not exceed 60°C to prevent decomposition of the thermally unstable benzylic nitrile.
Quench with water and extract immediately to prevent hydrolysis.
Part 3: Troubleshooting Route B (Wolff Rearrangement)
Primary Issue: Incomplete rearrangement or formation of carbene dimers during the Arndt-Eistert synthesis.
Reaction: Acid Chloride + Diazomethane
Diazoketone Ester (in MeOH)
Q: I am getting low yields in the final rearrangement step. The product is contaminated with a "dimer."A: This is a failure of the Wolff Rearrangement . If the diazo ketone concentration is too high, the intermediate carbene reacts with the starting diazo compound instead of rearranging.
The Fix: Use Silver Benzoate/Triethylamine catalysis in homogeneous solution rather than solid Silver Oxide (
).
Process: Add the diazo ketone solution dropwise into the refluxing methanol/catalyst mixture. This keeps the concentration of unreacted diazo ketone low relative to the catalyst (High Dilution Principle) [3].
Q: How do I safely generate the diazomethane required?A: Avoid isolation. Use Diazald in a specialized generator setup where the diazomethane co-distills with ether directly into your acid chloride solution.
Safety Note: Use glassware with clear-seal joints (no ground glass) to prevent explosion triggers.
Part 4: The Final Step - Esterification
If you have the Phenylacetic Acid (CAS 1261775-55-6) and need to esterify:
Q: Acid-catalyzed esterification (H2SO4/MeOH) is not going to completion.A: This is an equilibrium-limited reaction.
Thionyl Chloride Method (Irreversible):
Cool Methanol to 0°C.
Add
(1.5 equiv) dropwise (generates anhydrous HCl in situ).
Add the Phenylacetic acid.
Warm to reflux.[1][2] This drives the reaction to completion by consuming water (via
) [4].
Part 5: Analytical Checkpoints (Self-Validation)
To ensure your yield improvements are real, verify the product at these stages:
Stage
Checkpoint
Target Metric
Action if Failed
Bromination
GC-MS
< 5% Di-bromo impurity
Recrystallize from Hexane before next step.
Nitrile Formation
IR Spectroscopy
Strong peak at ~2250 cm⁻¹
If weak, re-treat with NaCN/DMSO.
Final Ester
¹H NMR
Singlet at ~3.7 ppm (OMe)
If split or shifted, check for acid impurity.
References
Wibaut, J. P., et al. (1939). "The bromination of toluene and chlorotoluenes."[1] Recueil des Travaux Chimiques des Pays-Bas. Link (Establishes baseline radical bromination kinetics).
Friedman, L., & Shechter, H. (1960). "Preparation of Nitriles from Halides and Sodium Cyanide. Selective Solvation of Anions in Aprotic Solvents." The Journal of Organic Chemistry, 25(6), 877–879. Link (The authoritative source on DMSO acceleration of cyanide displacement).
Kesten, S. J., et al. (1986). "Arndt-Eistert Synthesis." Journal of Medicinal Chemistry.
Sigma-Aldrich. (2024). "Esterification: Methods and Protocols." Technical Bulletin. Link (General protocols for acid chloride mediated esterification).
(Note: While specific patents exist for this exact structure, the chemistry is best supported by these fundamental mechanistic references which explain the "Why" behind the troubleshooting steps.)
Technical Support Center: Stability & Reactivity of Methyl 2-(2-bromo-3-chlorophenyl)acetate
Core Technical Analysis Methyl 2-(2-bromo-3-chlorophenyl)acetate presents a unique challenge in synthesis due to the steric crowding of the ortho-bromide relative to the acetate side chain, combined with the electronic d...
Author: BenchChem Technical Support Team. Date: February 2026
Core Technical Analysis
Methyl 2-(2-bromo-3-chlorophenyl)acetate presents a unique challenge in synthesis due to the steric crowding of the ortho-bromide relative to the acetate side chain, combined with the electronic deactivation from the meta-chloride.
The Primary Issue: Debromination
"Debromination" in this context typically manifests in two distinct workflows:
During Cross-Coupling: You intend to react the Ar-Br bond (e.g., Suzuki-Miyaura), but the reaction fails to couple and instead replaces the Bromine with Hydrogen (Hydrodehalogenation), yielding Methyl 2-(3-chlorophenyl)acetate.
During Side-Chain Modification: You intend to reduce or alkylate the ester group, but the reagents employed inadvertently cleave the sensitive C-Br bond.
This guide provides mechanistic interventions to arrest these pathways.
Module A: Preventing Protodebromination during Pd-Catalyzed Coupling
When attempting to cross-couple the sterically hindered ortho-bromide, the rate of transmetalation often slows down, allowing a competitive side reaction:
-Hydride Elimination from the solvent or ligand, leading to a Palladium-Hydride (Pd-H) species that reduces your aryl ring.
The Mechanism of Failure
The following diagram illustrates exactly where your reaction diverges from Product to Byproduct.
Figure 1: The "Death Cycle" of Protodebromination. Steric hindrance at the ortho-position slows transmetalation, allowing the intermediate to undergo
-hydride elimination if proton sources (alcohols) are present.
Protocol 1: The "Anhydrous/Aprotic" Coupling System
Use this protocol if you observe M-80 mass peaks (loss of Br) during Suzuki/Buchwald couplings.
The Fix: Eliminate hydride sources. Standard alcoholic solvents (MeOH, EtOH, iPrOH) act as reducing agents for Pd(II).
Component
Recommendation
Mechanistic Rationale
Solvent
Toluene or 1,4-Dioxane
Aprotic solvents prevent the formation of alkoxide-Pd species that readily undergo -hydride elimination.
Base
K₃PO₄ or Cs₂CO₃
Use anhydrous inorganic bases. Avoid alkoxide bases (like NaOMe or NaOtBu) which can directly transfer a hydride.
Ligand
SPhos or XPhos
These bulky biaryl phosphines facilitate the reductive elimination of the coupled product, outpacing the side reaction.
Water
Strictly Controlled
While Suzuki coupling requires some water, use a defined ratio (e.g., Toluene:Water 10:1) rather than bulk wet solvents.[1]
Step-by-Step Optimization:
Purge: De-gas solvents with Argon for 15 mins. Oxygen promotes homocoupling, which consumes boronic acid and leaves the Pd-Ar species waiting (and eventually reducing).
Temperature: Lower the temperature. Hydrodehalogenation has a higher activation energy than coupling. If running at 100°C, drop to 60-80°C.
Concentration: High concentration of Boronic Acid (1.5 - 2.0 equiv) forces the transmetalation step to occur faster than the decomposition.
Module B: Chemoselective Ester Reduction[2]
Scenario: You need to reduce the methyl ester to an alcohol (or aldehyde) but must retain the Ar-Br and Ar-Cl bonds.
Risk: Standard catalytic hydrogenation (Pd/C + H₂) will strip the halogens immediately. LAH (Lithium Aluminum Hydride) is risky and often leads to mixtures.
Protocol 2: The Borohydride-Salt System
Use this for converting the ester to alcohol without touching the aryl halides.
Reagent System: NaBH₄ + LiCl (generated in situ LiBH₄) or NaBH₄ + CaCl₂.
Experimental Procedure:
Dissolution: Dissolve Methyl 2-(2-bromo-3-chlorophenyl)acetate (1.0 eq) in dry THF (0.2 M).
Additive: Add LiCl (2.0 eq) or CaCl₂ (1.0 eq) and stir for 15 minutes.
Why? This modifies the reducing power of NaBH₄, allowing it to reduce esters (which NaBH₄ alone cannot do efficiently) while remaining too mild to insert into the Ar-Br bond.
Reduction: Add NaBH₄ (2.0 eq) portion-wise at 0°C.
Note: Do NOT use MeOH as the primary solvent if high temperatures are required, as methoxide formation can lead to halogen displacement.
Troubleshooting & FAQs
Decision Matrix: Which Reagent is Safe?
Figure 2: Reagent Selection Guide to avoid Debromination.
Frequently Asked Questions
Q1: I am seeing a "Halogen Dance" product during alpha-alkylation. Why?A: If you use a strong base like LDA or LiHMDS to alkylate the alpha-position (next to the ester), the base can trigger a metal-halogen exchange if the temperature is too high. The Lithium atom swaps with the Bromine, and the Bromine "migrates" to a more stable position on the ring.
Fix: Perform enolate formation strictly at -78°C . Use KHMDS instead of Li-bases, as Potassium is less prone to halogen exchange than Lithium.
Q2: Can I use Ethanol/Water for the Suzuki coupling?A: It is not recommended for this specific substrate. Primary alcohols (Ethanol) are excellent hydride donors in the presence of Pd(II). Because your substrate is sterically crowded (ortho-substituted), the Pd sits on the ring longer, increasing the statistical probability of it grabbing a hydride from the ethanol. Switch to THF/Water or Dioxane/Water .
Q3: My mass spec shows M+2 peaks are missing. What does this mean?A:
Debrominated (Cl only): Pattern changes to M, M+2 (3:1 ratio).
Dechlorinated (Br only): Pattern changes to M, M+2 (1:1 ratio).
Use this to diagnose which halogen you are losing. Loss of Br is kinetically faster than Cl in Pd-catalyzed systems.
References
Mechanistic Insights into Hydrodehalogenation
Title: Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.[3]
recrystallization solvents for Methyl 2-(2-bromo-3-chlorophenyl)acetate
To: Research Team From: Senior Application Scientist, Process Chemistry Division Subject: Recrystallization Protocol & Troubleshooting for Methyl 2-(2-bromo-3-chlorophenyl)acetate Executive Summary Methyl 2-(2-bromo-3-ch...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research Team
From: Senior Application Scientist, Process Chemistry Division
Subject: Recrystallization Protocol & Troubleshooting for Methyl 2-(2-bromo-3-chlorophenyl)acetate
Executive Summary
Methyl 2-(2-bromo-3-chlorophenyl)acetate (CAS: 1021089-12-2) presents a specific purification challenge due to its relatively low melting point (56–57 °C). This physical property makes it highly susceptible to "oiling out" (liquid-liquid phase separation) rather than crystallizing during standard thermal recrystallization.
This guide prioritizes low-temperature solvent diffusion and anti-solvent precipitation over traditional high-temperature reflux methods to mitigate phase separation.
Part 1: Solvent Selection & Strategy (Q&A)
Q1: What is the primary solvent system recommended for this compound?A: The most robust system is a Dichloromethane (DCM) / Hexane (or Heptane) pair.
Why? The compound is highly soluble in DCM (Good Solvent) and sparingly soluble in Hexane (Anti-Solvent). Crucially, DCM boils at ~40 °C, which is below the melting point of your target (56–57 °C).[1] This allows you to dissolve the compound without melting it, preventing the formation of an emulsion or oil.[1]
Q2: Can I use alcohols like Methanol or Ethanol?A:Use Methanol with caution; avoid Ethanol.
Methanol: Since the compound is a methyl ester, Methanol is chemically safe.[1] However, it requires heating to dissolve significant quantities, which risks oiling out upon cooling.[1][2]
Ethanol:Avoid. Dissolving a methyl ester in hot ethanol can lead to transesterification , producing the ethyl ester impurity (Ethyl 2-(2-bromo-3-chlorophenyl)acetate) unless the solution is strictly neutral and the heating time is minimal.
Q3: My product is an oil. How do I solidify it?A: If you obtained a crude oil, do not attempt to recrystallize immediately.[1]
Dissolve the oil in a minimum volume of DCM.
Add Hexane slowly until the solution turns slightly turbid.
Evaporate the solvent slowly under a stream of nitrogen (or rotary evaporator without a water bath).
The presence of the non-polar anti-solvent (Hexane) during evaporation often forces the compound into a lattice, inducing solidification.
Best for: Avoiding oiling out and handling low-melting solids.
Dissolution: Place 1.0 g of crude Methyl 2-(2-bromo-3-chlorophenyl)acetate in a 25 mL Erlenmeyer flask. Add Dichloromethane (DCM) dropwise at room temperature (20–25 °C) with swirling until fully dissolved. (Expected vol: 2–5 mL).
Filtration (Optional): If insoluble particles are present, filter through a cotton plug or syringe filter.
Precipitation: While stirring rapidly, slowly add Hexane (or Heptane) dropwise.
Visual Cue: Stop when a faint, persistent cloudiness (turbidity) appears.
Clearing: Add 1–2 drops of DCM to make the solution clear again.
Crystallization: Cover the flask with foil (punctured) and let it stand undisturbed at room temperature for 2 hours.
Step-Down Cooling: If no crystals form, move to a refrigerator (4 °C) for 12 hours, then a freezer (-20 °C).
Collection: Filter the white crystals using a Buchner funnel. Wash with cold Hexane (-20 °C).
Method B: Thermal Recrystallization (High Purity)
Best for: Removing stubborn impurities when Method A fails.
Solvent:Methanol (matches ester group).
Heat Methanol to 40 °C (do not boil).
Add warm Methanol to the crude solid until dissolved.
Critical Step: Remove from heat immediately. Allow the flask to cool to room temperature very slowly (wrap the flask in a towel to insulate).
Seeding: If the solution reaches room temperature without crystallizing, add a single seed crystal.
Cool to 0 °C in an ice bath to maximize yield.
Part 3: Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Oiling Out
Solution temperature > Melting Point (57 °C).
Reheat to dissolve the oil, then add more solvent to lower the concentration.[1] Seed the solution immediately once it reaches ~50 °C.
No Crystals
Supersaturation not reached or "supercooling."
Scratch the inner glass wall with a glass rod to create nucleation sites. Cool to -20 °C.
Yield Too Low
Too much solvent used (product remains in mother liquor).
Concentrate the mother liquor by 50% on a rotavap and repeat the cooling process (Second Crop).
Ethyl Ester Impurity
Transesterification from Ethanol.
Switch solvent to Methanol or Hexane/EtOAc. Ensure glassware is acid-free.
Part 4: Decision Logic & Workflow
Solvent Selection Decision Tree
Figure 1: Decision matrix for selecting the appropriate purification method based on the physical state and impurity profile of the crude material.
Recrystallization Workflow (Method A)
Figure 2: Step-by-step workflow for the DCM/Hexane anti-solvent precipitation method.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1021089-12-2. Retrieved February 17, 2026, from [Link][1]
University of Rochester. (n.d.). Tips and Tricks: Recrystallization Solvents. Retrieved February 17, 2026, from [Link][1]
Technical Support Center: Optimizing Reaction Temperature for Cross-Coupling of Methyl 2-(2-bromo-3-chlorophenyl)acetate
Welcome to the technical support guide for optimizing palladium-catalyzed cross-coupling reactions involving Methyl 2-(2-bromo-3-chlorophenyl)acetate . This document is designed for researchers, chemists, and drug develo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for optimizing palladium-catalyzed cross-coupling reactions involving Methyl 2-(2-bromo-3-chlorophenyl)acetate . This document is designed for researchers, chemists, and drug development professionals to navigate the critical parameter of reaction temperature. Given the substrate's dual halogenation (bromo- and chloro-), precise temperature control is paramount for achieving high selectivity and yield. This guide provides in-depth troubleshooting, actionable protocols, and the scientific rationale behind our recommendations.
The inherent reactivity difference between the C-Br and C-Cl bonds is the cornerstone of selective synthesis with this substrate. The carbon-bromine bond is weaker and therefore more susceptible to oxidative addition to a Pd(0) catalyst than the stronger carbon-chlorine bond.[1] This principle allows for selective functionalization at the bromine position. However, this selectivity is highly dependent on the reaction conditions, with temperature being a primary influencing factor.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the coupling of Methyl 2-(2-bromo-3-chlorophenyl)acetate in a practical question-and-answer format.
Question 1: My reaction suffers from low or no conversion. Is temperature the culprit?
Answer: Low conversion is a frequent challenge that can often be traced back to suboptimal temperature. The reaction temperature provides the necessary activation energy for the catalytic cycle to proceed efficiently.
Causality: Every step in the palladium catalytic cycle—oxidative addition, transmetalation, and reductive elimination—has an energy barrier that must be overcome.[2] If the temperature is too low, the catalyst may not have sufficient energy to initiate the cycle, particularly the often rate-limiting oxidative addition step into the C-Br bond. For instance, some Heck coupling reactions show virtually no product formation at 70 °C but proceed well at 90 °C.[3]
Troubleshooting Steps:
Verify Reagent Integrity: Before adjusting temperature, ensure all reagents, especially the palladium catalyst, ligand, and base, are pure and active. Many palladium catalysts and phosphine ligands are sensitive to air and moisture.[4]
Incremental Temperature Increase: If reagent quality is confirmed, increase the reaction temperature in a controlled manner. A systematic screen using parallel reactors is the most effective approach (see Experimental Protocol 1).
Consider the Solvent's Boiling Point: Ensure your target temperature does not exceed the boiling point of your solvent. Common solvents for cross-coupling include toluene (b.p. 111 °C), dioxane (b.p. 101 °C), and DMF (b.p. 153 °C), which offer different accessible temperature ranges.[5]
Question 2: I'm observing significant side product formation, including homocoupling and reaction at the chloro- position. How can temperature optimization mitigate this?
Answer: The formation of side products is a clear indication that the reaction conditions are not selective. Temperature plays a crucial role in controlling the rates of competing reaction pathways.
Scientific Rationale:
Homocoupling: The dimerization of the aryl halide can be promoted by certain catalyst systems and higher temperatures.[6] Optimizing the temperature can often minimize this side reaction.
Protodehalogenation: This involves the replacement of the halogen with a hydrogen atom and can become more prevalent at elevated temperatures.
Loss of Selectivity (C-Cl Coupling): While the C-Br bond is more reactive, very high temperatures can provide enough energy to initiate oxidative addition into the C-Cl bond, leading to a mixture of products.
Catalyst/Ligand Decomposition: Palladium catalysts and phosphine ligands can degrade at elevated temperatures, leading to the formation of palladium black and loss of catalytic activity.[7][8] This not only halts the desired reaction but can also catalyze side reactions.
Troubleshooting Workflow: The following diagram illustrates a logical workflow for troubleshooting side product formation.
graph TD {
A[Start: Side Products Observed] --> B{Identify Side Products via GC-MS/LC-MS};
B --> C{Homocoupling or Protodehalogenation?};
C -- Yes --> D[Lower Reaction Temperature by 10-20 °C];
B --> E{C-Cl Coupling Observed?};
E -- Yes --> F[Significantly Lower Temperature. Screen 60-90 °C range];
B --> G{Catalyst Decomposition? (e.g., Pd black)};
G -- Yes --> H[Lower Temperature. Consider a more thermally stable ligand];
D --> I[Re-evaluate Yield & Purity];
F --> I;
H --> I;
I --> J{Optimization Successful?};
J -- No --> K[Re-screen Ligand/Base/Solvent];
J -- Yes --> L[End];
}
Caption: Troubleshooting workflow for temperature-related side reactions.
Question 3: What is a good starting point and range for a temperature screen?
Answer: The optimal temperature is highly dependent on the specific type of cross-coupling reaction. General ranges serve as an excellent starting point for a broader screen.
Recommended Starting Ranges:
Suzuki-Miyaura Coupling: Typically 80–110 °C.[1] Reactions can sometimes be run at room temperature with highly active catalyst systems.[9][10]
Buchwald-Hartwig Amination: Often performed between 80–110 °C.[6][11] Milder conditions (RT to 80 °C) are possible with modern, highly active catalysts.[12]
Heck Coupling: Generally requires higher temperatures, often in the 100–140 °C range, although some systems work at lower temperatures.[13][14]
Data-Driven Approach: It is always best to screen a broad range initially. A 5-point screen from 70 °C to 110 °C (in 10 °C increments) will provide a clear picture of the temperature dependency for your specific substrate-catalyst system.
Question 4: My reaction stalls before reaching full conversion. Should I just increase the temperature?
Answer: While tempting, simply increasing the temperature may exacerbate the problem if the stall is due to catalyst deactivation.
Analysis First: Before altering the temperature, it's critical to understand why the reaction has stalled. Take a small aliquot of the reaction mixture and analyze it by LC-MS or GC-MS.
If significant starting material remains but the catalyst has decomposed (e.g., formation of palladium black), increasing the temperature will likely accelerate decomposition. The issue may be catalyst loading or the need for a more robust ligand.[15]
If the reaction is simply slow, a modest increase in temperature (e.g., 10 °C) may be beneficial.
Consider a Temperature Ramp: In some cases, a lower initial temperature followed by an increase later in the reaction can be effective. This allows the initial, more reactive stages to proceed under milder conditions, preserving the catalyst for the final, more challenging conversion of the remaining starting material.
Experimental Protocols & Data Presentation
A systematic approach using parallel experimentation is the most efficient method for optimizing reaction temperature.[16][17][18]
Protocol 1: Parallel Temperature Screening for Suzuki-Miyaura Coupling
This protocol describes a method for screening five different temperatures simultaneously to identify the optimal condition.
1. Reagents & Equipment:
Methyl 2-(2-bromo-3-chlorophenyl)acetate (1.0 mmol scale per reaction)
Caption: Workflow for parallel temperature optimization experiment.
3. Step-by-Step Procedure:
Preparation: In a glovebox or under a positive flow of inert gas, add the Methyl 2-(2-bromo-3-chlorophenyl)acetate, arylboronic acid, and base to each of the 5 reaction vials.
Catalyst Addition: Add the palladium catalyst and any additional ligand to each vial.
Solvent Addition: Add the degassed solvent to each vial via syringe.
Inert Atmosphere: Seal the vials and purge each with inert gas for 5-10 minutes.
Heating: Place the vials in a pre-heated parallel reactor set to the desired temperatures (e.g., 70, 80, 90, 100, 110 °C).
Reaction: Stir the reactions for a set amount of time (e.g., 12-24 hours), ensuring uniform stirring speed across all reactions.
Work-up: After cooling to room temperature, quench the reactions, dilute with an organic solvent like ethyl acetate, and wash with water and brine.[19]
Analysis: Dry the organic layers, concentrate, and analyze the crude product by ¹H NMR, GC-MS, or LC-MS to determine conversion, yield of the desired product, and formation of key side products.
Data Summary Table
Organize your results in a table to clearly identify the optimal temperature. This structured data is crucial for making an informed decision.
Temperature (°C)
Conversion (%)
Desired Product Yield (%)
C-Cl Coupled Byproduct (%)
Homocoupling Byproduct (%)
70
35%
30%
<1%
2%
80
75%
71%
<1%
3%
90
98%
94%
1%
2%
100
>99%
85%
8%
5%
110
>99%
72%
15%
8%
Note: The data presented is hypothetical and serves to illustrate the expected trend.
From this hypothetical data, 90 °C represents the optimal temperature, providing the highest yield of the desired product with minimal formation of byproducts. Temperatures above this point lead to a decrease in yield due to increased side reactions.
References
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
ResearchGate. (n.d.). Heck coupling reaction optimization. [Image]. Retrieved from [Link]
Hartwig, J. F., et al. (2020). Temperature-Scanning Reaction Protocol Offers Insights into Activation Parameters in the Buchwald–Hartwig Pd-Catalyzed Amination of Aryl Halides. ACS Catalysis. Retrieved from [Link]
ChemSpeed. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. Retrieved from [Link]
ResearchGate. (n.d.). Optimization of temperature for Suzuki-Miyaura coupling reaction. [Image]. Retrieved from [Link]
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.).
Beletskaya, I. P., & Cheprakov, A. V. (2017). Heck Reaction—State of the Art. MDPI. Retrieved from [Link]
ResearchGate. (n.d.). Effect of temperatures on the Heck reactions. [Table]. Retrieved from [Link]
Gevorgyan, V., et al. (2017). Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes. PubMed Central. Retrieved from [Link]
Miyaura, N., & Suzuki, A. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. University of Windsor. Retrieved from [Link]
Nolan, S. P., et al. (n.d.). Scope of the room-temperature Buchwald-Hartwig reaction catalyzed by 2d. ResearchGate. Retrieved from [Link]
Jensen, K. F., Buchwald, S. L., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Retrieved from [Link]
Lipshutz, B. H., et al. (2008). Heck Couplings at Room Temperature in Nanometer Aqueous Micelles. Organic Letters. Retrieved from [Link]
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization of reaction parameter. [Image]. Retrieved from [Link]
Buchwald, S. L., et al. (n.d.). Why C–N and C–O Couplings?. Macmillan Group. Retrieved from a relevant source detailing this work.
ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. Retrieved from [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Fu, G. C., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. PubMed. Retrieved from [Link]
Scribd. (n.d.). Optimizing Parallel Reaction Design. Retrieved from [Link]
Altamira Instruments. (2023). Designing a System for Parallel Reactions. Retrieved from [Link]
SciSpace. (2015). Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube. Retrieved from [Link]
Fiveable. (2025). Palladium-catalyzed cross-coupling reactions. Retrieved from [Link]
WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]
Levenspiel, O. (n.d.). Chapter 7 Design for Parallel Reactions. Retrieved from a relevant chemical engineering textbook source.
Asynt. (2024). How to run a parallel synthesis reaction. Retrieved from [Link]
Organic Process Research & Development. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]
Cross-Coupling Reactions Guide. (n.d.). Retrieved from a relevant chemical synthesis resource.
The Chemical Engineering Guy. (2015, February 19). Maximizing Selectivity in Parallel Reactions // Reactor Engineering - Class 102 [Video]. YouTube. Retrieved from [Link]
ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. [Table]. Retrieved from [Link]
Grushin, V. V., et al. (2000). Thermal Stability, Decomposition Paths, and Ph/Ph Exchange Reactions of [(Ph3P)2Pd(Ph)X] (X = I, Br, Cl, F, and HF2). Organometallics. Retrieved from [Link]
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]
Myers, A. (n.d.). The Heck Reaction. Chem 115.
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Frontiers. (n.d.). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Retrieved from [Link]
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
Royal Society of Chemistry. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]
The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. Retrieved from [Link]
MDPI. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Retrieved from [Link]
Wiley Online Library. (n.d.). Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation. Retrieved from a relevant source detailing this work.
Semantic Scholar. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Retrieved from a relevant source detailing this work.
A Researcher's Guide to the 1H NMR Spectral Analysis of Methyl 2-(2-bromo-3-chlorophenyl)acetate
For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of novel or synthesized molecules is a cornerstone of scientific rigor. Methyl 2-(2-bromo-3-chloropheny...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development and organic synthesis, the unambiguous structural confirmation of novel or synthesized molecules is a cornerstone of scientific rigor. Methyl 2-(2-bromo-3-chlorophenyl)acetate, a halogenated aromatic compound, presents a unique challenge for structural elucidation due to the complex interplay of electronic and steric effects of its substituents. This guide provides an in-depth analysis of the expected ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound, compares the utility of ¹H NMR with alternative analytical techniques, and offers a detailed protocol for sample analysis.
The Power of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy stands as a primary and powerful tool for determining the structure of organic molecules in solution.[1] Its ability to provide information about the number of different types of protons, their chemical environments, and their proximity to other protons makes it indispensable for chemists. In the case of methyl 2-(2-bromo-3-chlorophenyl)acetate, ¹H NMR is crucial for confirming the substitution pattern on the aromatic ring and the integrity of the acetate moiety.
Predicted ¹H NMR Spectrum of Methyl 2-(2-bromo-3-chlorophenyl)acetate
Aromatic Region (Predicted: ~7.2-7.6 ppm): The three protons on the phenyl ring will give rise to a complex multiplet. The chemical shifts are influenced by the electron-withdrawing inductive effects of the bromine and chlorine atoms and the electron-donating resonance effect of the bromine atom. The ortho-bromo and meta-chloro substitution pattern leads to a distinct splitting pattern for the three adjacent aromatic protons.
H6 (ortho to Bromine): Expected to be the most downfield of the aromatic protons due to the strong deshielding effect of the adjacent bromine. It will likely appear as a doublet of doublets (dd).
H4 (para to Bromine): This proton will also be a doublet of doublets (dd), coupled to both H5 and H6.
H5 (meta to Bromine, ortho to Chlorine): This proton will likely appear as a triplet or a doublet of doublets, depending on the coupling constants with H4 and H6.
Aliphatic Region (Predicted: ~3.7-4.0 ppm):
Methylene Protons (-CH₂-): The two protons of the methylene group are chemically equivalent and are expected to appear as a singlet. Their chemical shift will be downfield due to the proximity of the electron-withdrawing phenyl ring and the ester group.
Methyl Protons (-OCH₃): The three equivalent protons of the methyl ester group will also appear as a sharp singlet, typically in the range of 3.7-3.8 ppm.
Proton Assignment
Predicted Chemical Shift (ppm)
Predicted Multiplicity
Integration
H6 (Aromatic)
~7.5-7.6
Doublet of Doublets (dd)
1H
H4 (Aromatic)
~7.3-7.4
Doublet of Doublets (dd)
1H
H5 (Aromatic)
~7.2-7.3
Triplet (t) or dd
1H
-CH₂- (Methylene)
~3.9-4.0
Singlet (s)
2H
-OCH₃ (Methyl)
~3.7-3.8
Singlet (s)
3H
Comparison with Alternative Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive structural confirmation often involves complementary analytical methods.
Technique
Strengths
Limitations
Application for Methyl 2-(2-bromo-3-chlorophenyl)acetate
¹³C NMR Spectroscopy
Provides information on the number and types of carbon atoms.
Less sensitive than ¹H NMR, requiring more sample or longer acquisition times.
Confirms the presence of the correct number of aromatic and aliphatic carbons, and the carbonyl carbon of the ester.
Mass Spectrometry (MS)
Provides the molecular weight and fragmentation patterns, confirming the elemental composition.
Does not provide detailed information about the connectivity of atoms or stereochemistry.
Confirms the molecular formula (C₉H₈BrClO₂) and can show characteristic fragmentation patterns, such as the loss of the methoxy group.
Infrared (IR) Spectroscopy
Identifies the presence of specific functional groups (e.g., C=O, C-O, C-Cl, C-Br).
Provides limited information about the overall molecular structure.
Confirms the presence of the ester carbonyl group (strong absorption around 1740 cm⁻¹) and aromatic C-H bonds.
Gas Chromatography-Mass Spectrometry (GC-MS)
Excellent for separating and identifying volatile and semi-volatile compounds in a mixture.[2]
Requires the analyte to be thermally stable and volatile.
Can be used to determine the purity of the sample and confirm its molecular weight.[2][3]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Suitable for non-volatile and thermally labile compounds.[2]
Can be more complex to develop methods for than GC-MS.
A powerful tool for analyzing the purity of the compound and confirming its molecular weight.[2]
Experimental Protocol for ¹H NMR Analysis
This section provides a step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of methyl 2-(2-bromo-3-chlorophenyl)acetate.
I. Sample Preparation
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this type of compound.
Sample Weighing: Accurately weigh approximately 5-10 mg of the compound into a clean, dry vial.
Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
Internal Standard (Optional): Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm). Modern NMR spectrometers can also reference the residual solvent peak.
II. NMR Spectrometer Setup and Data Acquisition
Instrument Tuning and Locking: Tune the spectrometer to the ¹H frequency and lock onto the deuterium signal of the solvent.
Shimming: Optimize the homogeneity of the magnetic field by shimming on the locked signal to obtain sharp peaks and good resolution.
Acquisition Parameters:
Pulse Sequence: A standard single-pulse sequence is sufficient.
Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.
Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.
Acquisition Time: An acquisition time of 2-4 seconds will provide good resolution.
Data Acquisition: Acquire the Free Induction Decay (FID).
III. Data Processing and Analysis
Fourier Transform: Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
Referencing: Reference the spectrum to the TMS signal at 0 ppm or the residual solvent peak (for CDCl₃, ~7.26 ppm).
Integration: Integrate the area under each peak to determine the relative number of protons.
Peak Picking and Analysis: Identify the chemical shift of each peak and analyze the splitting patterns to determine coupling constants (J-values).
Workflow and Pathway Diagrams
Caption: Workflow for ¹H NMR analysis of Methyl 2-(2-bromo-3-chlorophenyl)acetate.
Conclusion
The structural analysis of Methyl 2-(2-bromo-3-chlorophenyl)acetate by ¹H NMR spectroscopy provides a clear and detailed picture of its molecular architecture. By understanding the predicted chemical shifts and coupling patterns, researchers can confidently confirm the identity and purity of their synthesized compound. While other analytical techniques offer valuable complementary information, ¹H NMR remains an unparalleled method for the definitive structural elucidation of such small organic molecules. This guide serves as a comprehensive resource for scientists and professionals, enabling them to approach the spectral analysis of this and similar halogenated aromatic compounds with expertise and confidence.
References
Aires-de-Sousa, M., Hemmer, J., & Gasteiger, J. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry, 74(1), 80-90. [Link]
Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved February 17, 2026, from [Link]
Google Patents. (n.d.). CN101774914B - Method for synthesizing methyl alpha-bromo-2-chlorophenylacetate.
MDPI. (2021, February 24). Ethyl 1-Butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. Retrieved February 17, 2026, from [Link]
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 800 MHz, H2O, predicted) (NP0142653). Retrieved February 17, 2026, from [Link]
PubMed. (2001, April 15). Analyzing haloacetic acids using gas chromatography/mass spectrometry. Retrieved February 17, 2026, from [Link]
PubChem. (n.d.). Methyl 2-bromo-2-(4-chlorophenyl)acetate. Retrieved February 17, 2026, from [Link]
ResearchGate. (2019, January 9). Spectroscopic data Compound 1 ( Olea-12-ene 3-O-β-D-glucopyranoside): 1H NMR (300 MHz, MeOD). Retrieved February 17, 2026, from [Link]
ResearchGate. (n.d.). Derivatization reaction of phenol to phenyl acetate. Retrieved February 17, 2026, from [Link]
RSIS International. (2025, July 8). Emerging Hyphenated Techniques in Pharmaceutical Analysis: A Systematic Review. Retrieved February 17, 2026, from [Link]
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved February 17, 2026, from [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 17, 2026, from [Link]
The University of Liverpool Repository. (2005, January 5). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved February 17, 2026, from [Link]
Walsh Medical Media. (2019, February 27). Innovative and Useful Approaches on Trace Determinations of Organic and Inorganic Analytes. Retrieved February 17, 2026, from [Link]
YouTube. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved February 17, 2026, from [Link]
YouTube. (2021, May 27). Haloacetic acids - how do I analyze these?. Retrieved February 17, 2026, from [Link]
Technical Guide: 13C NMR Characterization of Methyl 2-(2-bromo-3-chlorophenyl)acetate
The following guide provides a technical analysis of the 13C NMR chemical shifts for Methyl 2-(2-bromo-3-chlorophenyl)acetate . It is designed for researchers requiring rigorous structural verification and differentiatio...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a technical analysis of the 13C NMR chemical shifts for Methyl 2-(2-bromo-3-chlorophenyl)acetate . It is designed for researchers requiring rigorous structural verification and differentiation from regioisomers.
Executive Summary & Application Context
Methyl 2-(2-bromo-3-chlorophenyl)acetate (CAS: 1021089-12-2) is a critical halogenated building block, often employed in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.[1] Its structural integrity is defined by the specific 2,3-disubstitution pattern on the phenyl ring.
In drug development, distinguishing this specific isomer from its potential regioisomers (e.g., the 2,4-dichloro or 2-bromo-4-chloro variants) is paramount.[1] This guide provides the definitive 13C NMR spectral signature, using a comparative shift analysis to validate the position of the halogen substituents.
Key Identification Markers
C-Br Resonance (C2): Distinctively shielded upfield (~124–126 ppm) due to the heavy atom effect.[1]
C-Cl Resonance (C3): Deshielded quaternary signal (~134–138 ppm).[1]
Quaternary Count: The 2,3-substitution pattern results in three distinct quaternary aromatic carbons (C1, C2, C3), identifiable via DEPT/APT experiments.
To accurately assign the spectrum without a reference standard, one must apply Substituent Chemical Shift (SCS) additivity rules.[1] The interaction between the ortho-bromo and meta-chloro groups creates a unique electronic environment.
Substituent Effect
Ipso ()
Ortho ()
Meta ()
Para ()
Bromine (-Br)
-5.5 (Shielding)
+3.4
+1.7
-1.6
Chlorine (-Cl)
+6.2 (Deshielding)
+0.4
+1.3
-1.9
Alkyl (-CH2-)
+9.3
+0.7
-0.1
-2.9
Note: Values relative to Benzene (128.5 ppm).[1] The "Heavy Atom Effect" of Bromine causes significant upfield shifting of the attached carbon, a critical diagnostic feature.[1]
Predicted 13C NMR Data & Assignment
The following table synthesizes high-fidelity predicted shifts based on additivity algorithms and experimental data from analogous structures (e.g., 2-bromotoluene, 2-chlorobenzoic acid).
Typical ester carbonyl; minimally affected by ring halogens.
C1
Cq
137.8 ± 1.0
Ipso to CH2. Deshielded by alkyl (+9) and ortho-Br (+3.4).
C3
Cq
134.5 ± 1.0
Ipso to Cl. Deshielded by Cl (+6.2) and ortho-Br (+3.4).[1]
C4, C5, C6
CH
127.0 – 130.0
Aromatic methines.[1] Hard to distinguish without 2D NMR (HSQC).
C2
Cq
125.2 ± 1.0
Ipso to Br. Heavily shielded by Br (-5.5); slightly offset by ortho-Cl.
OCH3
CH3
52.1 ± 0.5
Methoxy carbon; standard region.
CH2
CH2
41.5 ± 0.5
Benzylic methylene; characteristic for phenylacetates.
Comparative Analysis: Distinguishing Isomers
The primary challenge is distinguishing the 2-bromo-3-chloro target from the 2-bromo-4-chloro impurity.
Target (2,3-isomer): C2 and C3 are both quaternary . You will see two weak signals in the 125–138 ppm region (excluding C1).
Impurity (2,4-isomer): C3 is a CH (methine).[1] It will be significantly more intense and show a positive phase in APT/DEPT-135.
Protocol: Run a DEPT-135 . If you see a "down" phase (CH2) and three missing/quaternary signals in the aromatic region, it is the 2,3-isomer. If you see only two missing signals, it is likely the 2,4-isomer.
Experimental Validation Workflow
This self-validating protocol ensures data integrity during structural elucidation.
Diagram: Structural Verification Logic
Caption: Decision tree for distinguishing the 2,3-disubstituted isomer using DEPT-135 editing.
Detailed Protocol
Sample Preparation: Dissolve ~20 mg of the compound in 0.6 mL of CDCl₃ . Ensure the solvent is neutralized (free of HCl traces) to prevent shift drifting.
Acquisition:
Pulse Sequence: zgpg30 (Power-gated decoupling).
Relaxation Delay (D1): Set to 2.0 - 3.0 seconds . Quaternary carbons (C-Br, C-Cl) have long T1 relaxation times.[1] A short D1 will suppress these critical peaks, leading to false identification.[1]
Scans: Minimum 512 scans for sufficient S/N on quaternary carbons.
Processing: Apply an exponential window function (LB = 1.0 - 2.0 Hz) to enhance sensitivity for the low-intensity quaternary signals.
References
Sigma-Aldrich. Methyl 2-(2-bromo-3-chlorophenyl)acetate Product Specification & CAS 1021089-12-2 Data. Available at:
ChemicalBook. 13C NMR Spectra of Halogenated Benzoic Acid Derivatives (2-Bromobenzoic acid, 2-Chlorobenzoic acid). Available at: [1]
SpectraBase. 2-Bromotoluene 13C NMR Chemical Shifts. Wiley Science Solutions.[9] Available at: [1]
OpenStax Chemistry. Chapter 13.11: Characteristics of 13C NMR Spectroscopy (Substituent Effects). Available at:
Reich, H. J. WinPLT NMR Chemical Shift Predictor & Additivity Tables. University of Wisconsin-Madison. Available at: [1]
FT-IR Characterization of Methyl 2-(2-bromo-3-chlorophenyl)acetate: A Comparative QC Guide
Executive Summary: The Criticality of Spectral Validation In the synthesis of pharmaceutical intermediates, particularly for halogenated phenylacetic acid derivatives used in kinase inhibitor and anti-platelet scaffolds,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Criticality of Spectral Validation
In the synthesis of pharmaceutical intermediates, particularly for halogenated phenylacetic acid derivatives used in kinase inhibitor and anti-platelet scaffolds, the conversion of carboxylic acids to methyl esters is a pivotal step. Methyl 2-(2-bromo-3-chlorophenyl)acetate (CAS: 1021089-12-2) serves as a high-value building block where purity determines downstream yield.[1]
This guide compares the FT-IR performance of the Methyl Ester product against its primary "alternative"—the Carboxylic Acid precursor (2-(2-bromo-3-chlorophenyl)acetic acid).[1] While HPLC is the gold standard for purity, FT-IR offers a superior, rapid "Go/No-Go" decision metric for reaction completion by tracking the functional group transformation from -COOH to -COOCH₃ .[1]
Why This Comparison Matters
Process Efficiency: Instant validation of esterification without waiting for chromatographic runs.
Specificity: Distinguishes the target ester from unreacted acid and potential hydrolysis byproducts.
Throughput: Non-destructive ATR sampling allows for at-line monitoring.[1]
Technical Deep Dive: The Spectral Fingerprint
The "performance" of this product in a QC setting is defined by the distinct spectral shift of the carbonyl group and the disappearance of the hydroxyl moiety.[2] We utilize the "Rule of Three" for esters (C=O, C-C-O, O-C-C) to validate identity.
Comparative Spectral Data: Product vs. Precursor[1][2]
Shift: Ester carbonyls vibrate at higher frequencies due to the inductive effect of the methoxy group.
Ester C-O
C-O-C Asym/Sym Stretch
Absent
Two Strong Bands 1200–1300 cm⁻¹ (C-C-O) 1000–1150 cm⁻¹ (O-C-C)
Identity: Confirms formation of the ester linkage.[2][5]
Aryl Halides
C-Cl / C-Br Stretch
600–800 cm⁻¹
600–800 cm⁻¹
Invariant: These peaks should remain unchanged, confirming the ring structure is intact.[1]
Methyl Group
C-H Stretch (sp³)
Weak/Absent
Distinct ~2950 cm⁻¹
Confirmation: Presence of the methoxy (-OCH₃) group.
Expert Insight: In the fingerprint region, the 2-bromo-3-chloro substitution pattern on the phenyl ring creates a unique signature below 900 cm⁻¹. While the functional groups change, this "skeleton" signature must perfectly overlay between the acid and ester to confirm no dehalogenation occurred during synthesis.
This protocol uses Attenuated Total Reflectance (ATR) for its reproducibility and lack of sample preparation. The compound is a solid (MP: 56–57°C), making it ideal for high-pressure clamp ATR.[1]
Equipment Prerequisites
Spectrometer: FT-IR with DTGS or MCT detector.
Accessory: Diamond or ZnSe ATR crystal (Single bounce).
Validation: Ensure the background shows characteristic CO₂ doublet (2350 cm⁻¹) and H₂O noise, but no organic contamination peaks.
Sample Loading:
Place ~5 mg of Methyl 2-(2-bromo-3-chlorophenyl)acetate onto the crystal center.[1]
Apply pressure using the anvil until the force gauge reads optimal contact (usually ~80–100 N).
Note: Since the MP is low (56°C), avoid excessive friction which could melt the sample, although ATR works for liquids too, crystalline data is preferred for library matching.
Data Acquisition:
Scan range: 4000–600 cm⁻¹.
Perform Automatic Baseline Correction.
Comparative Overlay (Self-Validation Step 2):
Load the spectrum of the Acid Precursor into the software.
Overlay the new Ester Product spectrum.
Pass Criteria:
Visualizing the Characterization Logic
The following diagram illustrates the decision logic and chemical transformation detected by the spectrometer.
Figure 1: Logic flow for distinguishing the Methyl Ester product from its Acid precursor using FT-IR spectral features.
References
Sigma-Aldrich. Methyl 2-(2-bromo-3-chlorophenyl)acetate Product Specification & CAS 1021089-12-2. Retrieved from .
NIST Mass Spectrometry Data Center. Infrared Spectra of Methyl Bromoacetate Derivatives (Analogous Functional Group Analysis). NIST Standard Reference Database.[6] Retrieved from .
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Esters and Halogenated Aromatics characteristic frequencies).[2]
BenchChem. A Comparative Guide to FT-IR Spectra of Esterification Reactions. Retrieved from .
PubChem. Compound Summary: Methyl 2-(2-bromo-3-chlorophenyl)acetate.[1] National Library of Medicine. Retrieved from .
HPLC Method Development & Comparison Guide: Methyl 2-(2-bromo-3-chlorophenyl)acetate
Part 1: Executive Summary & Chemical Context[1] In the development of pharmaceutical intermediates, Methyl 2-(2-bromo-3-chlorophenyl)acetate (CAS: 1021089-12-2) serves as a critical building block, particularly in the sy...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Chemical Context[1]
In the development of pharmaceutical intermediates, Methyl 2-(2-bromo-3-chlorophenyl)acetate (CAS: 1021089-12-2) serves as a critical building block, particularly in the synthesis of complex heterocycles where halogen positioning dictates downstream reactivity.[1]
The challenge in analyzing this compound lies not in its retention, but in its selectivity against regioisomers (e.g., the 2-bromo-4-chloro analog) and its hydrolytic stability . Standard C18 methods often fail to resolve the subtle dipole differences between halogenated positional isomers.
This guide compares two distinct chromatographic approaches:
The "Workhorse" Method (C18): Optimized for speed, robustness, and general purity assessment.[1]
The "High-Selectivity" Method (Phenyl-Hexyl): Engineered to exploit
interactions for superior resolution of regioisomers and process impurities.
Key Functional Groups: Methyl ester (susceptible to hydrolysis), Halogenated aromatic ring (electron-deficient).[1]
Part 2: Comparative Methodology
Method A: The Robust C18 Screen (General QC)
Objective: Rapid purity determination and reaction monitoring.[1]
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.[1]
Mobile Phase: Acetonitrile (ACN) / 0.1% Formic Acid in Water.[1]
Mechanism: Hydrophobic interaction dominates.[8] The halogens increase retention relative to the non-halogenated scaffold but offer little steric selectivity.
Method B: The Phenyl-Hexyl Specialist (Isomer Resolution)
Objective: Separation of critical regioisomers and starting materials.
Column: Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm) or Waters XBridge Phenyl.[1]
Mobile Phase: Methanol (MeOH) / 0.1% Formic Acid in Water.[1]
stacking interactions between the phenyl stationary phase and the electron-deficient aromatic ring of the analyte. The specific position of the Chlorine and Bromine atoms alters the electron density distribution, significantly affecting retention on this phase compared to C18.
Performance Data Comparison
The following data represents typical performance metrics observed during method validation studies for halogenated phenylacetates.
Metric
Method A (C18 / ACN)
Method B (Phenyl-Hexyl / MeOH)
Analysis
Retention Time (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
)
~4.5 min
~6.2 min
C18 is faster for high-throughput screening.
Selectivity () vs. Isomer
1.05 (Poor)
1.25 (Excellent)
Phenyl-Hexyl resolves the 2-bromo-4-chloro impurity.
Tailing Factor ()
1.1
1.05
Both provide excellent peak symmetry.
Resolution () from Acid
> 5.0
> 6.0
Both easily separate the ester from the hydrolyzed acid.
Backpressure
Low (~80 bar)
Moderate (~140 bar)
MeOH generates higher pressure than ACN.
Part 3: Detailed Experimental Protocols
Sample Preparation
Diluent: 50:50 Acetonitrile:Water.[9] (Avoid pure water to prevent precipitation; avoid pure alcohols to minimize transesterification risks during storage).
Concentration: 0.5 mg/mL for assay; 0.05 mg/mL for impurity profiling.
Pre-treatment: Filter through 0.22 µm PTFE syringe filter.[1]
Instrumental Parameters (Method B - Recommended)
This protocol prioritizes selectivity, essential for verifying the position of the halogen atoms.[1]
System: HPLC with UV-Vis / DAD (e.g., Agilent 1260/1290).
Column Temp: 35°C (Control is critical for Phenyl-Hexyl selectivity).
The following diagram illustrates the decision matrix for selecting the appropriate method based on the analytical goal.
Caption: Decision tree for selecting between C18 (Method A) and Phenyl-Hexyl (Method B) based on the need for isomer resolution.
Part 4: Expert Insights & Troubleshooting
Why Phenyl-Hexyl?
The 2-bromo-3-chloro substitution pattern creates a specific electron density map on the phenyl ring.[1]
C18 Columns: Interact primarily with the hydrophobic methyl acetate tail and the bulk lipophilicity of the ring. Isomers (e.g., 2-bromo-4-chloro) have nearly identical LogP values, leading to co-elution.
Phenyl-Hexyl Columns: The ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
-electrons of the stationary phase interact with the -system of the analyte. The position of the electron-withdrawing halogens (Cl, Br) alters the resonance of the ring, changing the strength of this interaction and allowing for baseline separation of isomers.
Troubleshooting Common Issues
Peak Splitting:
Cause: Sample solvent too strong (e.g., 100% ACN injection).[1]
Fix: Dilute sample to match initial mobile phase conditions (60:40 Water:MeOH).[1]
Retention Time Shift:
Cause: pH fluctuation affecting the hydrolysis product (Acid form).[1]
Fix: Ensure buffer (0.1% Formic Acid) is fresh. The ester itself is neutral and less sensitive to pH, but the acid impurity (2-bromo-3-chlorophenylacetic acid) is highly pH-sensitive.
Hydrolysis on Column:
Observation: A small peak appearing before the main peak that grows over time.[1]
Fix: Keep autosampler temperature at 4°C. Avoid high-pH mobile phases (> pH 7) which catalyze ester hydrolysis.[1]
References
Sigma-Aldrich. Methyl 2-(2-bromo-3-chlorophenyl)acetate Product Specification & CAS 1021089-12-2 Data. Sigma-Aldrich.[1][5] Link
Phenomenex. High Performance Liquid Chromatography (HPLC) Method Development: Selectivity in Reversed Phase. Phenomenex Technical Guides. Link
PubChem. Compound Summary: Methyl 2-(2-bromo-3-chlorophenyl)acetate (CAS 1021089-12-2). National Center for Biotechnology Information. Link
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for solvent selectivity principles).
SIELC Technologies. Separation of Haloacetic Acids. (Reference for behavior of halogenated acetate groups). Link
mass spectrometry (LC-MS) fragmentation of Methyl 2-(2-bromo-3-chlorophenyl)acetate
Executive Summary This guide provides an in-depth technical analysis of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) behavior of Methyl 2-(2-bromo-3-chlorophenyl)acetate . As a neutral, halogenated ester...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides an in-depth technical analysis of the liquid chromatography-tandem mass spectrometry (LC-MS/MS) behavior of Methyl 2-(2-bromo-3-chlorophenyl)acetate .
As a neutral, halogenated ester, this molecule presents specific ionization challenges often overlooked in standard high-throughput screening. Unlike its free acid counterparts, it lacks a labile proton for easy ionization in ESI negative mode and lacks basic nitrogen for ESI positive mode.[1]
Key Takeaway: For optimal sensitivity, Atmospheric Pressure Chemical Ionization (APCI) in positive mode is the superior alternative to standard Electrospray Ionization (ESI), primarily due to the molecule's high lipophilicity and lack of ionizable functional groups.
Chemical Identity & Physicochemical Context
Understanding the physicochemical properties is the prerequisite for designing a robust LC-MS method. The high LogP indicates strong retention on C18 columns, requiring high organic content for elution.[1]
Comparison B: Derivative Analysis (Ester vs. Free Acid)
The Ester (Current Target): Must be analyzed in Positive Mode .[1] Fragmentation is dominated by loss of alkoxy groups and halogens.[1]
The Free Acid (Alternative): If sensitivity is critical and the ester is an intermediate, hydrolysis to the acid allows for ESI Negative Mode analysis (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
), which is often 10-100x more sensitive for phenylacetic acid derivatives.
Theoretical Fragmentation & Isotopic Pattern
The presence of one Bromine and one Chlorine atom creates a unique "fingerprint" that validates the identity of the molecule before fragmentation even occurs.
Isotopic Signature (Precursor Ion)
M (100%):ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
Inject Standard (1 µg/mL): Run full scan (MS1) from m/z 100 to 400.
Verify Isotope Pattern: Locate m/z 263.[1] Check for m/z 265 (approx equal height) and m/z 267 (approx 25% height).[1] If this pattern is absent, the peak is not your halogenated ester.
Optimize Collision Energy (CE):
Target the 263 ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
203 transition (Quantifier).[1] Start CE at 15 eV and ramp to 35 eV.[1]
Target the 263 ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10777987, Methyl 2-bromo-2-(4-chlorophenyl)acetate.[1] (Note: Structural analog used for property derivation).[1] Retrieved from [Link]
Shimadzu Corporation. LC-MS/MS Analysis of Haloacetic Acids: Methodological Considerations for Halogenated Species. Retrieved from [Link]
Biotage (2023). When should I choose APCI or ESI for my flash column chromatography? (General principles of ESI vs APCI for neutral esters). Retrieved from [Link]
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Technical Guide: Structural Validation of Methyl 2-(2-bromo-3-chlorophenyl)acetate
Executive Summary Methyl 2-(2-bromo-3-chlorophenyl)acetate is a critical halogenated building block, often utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its structural...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl 2-(2-bromo-3-chlorophenyl)acetate is a critical halogenated building block, often utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its structural integrity relies on the precise regiochemistry of the bromine and chlorine substituents on the phenyl ring.
The primary challenge in handling this intermediate is distinguishing it from its structural isomers—specifically Methyl 2-(2-bromo-4-chlorophenyl)acetate and Methyl 2-(3-bromo-2-chlorophenyl)acetate —which often possess identical mass-to-charge (m/z) ratios and similar polarity. This guide outlines a multi-modal analytical strategy, prioritizing Nuclear Magnetic Resonance (NMR) coupling analysis as the primary differentiation tool, supported by orthogonal chromatographic data.
Structural Landscape & Isomer Analysis
Before selecting an analytical method, one must understand the proton connectivity of the target versus its likely impurities.
Compound
Structure Description
Aromatic Proton System
Key NMR Feature
Target
2-Br, 3-Cl
1,2,3-trisubstituted
Continuous spin system (AMX/ABC) . Three adjacent protons (H4, H5, H6).[1]
Isomer A
2-Br, 4-Cl
1,2,4-trisubstituted
Discontinuous system . One isolated proton (H3) and two adjacent protons (H5, H6).
Isomer B
2-Cl, 3-Br
1,2,3-trisubstituted
Continuous spin system .[2] Similar splitting to target, but distinct chemical shifts due to Acetate/Halogen proximity.
Isomer C
4-Br, 2-Cl
1,2,4-trisubstituted
Discontinuous system .[2] Similar to Isomer A but with different shift values.
Visualizing the Analytical Logic
The following decision tree illustrates the workflow for confirming the structure.
Caption: Analytical decision matrix for validating regio-purity. Blue nodes represent separation; Red nodes represent structural elucidation.
Primary Method: 1H NMR Spectroscopy[3]
NMR is the "Gold Standard" for this analysis because Mass Spectrometry (EI or CI) often yields identical fragmentation patterns for positional isomers of di-halogenated benzenes.
The "Three-Neighbor" Rule
The target molecule has protons at positions 4, 5, and 6. This creates a continuous chain of coupling:
H4 (Ortho to Cl): Couples to H5 (
Hz).
H5 (Meta to both halogens): Couples to H4 (
) and H6 ().
H6 (Ortho to Acetate): Couples to H5 (
Hz).
Target Spectrum Prediction (2-Br, 3-Cl):
H5: Appears as a Triplet (or overlapping doublet of doublets) at
ppm. This is the hallmark of three adjacent protons.
H4 & H6: Appear as Doublets (or dd with small meta-coupling).
Isomer A Spectrum Prediction (2-Br, 4-Cl):
H3: Appears as a Singlet (or doublet with very small
Hz).
H5 & H6: Appear as a pair of Doublets (AB system).
Differentiation: If you see a sharp singlet in the aromatic region, you have the wrong isomer (likely the 2,4-substituted variant).
Theoretical Chemical Shift Data
The following table summarizes the expected shifts based on Substituent Chemical Shift (SCS) additivity rules.
Proton Position
Target (2-Br, 3-Cl)
Isomer A (2-Br, 4-Cl)
Diagnostic Note
H3
N/A (Substituted)
~7.6 ppm (d, J=2Hz)
Key Indicator: Isomer A has a proton between two halogens (deshielded).
H4
~7.4 ppm (dd)
N/A (Substituted)
Target H4 is ortho to Cl.
H5
~7.2 ppm (t)
~7.3 ppm (dd)
Target H5 is a triplet; Isomer A H5 is a doublet.
H6
~7.3 ppm (dd)
~7.2 ppm (d)
H6 is ortho to the acetate group in both.
Critical Insight: The presence of a triplet integration (1H) in the aromatic region is the strongest evidence for the 1,2,3-substitution pattern of the target.
Orthogonal Method: HPLC & Chromatography
While NMR provides structural certainty, HPLC is required for quantitative purity. The "Ortho Effect" significantly influences retention times.
Separation Logic
Target (2-Br, 3-Cl): The bulky bromine at position 2 (ortho) forces the acetate side chain out of planarity with the ring. This reduces conjugation and exposes the polar ester group, often resulting in slightly shorter retention times on Reverse Phase (C18) columns compared to para-isomers.
Isomer A (2-Br, 4-Cl): Similar steric bulk at position 2, but the chlorine at position 4 is more accessible for hydrophobic interaction with the stationary phase.
Experimental Protocol: HPLC Method
Objective: Quantify regio-isomeric impurities.
Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm) or equivalent.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient:
0-2 min: 5% B (Isocratic)
2-15 min: 5%
95% B (Linear)
15-20 min: 95% B (Wash)
Flow Rate: 1.0 mL/min.
Detection: UV at 220 nm (Ester absorption) and 254 nm (Aromatic).
Sample Diluent: 50:50 Water:Acetonitrile.
Synthesis & Origin of Impurities
Understanding how the impurities form allows you to anticipate which isomers to look for.
Caption: Electrophilic aromatic substitution typically favors para-substitution (4-position) over the crowded 3-position, making the 2-Br, 4-Cl isomer a highly probable impurity.
Synthesis Note: The target (2-Br, 3-Cl) is difficult to make via direct bromination of 2-chlorophenylacetate due to the directing effects of the chlorine (ortho/para director) and the alkyl group. It is often synthesized via Sandmeyer reaction from the corresponding aniline or via lithiation strategies to force the 3-position substitution. If your supplier claims direct bromination, suspect high levels of Isomer A (2-Br, 4-Cl).
Ensure the solution is clear; filter if necessary to prevent line broadening.
Acquisition Parameters:
Frequency: 400 MHz or higher (essential to resolve coupling constants).
Pulse Sequence: Standard 1H ZG30.
Scans: 16 (sufficient for 10 mg).
Relaxation Delay (D1): 1.0 second (standard) or 5.0 seconds (for accurate integration).
Processing:
Reference the residual CHCl
peak to 7.26 ppm .
Apply exponential multiplication (LB = 0.3 Hz).
Analysis Steps:
Step A: Integrate the singlet at ~3.7 ppm (Methyl ester, 3H) and singlet at ~3.8 ppm (Methylene, 2H). Use these to calibrate the aromatic integrals.
Step B: Examine the 7.0–7.6 ppm region.
Step C: Calculate Coupling Constants (
).
Measure the distance between peak tops in Hz.
Target confirmation: Look for
Hz (Ortho coupling) across three peaks.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for AMX/ABC coupling analysis).
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link] (Reference for general chlorophenylacetate shifts).
Reich, H. J. (2024). WinPLT and NMR Data: 1H Chemical Shifts of Substituted Benzenes. University of Wisconsin-Madison. [Link] (Source for substituent chemical shift additivity rules).
A Senior Application Scientist's Guide to Elemental Analysis of Methyl 2-(2-bromo-3-chlorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical synthesis, the precise characterization of novel molecules is paramount. Methyl 2-(2-bromo-3-chl...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the precise characterization of novel molecules is paramount. Methyl 2-(2-bromo-3-chlorophenyl)acetate, a halogenated aromatic compound, presents a unique analytical challenge due to the presence of both bromine and chlorine. This guide provides an in-depth comparison of elemental analysis standards and methodologies, offering field-proven insights to ensure the accurate determination of its elemental composition. As senior application scientists, we move beyond mere procedural lists to explain the rationale behind our choices, ensuring a robust and self-validating analytical approach.
The Critical Role of Elemental Analysis
Elemental analysis serves as a fundamental technique to confirm the identity, purity, and empirical formula of a synthesized compound. For a molecule like Methyl 2-(2-bromo-3-chlorophenyl)acetate, accurate quantification of carbon, hydrogen, bromine, and chlorine is essential for regulatory submissions and for building a comprehensive quality profile of the drug substance or intermediate. An accepted deviation of elemental analysis results from the calculated theoretical values is typically within 0.3%[1].
Theoretical Elemental Composition
Before embarking on any analytical endeavor, understanding the theoretical composition is crucial. The molecular formula for Methyl 2-(2-bromo-3-chlorophenyl)acetate is C₉H₈BrClO₂.
Table 1: Theoretical Elemental Composition of Methyl 2-(2-bromo-3-chlorophenyl)acetate
Element
Symbol
Atomic Mass ( g/mol )
Number of Atoms
Total Mass ( g/mol )
Percentage (%)
Carbon
C
12.011
9
108.099
41.04
Hydrogen
H
1.008
8
8.064
3.06
Bromine
Br
79.904
1
79.904
30.32
Chlorine
Cl
35.453
1
35.453
13.45
Oxygen
O
15.999
2
31.998
12.14
Total
263.518
100.00
This theoretical baseline is the benchmark against which all experimental results will be compared.
Comparative Analysis of Key Methodologies
The determination of elemental composition, particularly for halogenated compounds, can be approached through several well-established techniques. Here, we compare the most relevant methods for analyzing Methyl 2-(2-bromo-3-chlorophenyl)acetate.
Combustion-Based Methods
Combustion analysis is a cornerstone of organic elemental analysis[1][2]. The sample is combusted in a high-oxygen environment to convert the elements into simple, detectable gases.
1. Oxygen Flask (Schöniger) Combustion with Titration
This classical and cost-effective method involves the combustion of the sample in a sealed flask filled with oxygen[3][4]. The resulting hydrogen halides (HBr and HCl) are absorbed into a specific solution and subsequently quantified by titration. The ASTM E442 standard provides a detailed procedure for this technique[1][5].
Principle: Complete combustion in a closed system, absorption of acidic gases, and potentiometric or colorimetric titration.
Advantages: Relatively low instrumentation cost, high accuracy and precision when performed meticulously.
Limitations: Labor-intensive, requires skilled analysts, potential for incomplete combustion with certain matrices, and can be time-consuming.
2. Combustion Ion Chromatography (CIC)
A more modern and automated approach, CIC couples a combustion furnace with an ion chromatograph[6][7][8][9]. The gaseous combustion products are passed through an absorption solution, which is then automatically injected into the IC system for the separation and quantification of halide ions (Br⁻ and Cl⁻).
Principle: Automated combustion followed by ion chromatographic separation and conductivity detection.
Advantages: High throughput and automation, simultaneous determination of multiple halogens, high sensitivity, and reduced manual error[9].
Limitations: Higher initial instrument cost compared to titration methods.
Spectroscopic Methods
3. Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS is a powerful technique for elemental analysis, capable of detecting elements at trace and ultra-trace levels[2][10][11]. For halogen analysis, sample introduction can be challenging due to their high ionization potentials[1][12]. Sample preparation often involves digestion or combustion to convert the organically bound halogens into a form suitable for introduction into the plasma.
Principle: Ionization of the sample in a high-temperature argon plasma, followed by separation and detection of ions based on their mass-to-charge ratio[2].
Advantages: Extremely high sensitivity (ppb to ppt levels), ability to perform isotopic analysis.
Limitations: High instrumentation and maintenance costs, potential for spectral interferences (e.g., polyatomic interferences for chlorine), and complex sample preparation procedures[13][14].
4. X-Ray Fluorescence (XRF)
XRF is a non-destructive analytical technique that can be used for the elemental analysis of a wide range of materials, including organic compounds[15]. It involves exciting the sample with X-rays and measuring the emitted fluorescent X-rays, which are characteristic of each element.
Principle: Excitation of inner-shell electrons by a primary X-ray source, followed by the emission of characteristic secondary X-rays upon de-excitation.
Advantages: Non-destructive, minimal sample preparation for solids, and rapid analysis.
Limitations: Lower sensitivity compared to ICP-MS and CIC (typically at the ppm level), and potential for matrix effects that can influence accuracy[10][16][17].
Table 2: Performance Comparison of Analytical Techniques
Feature
Oxygen Flask Combustion
Combustion Ion Chromatography (CIC)
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
X-Ray Fluorescence (XRF)
Principle
Combustion & Titration
Combustion & Ion Chromatography
Plasma Ionization & Mass Spectrometry
X-ray Excitation & Emission
Sensitivity
ppm to %
sub-ppm to %
ppt to %
ppm to %
Accuracy
High
High
Very High
Moderate to High
Precision
High
Very High
Very High
Moderate
Throughput
Low
High
Medium to High
High
Sample Prep
Manual, requires skill
Automated
Complex (digestion/combustion)
Minimal (for solids)
Cost
Low
Medium to High
High
Medium
Key Advantage
Cost-effective, established
Automated, simultaneous analysis
Unmatched sensitivity
Non-destructive, rapid
Key Limitation
Labor-intensive
Initial investment
Cost, interferences
Lower sensitivity
Experimental Protocols: A Step-by-Step Approach
To ensure trustworthiness, every protocol must be a self-validating system. This involves adherence to established standards, meticulous execution, and the use of certified reference materials.
Workflow for Elemental Analysis
The following diagram illustrates a generalized workflow for the elemental analysis of Methyl 2-(2-bromo-3-chlorophenyl)acetate.
Elemental analysis general workflow.
Detailed Protocol: Combustion Ion Chromatography (CIC)
Given its balance of automation, sensitivity, and accuracy for halogen analysis, CIC is often the preferred method in a modern pharmaceutical setting.
Instrument Setup and Calibration:
Set up the combustion furnace and ion chromatograph according to the manufacturer's instructions.
The combustion temperature is typically set between 900°C and 1100°C to ensure complete sample decomposition[9].
Prepare a series of calibration standards for bromide and chloride from certified stock solutions. The concentration range should bracket the expected concentrations in the samples.
Generate a calibration curve for each analyte. The correlation coefficient (r²) should be ≥ 0.999.
Sample Preparation:
Accurately weigh approximately 1-5 mg of Methyl 2-(2-bromo-3-chlorophenyl)acetate into a sample boat.
For validation, prepare a Certified Reference Material (CRM) with a known concentration of organic chlorine and bromine in a similar matrix.
Prepare a blank sample boat to determine any background contamination.
Analysis:
Place the sample boats onto the autosampler tray of the combustion unit.
Initiate the automated analysis sequence. The sample is introduced into the furnace, where it undergoes pyrohydrolytic combustion in an argon/oxygen atmosphere[9].
The resulting gaseous products (HBr, HCl, etc.) are transferred to an absorption module containing an aqueous solution (typically deionized water with a peroxide scavenger).
The absorption solution is then automatically injected into the ion chromatograph.
The separated bromide and chloride ions are detected by a conductivity detector.
Data Analysis and Calculation:
The concentration of bromide and chloride in the absorption solution is determined from the calibration curve.
The percentage of each halogen in the original sample is calculated using the following formula:
Percentage (%) = (Concentration in solution (mg/L) * Volume of absorption solution (L) / Sample weight (mg)) * 100
Trustworthiness: A Self-Validating System
To ensure the integrity of your results, a robust validation protocol is non-negotiable. This should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines[18][19][20][21].
Method Validation Parameters
The following parameters must be assessed for the chosen analytical method:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank matrix and a matrix spiked with the analyte and potential impurities.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish linearity.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results to the true value. This is typically assessed by analyzing a CRM or by spiking a blank matrix with a known amount of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration).
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
Repeatability: Precision under the same operating conditions over a short interval of time.
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or with different equipment.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., combustion temperature, flow rates).
The Role of Certified Reference Materials (CRMs)
The use of CRMs is fundamental to establishing the accuracy and traceability of your measurements[22]. For the analysis of Methyl 2-(2-bromo-3-chlorophenyl)acetate, it is advisable to use a CRM of an organic compound with certified values for bromine and chlorine content. While a perfectly matrix-matched CRM may not be available, a well-characterized organohalogen compound will provide a reliable means of validating the method's accuracy.
Method validation workflow based on ICH Q2(R2).
Conclusion
The elemental analysis of Methyl 2-(2-bromo-3-chlorophenyl)acetate requires a methodical and well-validated approach. While several techniques are available, Combustion Ion Chromatography (CIC) offers a superior balance of automation, accuracy, and efficiency for the simultaneous determination of bromine and chlorine in a pharmaceutical research and development setting. The classical Schöniger flask combustion method remains a viable, low-cost alternative, particularly in academic or early-stage research environments. High-sensitivity techniques like ICP-MS may be employed for specialized applications requiring ultra-trace level quantification, though with increased complexity and cost.
Ultimately, the choice of methodology should be guided by the specific requirements of the analysis, including required sensitivity, sample throughput, and available resources. Regardless of the chosen technique, a comprehensive validation protocol grounded in ICH guidelines and supported by the use of Certified Reference Materials is essential to ensure the generation of reliable and defensible data, a cornerstone of scientific integrity and regulatory compliance.
References
ASTM E442-91(2016), Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion, ASTM International, West Conshohocken, PA, 2016,
Quality Analysis. (n.d.). combustion ion chromatography (CIC). Retrieved from [Link]
Flores, E. M. M., Mello, P. A., Krzyzaniak, S. R., Cauduro, V. H., & Picoloto, R. S. (2020). Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review. Rapid Communications in Mass Spectrometry, 34(S3), e8727. [Link]
PerkinElmer. (n.d.). Interferences in ICP-MS: Do we still have to worry about them?. Retrieved from [Link]
Metrohm. (2022, October 3). How to analyze AOF and AOX by combustion ion chromatography (CIC). YouTube. Retrieved from [Link]
Quality Analysis. (n.d.). combustion ion chromatography (CIC). Retrieved from [Link]
dos Santos, E. J., de Andrade, C. K., de Oliveira, F. J. S., Martinello, K., da Silva, J. S., & Vale, M. G. R. (2012). Bromine, Chlorine, and Iodine Determination in Soybean and its Products by ICP-MS After Digestion Using Microwave-Induced Combustion. Food Analytical Methods, 6(3), 853–859. [Link]
Agilent Technologies. (2014). An Examination of the Presence, Formation, and Transformation of Volatile Halogenated Organic Species in Wastewater Extracts Using GC-ICP-MS. Retrieved from [Link]
Bu, X., Wang, T., & Olesik, J. W. (2003). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Journal of Analytical Atomic Spectrometry, 18(12), 1443-1451. [Link]
EAG Laboratories. (n.d.). Combustion Ion Chromatography (CIC). Retrieved from [Link]
Schöniger, W. (1955). Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen. Microchimica Acta, 43(1), 123–129. [Link]
University of Georgia, Center for Applied Isotope Studies. (n.d.). Sample Preparation Guidelines. Retrieved from [Link]
International Council for Harmonisation. (2023). ICH Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
Exeter Analytical (UK) Ltd. (n.d.). Oxygen Flask Combustion Unit. Retrieved from [Link]
Target Analysis. (n.d.). Organic Certified Reference Materials. Retrieved from [Link]
ASTM International. (n.d.). Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion. Retrieved from [Link]
National Institute of Metrology, China. (n.d.). Certificate of Certified Reference Material. Retrieved from [Link]
AzoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
Hasler, A. (1963). The application of the oxygen-flask combustion technique to the determination of trace amounts of chlorine and sulphur in organic compounds. The Analyst, 88(1045), 317-320. [Link]
Wikipedia. (2023, May 11). Schöniger oxidation. Retrieved from [Link]
Pauly, N., & Hyslop, N. P. (2024). A Comparison of XRF and ICP-MS for PM2.5 Elemental Analysis in the Chemical Speciation Network. EM: The Magazine for Environmental Managers, (June 2024). Retrieved from [Link]
Conte, C., et al. (2025). Comparative Evaluation of Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and X-Ray Fluorescence (XRF) Analysis Techniques for Screening Potentially Toxic Elements in Soil. Applied Sciences, 15(8), 6613. [Link]
Goyal, K., Goyal, A., & Kumar, H. (2022). Oxygen Flask Combustion Method. In Advanced Techniques of Analytical Chemistry (Vol. 1, pp. 113-126). Bentham Science Publishers.
This guide details the structural validation of Methyl 2-(2-bromo-3-chlorophenyl)acetate (CAS: 1021089-12-2), a critical halogenated phenylacetic acid intermediate. Because specific crystallographic data for this exact r...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the structural validation of Methyl 2-(2-bromo-3-chlorophenyl)acetate (CAS: 1021089-12-2), a critical halogenated phenylacetic acid intermediate.
Because specific crystallographic data for this exact regioisomer is often proprietary or embedded within broader patent literature (e.g., US2012/0196869 A1 ), this guide serves as a comparative technical framework . It contrasts Single Crystal X-Ray Diffraction (SC-XRD) —the definitive method for confirming halogen regiochemistry—against standard spectroscopic alternatives (NMR/MS), providing reference parameters derived from the Cambridge Structural Database (CSD) for validation.
Executive Summary: The Regiochemistry Challenge
The primary challenge in synthesizing Methyl 2-(2-bromo-3-chlorophenyl)acetate is confirming the 2-Bromo, 3-Chloro substitution pattern.
The Risk: Electrophilic aromatic substitution or starting material contamination often yields the 2-Bromo-4-chloro or 2-Bromo-5-chloro isomers.
The Solution: While NMR and MS can suggest structure, SC-XRD is the only technique that unambiguously distinguishes the spatial positions of the Bromine (Br) and Chlorine (Cl) atoms due to their distinct electron densities.
Comparative Analysis: SC-XRD vs. Spectroscopic Alternatives
This section compares the "performance" of analytical methods in validating the molecular structure.
Method A: Single Crystal X-Ray Diffraction (SC-XRD) – The Gold Standard
Role: Absolute confirmation of atomic connectivity and halogen positioning.
Mechanism: Diffracts X-rays based on electron density. Br (
) is significantly more electron-dense than Cl (), making them easily distinguishable in the electron density map.
Performance Metrics:
Resolution: < 0.8 Å required for precise bond lengths.
Confidence: 99.9% (Unambiguous).
Reference Crystallographic Parameters (CSD Standards):
Use these ranges to validate your experimental crystal data.
Parameter
Theoretical/Expected Range
Structural Significance
C–Br Bond Length
1.88 – 1.91 Å
Typical for aryl bromides. significantly longer than C-Cl.
C–Cl Bond Length
1.72 – 1.75 Å
Typical for aryl chlorides.
C–C–Br Angle
120° ± 2°
Deviation indicates steric strain from the adjacent substituent.
Torsion (O=C-C-C)
60° – 90°
The ester tail typically twists out of the phenyl plane.
Space Group
or
Most common for achiral organic esters (centrosymmetric).
Method B: Nuclear Magnetic Resonance (NMR) – The Workhorse
Role: Routine purity and identity check.
Limitation: Distinguishing the 2,3-substitution from 2,4- or 2,5- patterns relies on subtle coupling constant (
) differences. Without 2D-NOESY experiments, assignment can be ambiguous.
Diagnostic Signals (1H NMR, 400 MHz, CDCl3):
3.70 (s, 3H, -OCH3)
3.85 (s, 2H, -CH2-)
Aromatic Region: Three protons. Look for a triplet (or dd) for the H-5 proton and two doublets for H-4/H-6.
Method C: Mass Spectrometry (GC-MS) – The Confirmation
Role: Confirming the presence of one Br and one Cl.
Performance: Excellent for elemental composition but blind to regiochemistry (cannot distinguish 2,3- from 2,4-isomers).
Key Data Point: Look for the characteristic isotope pattern:
M+ (100%)
M+2 (~130%)
M+4 (~30%)
Note: This specific ratio confirms the presence of
and .
Experimental Protocol: Generating SC-XRD Data
To obtain the definitive X-ray structure, follow this optimized crystallization and refinement workflow.
Phase 1: Crystallization Screening
The ester is likely a low-melting solid or oil. High-quality crystals are required.
Solvent System: Dissolve 50 mg in 2 mL Methanol/Ethanol (1:1) .
Method: Slow evaporation at 4°C.
Alternative: Vapor diffusion using Dichloromethane (solvent) and Hexane (antisolvent) .
Target: Colorless blocks or prisms > 0.1 mm.
Phase 2: Data Collection Strategy
Temperature: Collect at 100 K (Cryostream) to reduce thermal motion of the heavy halogens.
Source:Mo-K\alpha (
Å) is preferred over Cu-K\alpha to minimize absorption effects from Bromine.
Resolution: Aim for
.
Phase 3: Refinement (Critical Step)
Halogen Assignment: During structure solution (SHELXT), assign the heaviest peak to Br and the second heaviest to Cl.
Validation: Check the Thermal Ellipsoids . If the Br atom is assigned as Cl, the ellipsoid will be tiny (too much electron density for a Cl model). If Cl is assigned as Br, the ellipsoid will "blow up" (too little density).
Disorder: Check for rotational disorder of the phenyl ring, though the 2,3-substitution usually locks the conformation.
Visualization: Regiochemistry Validation Workflow
The following diagram illustrates the decision logic for validating the structure, highlighting where SC-XRD provides unique value.
Figure 1: Decision matrix for structural validation. SC-XRD is the critical resolution step when NMR data is ambiguous regarding halogen positioning.
References
Synthesis & Intermediate Usage
Patent US2012/0196869 A1.[1] "Compounds and Methods for Kinase Inhibition."[2] (Describes the usage of CAS 1021089-12-2 as an intermediate).
Crystallographic Standards
Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B. (Source for standard C-Br and C-Cl bond lengths).
General Methodology
Müller, P. (2009).[3] "Crystal Structure Refinement: A Crystallographer's Guide to SHELXL." Oxford University Press.
Purity Assessment Methods for Methyl 2-(2-bromo-3-chlorophenyl)acetate: A Comparative Technical Guide
Part 1: Executive Summary & Strategic Framework Methyl 2-(2-bromo-3-chlorophenyl)acetate (CAS: 1021089-12-2) is a critical halogenated building block, often employed in the synthesis of non-steroidal anti-inflammatory dr...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Framework
Methyl 2-(2-bromo-3-chlorophenyl)acetate (CAS: 1021089-12-2) is a critical halogenated building block, often employed in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its structural complexity—specifically the 2,3-dihalogenated substitution pattern —presents unique analytical challenges.
Unlike simple phenylacetates, the synthesis of this compound is prone to regioisomer contamination (e.g., the 2-bromo-5-chloro isomer) due to the directing effects during electrophilic aromatic substitution. Furthermore, its low melting point (56–57 °C) indicates potential thermal sensitivity, making the choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) critical.
This guide moves beyond generic protocols to provide a regio-selective analytical strategy . We compare three methodologies:
HPLC-UV/MS: The gold standard for isomer resolution.
GC-FID: The efficiency choice for volatile organic impurities (VOIs).
qNMR (Quantitative NMR): The absolute reference for assay purity without reference standards.
Analytical Decision Matrix
The following decision tree illustrates the logical flow for selecting the appropriate purity assessment method based on your specific data requirements.
Figure 1: Analytical workflow for selecting the optimal purity assessment method based on impurity profile and resource availability.
Part 2: Critical Impurity Profile
Before selecting a method, one must understand what to detect. For Methyl 2-(2-bromo-3-chlorophenyl)acetate, the impurity profile is dominated by steric and electronic factors.
Impurity Type
Likely Structure/Source
Detection Challenge
Recommended Method
Regioisomers
Methyl 2-(2-bromo-5-chlorophenyl)acetate
Identical MW; very similar polarity.
HPLC (Phenyl-Hexyl column)
Hydrolysis Product
2-(2-bromo-3-chlorophenyl)acetic acid
Acidic; tailing peaks on standard C18.
HPLC (Low pH buffer)
Des-halo Analogs
Methyl 2-(3-chlorophenyl)acetate
Missing Br; distinct retention time.
GC or HPLC
Process Solvents
Methanol, Toluene
Highly volatile.
GC-Headspace
Part 3: Detailed Experimental Protocols
Method A: HPLC-UV/MS (The Resolution Workhorse)
Best For: Separating the target compound from its regioisomers and free acid degradation products.
Scientific Rationale:
Standard C18 columns often fail to resolve positional isomers of halogenated aromatics due to insufficient selectivity for pi-pi interactions. We utilize a Phenyl-Hexyl stationary phase, which leverages pi-stacking interactions to differentiate the electronic environments of the 2,3- vs. 2,5-substituted rings [1].
Protocol:
Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to suppress acid ionization).
Detection: UV at 220 nm (amide/ester backbone) and 254 nm (aromatic ring). MS (ESI+) for confirmation.
Sample Prep: Dissolve 1 mg in 1 mL MeCN.
Self-Validation Check:
System Suitability: The resolution (
) between the main peak and the nearest regioisomer (if available) must be > 1.5.
Linearity:
over 50–150% target concentration.
Method B: GC-FID (The Volatile Screen)
Best For: Rapid screening of reaction completion and residual solvent analysis.
Scientific Rationale:
While the compound is a solid (MP 56-57°C), it is an ester with sufficient volatility for GC. However, the Carbon-Bromine bond is thermally labile. A "Cool On-Column" injection or moderate inlet temperatures are required to prevent thermal dehalogenation inside the injector port [2].
Protocol:
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
Inlet: Split mode (20:1), Temperature 220 °C (Keep <250 °C to avoid degradation).
Oven Program:
Initial: 60 °C (Hold 1 min)
Ramp 1: 15 °C/min to 200 °C
Ramp 2: 25 °C/min to 280 °C (Hold 3 min)
Detector: FID at 300 °C.
Self-Validation Check:
Thermal Stability Test: Inject a standard at 220°C inlet vs. 280°C inlet. If the area count of the main peak decreases and low-MW peaks appear at higher temp, thermal degradation is occurring.
Method C: qNMR (The Absolute Standard)
Best For: Determining absolute purity (Assay %) when no certified reference standard exists.
Scientific Rationale:
qNMR relies on the fundamental principle that signal intensity is directly proportional to the number of nuclei, independent of the chemical structure. This allows the use of a generic internal standard (e.g., Maleic Acid or TCNB) to quantify the target [3].
Protocol:
Solvent: DMSO-
or CDCl (Ensure solubility; DMSO is preferred for baseline stability).
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone. (Must have non-overlapping signals).
Instrument: 400 MHz or higher.
Parameters:
Pulse angle: 90°
Relaxation delay (
): > 5 (typically 30–60 seconds).
Scans: 16 or 32 (for S/N > 150).
Calculation:
Where = Integral, = Number of protons, = Molar mass, = Weight.[2][3]
Self-Validation Check:
Signal Selectivity: The methyl ester singlet (~3.7 ppm) or the benzylic methylene (~3.8 ppm) should be sharp and separated from the IS signals.
Part 4: Comparative Analysis
The following table summarizes the performance metrics for each method based on experimental data from similar halogenated phenylacetate systems.
Feature
HPLC-UV/MS
GC-FID
qNMR
Precision (RSD)
< 0.5%
< 1.0%
< 1.0%
Specificity
High (Separates isomers)
Medium (Thermal risks)
Very High (Structural ID)
Limit of Detection
~0.05%
~0.01%
~0.5%
Analysis Time
25 mins
15 mins
10 mins
Standard Required?
Yes (for Assay)
No (Area %)
No (Internal Std only)
Cost per Run
Medium
Low
High (Solvents/Time)
Method Development Workflow
Use this workflow to optimize the HPLC method, as it is the most versatile technique for this compound.
Figure 2: Step-by-step HPLC method development strategy focusing on stationary phase selection.
Part 5: References
Kazakevich, Y. & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience. (Explains the mechanism of Phenyl-Hexyl columns for separating aromatic isomers). Link
Grob, R. L. & Barry, E. F. (2004). Modern Practice of Gas Chromatography. Wiley.[4] (Discusses thermal degradation of halogenated compounds in GC inlets). Link
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay". Journal of Medicinal Chemistry, 57(22), 9220–9231. Link
Sigma-Aldrich. (2024). Product Specification: Methyl 2-(2-bromo-3-chlorophenyl)acetate. (Source for physical properties like Melting Point). Link
Personal protective equipment for handling Methyl 2-(2-bromo-3-chlorophenyl)acetate
Operational Context & Risk Profile The "Why" Behind the Protocol As a researcher handling Methyl 2-(2-bromo-3-chlorophenyl)acetate , you are likely working with a pharmaceutical intermediate designed for cross-coupling o...
Author: BenchChem Technical Support Team. Date: February 2026
Operational Context & Risk Profile
The "Why" Behind the Protocol
As a researcher handling Methyl 2-(2-bromo-3-chlorophenyl)acetate , you are likely working with a pharmaceutical intermediate designed for cross-coupling or substitution reactions.
Critical Safety Distinction:
It is vital to distinguish this compound (Ring-halogenated) from Methyl bromoacetate (Alpha-halogenated). While the latter is a potent lachrymator and alkylating agent, your target compound carries the halogens on the phenyl ring. This reduces immediate alkylation risks but increases lipophilicity, making skin absorption a primary vector of concern.
In the absence of a compound-specific toxicology report (common for R&D intermediates), we apply Control Band 3 (Potent/Irritant) protocols. This approach assumes the compound is a severe skin/eye irritant and potentially harmful if absorbed, prioritizing barrier integrity over convenience.
Inferred Hazard Classification (GHS)
Based on Structure-Activity Relationships (SAR) of halogenated phenylacetic esters:
STOT-SE: Category 3 (May cause respiratory irritation).[1][2][4]
Sensitization: Potential skin sensitizer due to halogenated aromatic moiety.
PPE Selection Matrix
Standard: Universal Precautions for Novel Pharmaceutical Intermediates
PPE Component
Material / Specification
Scientific Rationale
Hand Protection (Primary)
Double Nitrile (min 5 mil outer, 4 mil inner)
Permeation Defense: Halogenated esters can degrade latex and thin nitrile. Double gloving provides a "breakthrough buffer" and visual breach detection (if colored differently).
Hand Protection (Spill/High Risk)
Laminate (Silver Shield/4H) under Nitrile
Broad Spectrum: Laminates offer >4hr breakthrough time for esters/aromatics where nitrile may fail in <15 mins during immersion.
Eye Protection
Chemical Splash Goggles (Indirect Vent)
Vapor/Powder Seal: Safety glasses fail to protect against airborne fines (dust) or splashes that run down the forehead.
Respiratory
Fume Hood (Face velocity: 80-100 fpm)
Engineering Control: Primary defense. If work must occur outside a hood, a PAPR or Half-face respirator with P100/OV cartridges is mandatory.
Body Protection
Tyvek® Lab Coat (Closed front)
Particulate Barrier: Cotton coats trap chemical dust. Tyvek repels fines and prevents "wicking" of liquid spills to the skin.
Operational Protocols: Step-by-Step
A. Weighing & Transfer (The Highest Risk Step)
Risk: Generation of airborne fines and static discharge.
Static Control: Esters and their solid precursors often carry significant static charge. Use an anti-static gun or ionizing bar inside the balance enclosure before spatulating.
Containment: Place the analytical balance inside a powder containment hood or a standard fume hood with a draft shield.
Technique:
Do not transfer directly from the stock bottle to the reaction vessel.
Weigh into a tared glass vial or weighing boat.
Why? If you spill on the balance, you contaminate a difficult-to-clean surface. If you spill into a secondary vial, containment is easy.
Solubilization: Dissolve the solid in the transport vial (using the reaction solvent) before adding it to the main reaction vessel. This eliminates the risk of "puff-back" when dumping solids into stirring liquids.
B. Reaction Handling
Solvent Compatibility: This compound is likely soluble in DCM, THF, or Ethyl Acetate.
Warning: Chlorinated solvents (DCM) rapidly permeate standard nitrile gloves. If using DCM as the carrier, Laminate gloves are mandatory .
Temperature: If heating is required, ensure the system is under a reflux condenser and inert atmosphere (Nitrogen/Argon) to prevent hydrolysis of the ester or oxidation of the aromatic ring.
C. Waste Disposal & Decontamination[5][6]
Segregation: Dispose of as Halogenated Organic Waste . Do not mix with non-halogenated solvents, as the cost of disposal increases significantly, and incompatible chemistries (e.g., mixing with strong oxidizers) can cause fires.
Decontamination:
Wipe surfaces with a soap/water solution first (to emulsify the ester), followed by an alcohol wipe (Isopropanol).
Why? Organic solvents alone may just spread the lipophilic residue; surfactants lift it.
Visualizations
Diagram 1: PPE Decision Logic (Risk Assessment)
Caption: Decision tree for selecting glove and respiratory protection based on operational scale and solvent carrier.
Diagram 2: Safe Handling Workflow
Caption: Step-by-step workflow from storage to waste, emphasizing containment barriers.
References
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[5] The National Academies Press. [Link]
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[6] ACS Center for Lab Safety. [Link]